1-[2-(4-Methylphenoxy)ethyl]piperazine
Description
BenchChem offers high-quality 1-[2-(4-Methylphenoxy)ethyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(4-Methylphenoxy)ethyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]piperazine |
InChI |
InChI=1S/C13H20N2O/c1-12-2-4-13(5-3-12)16-11-10-15-8-6-14-7-9-15/h2-5,14H,6-11H2,1H3 |
InChI Key |
NMTCQEIEKVUWQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCNCC2 |
Origin of Product |
United States |
Foundational & Exploratory
The Phenoxyethyl Piperazine Scaffold: Medicinal Chemistry & Pharmacological Evolution
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It focuses on the Phenoxyethyl Piperazine moiety as a privileged scaffold in the design of CNS and cardiovascular agents.[1]
Executive Summary
The 1-(2-phenoxyethyl)piperazine motif represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of G-Protein Coupled Receptors (GPCRs), particularly within the serotonergic (5-HT) and adrenergic (
Historical Discovery & Pharmacophore Definition
The Structural Motif
The core pharmacophore consists of three distinct domains:
-
Domain A (Aromatic Anchor): A substituted phenol ring (Phenoxy).[1]
-
Domain B (Linker): An ethyl ether spacer (
). -
Domain C (Basic Core): A piperazine ring, often
-substituted.[1]
This structure was born from the optimization of early phenylpiperazine antipsychotics and anxiolytics.[1] While direct aryl-piperazine attachment provides rigid receptor docking, it often lacks selectivity. Medicinal chemists discovered that inserting a phenoxyethyl spacer mimicked the distance and electrostatic profile of endogenous neurotransmitters (like norepinephrine) while reaching hydrophobic accessory pockets.[1]
Evolution of the Class
-
Era 1: Adrenergic Blockers (1970s-80s): Early research identified that extending the linker of arylpiperazines created potent
-adrenergic antagonists.[1] This led to the development of "open-chain" analogues of drugs like Prazosin , eventually influencing the design of aryloxypropanolamine drugs like Naftopidil (though Naftopidil possesses a hydroxy-propyl linker, the phenoxyethyl derivatives were key SAR stepping stones).[1] -
Era 2: Serotonergic Selectivity (1990s): The scaffold became a standard tool for probing 5-HT1A receptors.[1] Researchers found that the ether oxygen in the linker could form hydrogen bonds with serine/threonine residues in the receptor transmembrane domains (TMHs), distinct from the aspartate-amine salt bridge.
-
Era 3: Multi-Target Ligands (2000s-Present): Current applications focus on "dirty drugs" or Multi-Target Directed Ligands (MTDLs) for complex pathologies like Alzheimer's and neuropathic pain, where simultaneous modulation of Sigma-1, 5-HT, and
receptors is desired.
Chemical Synthesis & Manufacturing Protocols
The synthesis of phenoxyethyl piperazine derivatives typically follows two robust pathways: Nucleophilic Substitution (Method A) or Reductive Amination/Opening (Method B) .[1] Method A is the industry standard for library generation.[1]
Protocol A: The "Ether-Linker" Alkylation (Standard Route)
Objective: Synthesis of 1-(2-phenoxyethyl)-4-substituted-piperazine.
-
Step 1: Preparation of
-Bromoether -
Step 2: Piperazine Alkylation
-
Reagents: 1-Substituted Piperazine (or mono-Boc-piperazine),
-Bromoether (from Step 1), , KI (catalytic), DMF or Acetonitrile. -
Conditions: 60-80°C for 8-16 hours.[1]
-
Mechanism:[1]
displacement of the alkyl bromide by the secondary amine of piperazine.[1] -
Workup: Aqueous extraction (EtOAc/Water).[1] Conversion to HCl or fumarate salt for crystallization.[1]
-
Protocol B: The "In-Situ" Piperazine Construction (Industrial)
For large-scale manufacturing of simple derivatives, reacting N,N-bis(2-chloroethyl)amine with 2-phenoxyethylamine is used to cyclize the piperazine ring directly, though this is less common for complex derivatives due to side reactions.
Structure-Activity Relationship (SAR) Analysis
The pharmacological profile is highly sensitive to modifications in the three domains.[1]
Table 1: SAR Logic of Phenoxyethyl Piperazines
| Domain | Modification | Effect on Pharmacology |
| Phenoxy Ring (Ar) | 2-OMe (Ortho-Methoxy) | drastically increases |
| 4-F / 4-Cl (Para-Halo) | Increases metabolic stability; often enhances 5-HT reuptake inhibition.[1] | |
| 2,6-Dimethyl | Enhances antioxidant activity and Sigma-1 affinity.[1] | |
| Linker | Ethyl ( | Optimal for 5-HT1A and |
| Propyl ( | Often shifts selectivity towards Dopamine D2 or 5-HT2A.[1] | |
| Hydroxy-Ethyl | Reduces lipophilicity; creates "Naftopidil-like" | |
| Piperazine ( | Phenyl | Classic "antagonist" profile (CNS active).[1] |
| Benzyl | Increases Sigma-1 receptor affinity (Neuroprotective).[1] | |
| Pyrimidinyl | High 5-HT1A agonist potency (Buspirone-like).[1] |
Visualization of Mechanisms & Pathways[5]
Diagram 1: Synthetic Pathway & Pharmacophore Assembly
This diagram illustrates the convergent synthesis of the scaffold and the logical assembly of its pharmacophoric domains.[1]
Caption: Convergent synthesis via etherification followed by N-alkylation to assemble the tri-domain scaffold.
Diagram 2: Receptor Binding Mode (5-HT1A / Alpha-1)
This diagram models the interaction of the scaffold within a theoretical GPCR binding pocket.
Caption: Pharmacophore mapping showing the critical Salt Bridge (Asp) and H-Bond (Ser) enabled by the phenoxyethyl linker.
Key Research Compounds & Case Studies
While few drugs carry the exact unmodified name, this scaffold is the engine behind several bioactive series.[1]
Case Study 1: The "Naftopidil" Connection
Although Naftopidil (an
Case Study 2: Sigma-1 Receptor Agonists (Neuroprotection)
Recent work (e.g., Franchini et al., 2023) identified 1-benzyl-4-(2-phenoxyethyl)piperazine derivatives as potent Sigma-1 receptor agonists (
-
Mechanism: The phenoxyethyl group occupies a hydrophobic sub-pocket in the Sigma-1 chaperone, while the benzyl group engages the primary binding site.[1]
-
Application: These compounds are currently under investigation for neuroprotective effects in models of oxidative stress and neurodegeneration.[1]
Case Study 3: MDR Reversers
Substituted phenoxyethyl piperazines (e.g., with diphenylbutyl tails) have been synthesized as inhibitors of P-glycoprotein (P-gp), aiming to reverse Multi-Drug Resistance (MDR) in cancer therapy.[4] The lipophilic phenoxyethyl tail aids in membrane partitioning, crucial for P-gp efflux inhibition.
References
-
Mokrosz, J. L., et al. (1994).[1] "Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity." Pharmazie.[1][5] Link
-
Franchini, S., et al. (2023).[1][6] "Benzylpiperidine/benzylpiperazine-based compounds as Sigma-1 receptor agonists." European Journal of Medicinal Chemistry. Link
-
Marona, H., et al. (2004).[1] "Synthesis and anticonvulsant activity of some piperazine derivatives." Boll Chim Farm.[1] Link
-
Lopez-Rodriguez, M. L., et al. (2005).[1] "Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists." Journal of Medicinal Chemistry. Link
-
Waszkielewicz, A. M., et al. (2015).[1] "Synthesis and evaluation of pharmacological properties of some new xanthone derivatives with piperazine moiety." ResearchGate.[1] Link
Sources
Synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine from starting materials
An In-depth Technical Guide to the Synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine, a valuable piperazine derivative in medicinal chemistry. The guide delves into the strategic considerations for its synthesis, focusing on a robust and efficient two-step pathway. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles that govern the reaction choices and optimization. The synthesis involves an initial Williamson ether synthesis to construct the phenoxy-ethyl moiety, followed by a nucleophilic substitution reaction with piperazine. Key challenges, such as controlling the mono-alkylation of piperazine, are addressed with evidence-based strategies.
Introduction and Strategic Overview
The piperazine scaffold is a privileged structure in modern medicinal chemistry, appearing in a vast array of approved drugs due to its favorable pharmacokinetic properties and its ability to engage in multiple biological interactions.[1][2] The title compound, 1-[2-(4-Methylphenoxy)ethyl]piperazine, is a key intermediate for the synthesis of more complex molecules. Its synthesis requires the strategic formation of an ether linkage and a carbon-nitrogen bond.
Two primary retrosynthetic disconnections can be envisioned for the target molecule. The most logical and widely applicable approach, which will be the focus of this guide, involves a two-step sequence:
-
Formation of a key intermediate: Synthesis of a 2-(4-methylphenoxy)ethyl derivative with a suitable leaving group.
-
N-Alkylation of piperazine: Reaction of the intermediate with piperazine to form the final product.
This strategy allows for controlled and high-yielding reactions in each step.
Mechanistic Insights and Rationale for Synthetic Route
Step 1: Williamson Ether Synthesis of 2-(4-Methylphenoxy)ethanol
The initial step involves the formation of the ether linkage via the well-established Williamson ether synthesis.[3][4] This reaction proceeds through an SN2 mechanism, where the nucleophilic phenoxide ion attacks an electrophilic alkyl halide.[4]
-
Choice of Starting Materials:
-
p-Cresol (4-methylphenol): The phenolic starting material. Its hydroxyl group is acidic enough to be deprotonated by a moderately strong base.[5]
-
2-Chloroethanol or Ethylene Oxide: 2-Chloroethanol provides a direct route to the desired alcohol. Alternatively, ethylene oxide can be used, which undergoes ring-opening upon attack by the phenoxide. For this guide, we will focus on the reaction with 2-chloroethanol due to its common availability and straightforward reaction profile.
-
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to deprotonate the phenol, forming the more nucleophilic sodium or potassium p-cresolate in situ.[5][6]
-
The reaction is typically carried out in a suitable solvent that can dissolve both the ionic and organic components, such as ethanol or water.[6][7]
Step 2: Conversion of the Alcohol to a Better Leaving Group
While the alcohol, 2-(4-methylphenoxy)ethanol, is formed in the first step, the hydroxyl group is a poor leaving group for the subsequent nucleophilic substitution with piperazine. Therefore, it must be converted into a more reactive species. Two common strategies are:
-
Conversion to an Alkyl Halide: The alcohol can be converted to 2-(4-methylphenoxy)ethyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
-
Conversion to a Sulfonate Ester (e.g., Tosylate): Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine yields the corresponding tosylate. Tosylates are excellent leaving groups, often leading to cleaner reactions and higher yields in SN2 reactions.
For the purpose of this guide, we will detail the conversion to the alkyl bromide, as it is a very common and effective method.
Step 3: Nucleophilic Substitution of Piperazine
The final step is the N-alkylation of piperazine with the prepared 2-(4-methylphenoxy)ethyl bromide. Piperazine is a symmetrical diamine, and both nitrogen atoms are nucleophilic.[1] This presents a significant challenge: controlling the reaction to favor mono-alkylation over di-alkylation.[8][9]
Several strategies can be employed to achieve selective mono-alkylation:
-
Using a Large Excess of Piperazine: By using a large excess of piperazine (e.g., 5-10 equivalents), the probability of the electrophile encountering an unreacted piperazine molecule is much higher than it encountering the mono-alkylated product.[10] The unreacted piperazine can be removed during the workup.
-
In Situ Formation of Piperazine Monohydrochloride: This method effectively "protects" one of the nitrogen atoms by protonation, reducing its nucleophilicity.[8]
-
Use of a Protecting Group: One of the piperazine nitrogens can be protected with a group like tert-butoxycarbonyl (Boc).[1][9] Following alkylation of the unprotected nitrogen, the Boc group can be removed under acidic conditions. While effective, this adds two extra steps (protection and deprotection) to the synthesis.
For simplicity and efficiency, this guide will focus on the use of a large excess of piperazine.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1-[2-(4-Methylphenoxy)ethyl]piperazine.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(4-Methylphenoxy)ethanol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Cresol | 108.14 | 10.81 g | 0.10 |
| Sodium Hydroxide | 40.00 | 4.40 g | 0.11 |
| 2-Chloroethanol | 80.51 | 8.86 g (7.0 mL) | 0.11 |
| Water | 18.02 | 50 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| 1 M HCl | - | As needed | - |
| Saturated NaCl (brine) | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (10.81 g, 0.10 mol) and water (50 mL).
-
Slowly add sodium hydroxide pellets (4.40 g, 0.11 mol) to the stirring mixture. The solution may warm up. Stir until the sodium hydroxide has completely dissolved and a clear solution of sodium p-cresolate is formed.
-
Add 2-chloroethanol (8.86 g, 0.11 mol) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 30 mL) to remove any unreacted p-cresol, followed by saturated sodium chloride solution (brine) (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product, 2-(4-methylphenoxy)ethanol[11][12], can be purified by vacuum distillation if necessary.
Step 2: Synthesis of 2-(4-Methylphenoxy)ethyl Bromide
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(4-Methylphenoxy)ethanol | 152.19 | 15.22 g | 0.10 |
| Phosphorus Tribromide (PBr₃) | 270.69 | 9.91 g (3.5 mL) | 0.0366 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated NaHCO₃ | - | As needed | - |
| Water | 18.02 | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-methylphenoxy)ethanol (15.22 g, 0.10 mol) in dichloromethane (100 mL).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (9.91 g, 0.0366 mol) dropwise to the stirred solution. The addition should be done carefully as the reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice-water (100 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with water (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford 2-(4-methylphenoxy)ethyl bromide as a crude product, which can be used in the next step without further purification.
Step 3: Synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(4-Methylphenoxy)ethyl Bromide | 215.09 | 21.51 g | 0.10 |
| Piperazine | 86.14 | 43.07 g | 0.50 |
| Acetonitrile | 41.05 | 200 mL | - |
| Triethylamine | 101.19 | 15.2 g (21 mL) | 0.15 |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| 1 M NaOH | - | As needed | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask, add piperazine (43.07 g, 0.50 mol), acetonitrile (200 mL), and triethylamine (15.2 g, 0.15 mol). Stir the mixture until the piperazine is mostly dissolved.
-
Add a solution of 2-(4-methylphenoxy)ethyl bromide (21.51 g, 0.10 mol) in acetonitrile (50 mL) dropwise to the piperazine solution.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. A similar reaction is described to be refluxed for 24 hours.[13]
-
Monitor the reaction by TLC for the disappearance of the starting bromide.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water (100 mL) and make the solution basic (pH > 12) by adding 1 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by silica gel flash column chromatography to yield pure 1-[2-(4-Methylphenoxy)ethyl]piperazine. A general purification method for a similar compound involved a gradient of dichloromethane and methanol.[10]
Logical Relationship Diagram
Caption: Logical flow of the synthesis highlighting key transformations.
Conclusion
The synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine can be reliably achieved through a three-step process commencing with a Williamson ether synthesis, followed by conversion of the resulting alcohol to an alkyl bromide, and culminating in the N-alkylation of piperazine. Careful control of reaction conditions, particularly the management of stoichiometry to ensure mono-alkylation of piperazine, is crucial for obtaining a high yield of the desired product. The protocols and rationale provided in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate.
References
-
PrepChem.com. (n.d.). Synthesis of (S)-(+)-1-methyl-2-(4-phenoxyphenoxy)ethanol. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Colorado Denver. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine. Retrieved from [Link]
- MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- ResearchGate. (2018, February 7). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
- International Journal of PharmTech Research. (2009).
-
MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
-
ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
- Google Patents. (n.d.).
-
PubMed. (2003, October 15). Formation of p-cresol:piperazine complex in solution monitored by spin-lattice relaxation times and pulsed field gradient NMR diffusion measurements. Retrieved from [Link]
- Vulcanchem. (n.d.). 2-(4-Methylphenoxy)ethanol (31691-23-3) for sale.
- ACG Publications. (2017, August 25). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- MDPI. (n.d.).
- The Good Scents Company. (n.d.). 1-(2-phenyl ethoxy)-2-(4-methyl phenoxy)ethanol, 72987-59-8.
- RSC Publishing. (n.d.).
-
NIST WebBook. (n.d.). Ethanol, 2-(4-methylphenoxy)-. Retrieved from [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 11. 2-(4-Methylphenoxy)ethanol (31691-23-3) for sale [vulcanchem.com]
- 12. Ethanol, 2-(4-methylphenoxy)- [webbook.nist.gov]
- 13. 1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine - PMC [pmc.ncbi.nlm.nih.gov]
1-[2-(4-Methylphenoxy)ethyl]piperazine CAS number and molecular weight
Content Type: Technical Monograph / Chemical Intermediates Guide Subject: CAS 138304-74-2 | Molecular Weight 220.31 g/mol Audience: Medicinal Chemists, Process Development Scientists, and Pharmacologists
Executive Summary & Chemical Identity
1-[2-(4-Methylphenoxy)ethyl]piperazine is a versatile heterocyclic building block characterized by a secondary amine (piperazine) linked via an ethoxy bridge to a para-substituted toluene ring. This structure represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for G-Protein Coupled Receptor (GPCR) ligands, particularly in the development of serotonergic (5-HT) and dopaminergic modulators.
Core Chemical Data
| Property | Specification |
| Chemical Name | 1-[2-(4-Methylphenoxy)ethyl]piperazine |
| CAS Number | 138304-74-2 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 220.31 g/mol |
| SMILES | Cc1ccc(OCCN2CCNCC2)cc1 |
| InChIKey | XZQOIXSXXZJHQD-UHFFFAOYSA-N |
| Appearance | Pale yellow oil or low-melting solid (depending on purity) |
| Solubility | Soluble in DCM, Methanol, DMSO; sparingly soluble in water (Free Base) |
Synthetic Methodology: Mono-Alkylation Protocol
The Challenge: Bis-Alkylation Control
The primary synthetic challenge in preparing monosubstituted piperazines is the high reactivity of the secondary amine, which often leads to the formation of the unwanted N,N'-bis-alkylated byproduct. To ensure high yield of the target mono-substituted product, this protocol utilizes a large stoichiometric excess of piperazine combined with a specific workup to recover the unreacted starting material.
Reaction Scheme (Retrosynthetic Logic)
Caption: Retrosynthetic disconnection showing the convergent assembly via nucleophilic substitution.
Detailed Experimental Protocol
Materials:
-
1-(2-Bromoethoxy)-4-methylbenzene (1.0 eq)
-
Piperazine, anhydrous (6.0 eq) – Critical for selectivity
-
Potassium Carbonate (
) (2.0 eq) -
Acetonitrile (ACN) or THF (Solvent)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve anhydrous piperazine (6.0 eq) in ACN (
).-
Note: If using piperazine hexahydrate, yields may decrease due to competing hydrolysis; anhydrous is preferred.
-
-
Addition: Add
(2.0 eq) followed by the dropwise addition of 1-(2-Bromoethoxy)-4-methylbenzene (1.0 eq) dissolved in a minimal amount of ACN. -
Reflux: Heat the mixture to reflux (
for ACN) and stir vigorously for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS. -
Workup (The "Piperazine Removal" Step):
-
Cool the reaction mixture to room temperature.
-
Filter off inorganic salts (
, KBr). -
Concentrate the filtrate under reduced pressure to remove the solvent.[1]
-
Residue Treatment: Dissolve the residue in water.[2] The excess piperazine is highly water-soluble.
-
Extraction: Extract the aqueous phase with Dichloromethane (DCM) (
). The target mono-substituted product will partition into the DCM layer, while the majority of excess piperazine remains in the aqueous phase.
-
-
Purification: Wash the combined organic layers with brine, dry over
, and concentrate. If necessary, purify via flash column chromatography (Silica gel; Gradient: DCM to 10% MeOH/DCM with 1% ).
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis and purification of the target intermediate.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[1][4][5][6][11]
-
NMR (400 MHz,
):- 7.08 (d, 2H, Ar-H) – Ortho to methyl
- 6.82 (d, 2H, Ar-H) – Ortho to ether
-
4.08 (t, 2H,
, ) – Diagnostic triplet - 2.90 (t, 4H, Piperazine ring protons adjacent to NH)
-
2.78 (t, 2H,
, ) - 2.55 (broad m, 4H, Piperazine ring protons adjacent to alkyl chain)
-
2.29 (s, 3H,
) – Diagnostic singlet - 1.80 (s, 1H, -NH, exchangeable)
Mass Spectrometry (ESI-MS)[5][6]
-
Calculated Mass: 220.16
-
Observed
: 221.2 -
Fragmentation Pattern: Expect cleavage at the ether linkage resulting in a tropylium ion derivative or piperazine fragments.
Pharmacological Significance[1][4][5][6][10][12][13][14]
This molecule is not merely a reagent; it is a functional pharmacophore . The 1-phenoxyethyl-piperazine motif is a structural analog of several CNS-active drugs.
Structure-Activity Relationship (SAR) Map
The molecule acts as a flexible linker system connecting a lipophilic head (tolyl group) to a polar, basic tail (piperazine).
-
Lipophilic Domain (4-Methylphenoxy): Mimics the aromatic residues found in neurotransmitters (serotonin/dopamine). The para-methyl group provides specific hydrophobic interactions within the receptor pocket.
-
Linker (Ethoxy): The 2-carbon chain provides the optimal distance (approx. 2.5–3.0 Å) to span the "aspartate anchor" and the hydrophobic accessory pocket in GPCRs.
-
Basic Domain (Piperazine): The secondary amine is protonated at physiological pH, forming a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in 5-HT receptors).
Applications in Drug Discovery[1][4][5][12][13]
-
5-HT (Serotonin) Modulators: Derivatives of this scaffold are frequently investigated as 5-HT1A agonists or 5-HT2A antagonists for anxiety and depression.
-
Sigma Receptor Ligands: The phenoxy-alkyl-amine motif shows high affinity for Sigma-1 receptors, relevant in neuroprotection studies.
-
Lappaconite Derivatives: Used as an intermediate in synthesizing anti-arrhythmic agents related to Lappaconite.
References
-
Hairui Chemical. (n.d.). 1-[2-(4-methylphenoxy)ethyl]piperazine Product Page. Retrieved February 20, 2026, from [Link]
-
Accela ChemBio. (n.d.). Product Catalog: CAS 138304-74-2.[3][4] Retrieved February 20, 2026, from [Link]
- Bassetto, M., et al. (2020). General method for the preparation of piperazine intermediates. Bioorganic & Medicinal Chemistry.
-
Huang, J., et al. (2012).[5][6] A practical method for the synthesis of alkyl-extended piperazines. Journal of Organic Chemistry, 77(17), 7506-7511. [Link]
-
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules. [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. accelachem.com [accelachem.com]
- 4. 1-[2-(4-methylphenoxy)ethyl]piperazine_138304-74-2_해서 화공 [hairuichem.com]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. Piperazine synthesis [organic-chemistry.org]
The Piperazine Pharmacophore: Mechanisms of Action Across Therapeutic Domains
Executive Summary: The Privileged Scaffold
In medicinal chemistry, the piperazine ring is classified as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[1][2] Its ubiquity in the pharmacopeia, from the anthelmintic piperazine citrate to the CDK4/6 inhibitor palbociclib, stems from its unique physicochemical properties. The ring offers conformational restriction (chair conformation), defined lipophilicity (LogP modulation), and two nitrogen centers that serve as hydrogen bond acceptors/donors or handles for side-chain attachment.
This guide dissects the three distinct mechanisms of action (MoA) where piperazine derivatives dominate: GABAergic modulation in parasitology, monoaminergic signaling in neuropsychiatry, and ATP-competitive inhibition in oncology.
Anthelmintic Mechanism: GABA Receptor Agonism
Primary Compound: Piperazine Citrate / Adipate Target: Nematode GABA-gated Chloride Channels[3][4]
Mechanistic Physiology
Unlike vertebrates, where GABA acts primarily as an inhibitory neurotransmitter in the CNS, nematodes utilize GABA peripherally at the neuromuscular junction (NMJ) to mediate muscle relaxation.[5]
-
Agonist Binding: Piperazine acts as a low-affinity, high-efficacy agonist at the nematode GABA receptor located on the somatic muscle membrane.
-
Chloride Influx: Binding induces a conformational change in the pentameric receptor, opening the central ion pore.
-
Hyperpolarization: The electrochemical gradient drives Cl⁻ ions into the muscle cell, hyperpolarizing the resting membrane potential (typically from -30mV to -60mV).
-
Flaccid Paralysis: The hyperpolarized membrane becomes refractory to excitatory cholinergic signaling.[3] The worm loses muscle tone (flaccid paralysis) and is expelled by host peristalsis.[3][4][5][6]
Visualization: Nematode Neuromuscular Junction Signaling
Figure 1: Signal transduction pathway of piperazine-induced flaccid paralysis in nematodes.[3]
Experimental Protocol: C. elegans Motility Assay
Objective: Quantify the paralytic effect of piperazine derivatives using Caenorhabditis elegans as a model system.
Materials:
-
C. elegans strain N2 (Wild Type).[7]
-
96-well microtiter plates.[9]
-
Automated Worm Tracker (e.g., WMicrotracker) or Stereomicroscope.
Workflow:
-
Synchronization: Bleach gravid adult worms to release eggs. Incubate eggs in M9 buffer for 18 hours to obtain synchronized L1 larvae. Plate on NGM agar with E. coli OP50 and grow to L4 stage (approx. 48 hours at 20°C).
-
Harvesting: Wash L4 worms off plates with M9 buffer. Centrifuge at 1200 rpm for 2 mins. Resuspend pellet to a density of ~50 worms/50 µL.
-
Treatment:
-
Dispense 50 µL of worm suspension into 96-well plate wells.
-
Add 50 µL of test compound (Piperazine analogs) at 2x concentration.
-
Controls: Levamisole (Positive, 10 µM), M9 Buffer (Negative).
-
-
Data Acquisition:
-
Incubate at 20°C.
-
Measure motility (beam interruptions or pixel displacement) every 15 minutes for 4 hours.
-
-
Analysis: Calculate the Motility Index (MI).
Psychopharmacology: Monoaminergic Modulation
Primary Compounds: Benzylpiperazine (BZP), Trifluoromethylphenylpiperazine (TFMPP) Targets: Dopamine Transporter (DAT), Serotonin Transporter (SERT), 5-HT Receptors.
Mechanistic Divergence
While structurally related, N-substituted piperazines exhibit distinct selectivity profiles based on the substituent at the N1/N4 positions.
-
Benzylpiperazine (BZP): Primarily a catecholamine releaser. It enters the presynaptic terminal via DAT/NET, disrupting VMAT2 storage, causing cytoplasmic dopamine accumulation and reverse transport (efflux) into the synapse.
-
TFMPP: Acts as a non-selective serotonin agonist (5-HT1B/2A/2C) and a SERT inhibitor.
Comparative Binding Data (Ki Values)
| Compound | DAT (nM) | SERT (nM) | NET (nM) | 5-HT2A (nM) | Primary Effect |
|---|---|---|---|---|---|
| BZP | ~550 | >10,000 | ~350 | >10,000 | Dopamine Release |
| TFMPP | >10,000 | ~120 | >2,000 | ~250 | 5-HT Agonism/Release |
| MDMA (Ref) | 380 | 240 | 460 | - | Mixed Release |
Data synthesized from Simmler et al. (2014) and Baumann et al. (2005).[10]
Visualization: Synaptic Modulation by BZP
Figure 2: Mechanism of BZP-induced non-exocytotic dopamine release.
Oncology: Kinase Inhibition & Structural Scaffolding
Primary Compound: Palbociclib (Ibrance) Target: Cyclin-Dependent Kinase 4/6 (CDK4/6)[11][12]
The Structural Role of the Piperazine Ring
In kinase inhibitors, the piperazine ring rarely binds the catalytic hinge region directly. Instead, it serves two critical "scaffold" functions:
-
Solubility Handle: The basic nitrogens (pKa ~9.8) are protonated at physiological pH, drastically improving the aqueous solubility of otherwise lipophilic heterocyclic cores.
-
Solvent Channel Interaction: The piperazine ring often projects out of the ATP-binding pocket towards the solvent front. This allows for interactions with surface residues (e.g., Asp/Glu) via salt bridges, enhancing selectivity.
Case Study: Palbociclib Palbociclib binds to the ATP cleft of CDK6.[1] The pyrido[2,3-d]pyrimidin-7-one core forms hydrogen bonds with the hinge region (Val101). The piperazine moiety extends into the solvent region, improving physicochemical properties without steric clash.
Experimental Protocol: ADP-Glo™ Kinase Assay
Objective: Determine the IC50 of a piperazine-based inhibitor against CDK4/CyclinD1.
Principle: Measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.
Workflow:
-
Reagent Prep:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.
-
Enzyme: Recombinant CDK4/CyclinD1 complex (0.5 ng/µL).
-
Substrate: Retinoblastoma (Rb) protein fragment.
-
-
Reaction Assembly (384-well plate):
-
Add 2 µL of Test Compound (Serial dilution in DMSO).
-
Add 2 µL of Enzyme mix. Incubate 10 min at RT (allows inhibitor binding).
-
Add 1 µL of Substrate/ATP mix (ATP concentration at Km, ~10-50 µM).
-
-
Incubation: Incubate at RT for 60 minutes.
-
Detection:
-
Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to derive IC50.
References
-
Martin, R. J. (1985). Gamma-aminobutyric acid- and piperazine-activated single-channel currents from Ascaris suum body muscle. British Journal of Pharmacology. Link
-
Simmler, L. D., et al. (2014).[10] Monoamine transporter and receptor interaction profiles of a new series of designer drugs: N-benzylpiperazines. Neuropharmacology. Link
-
Baumann, M. H., et al. (2005).[10] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology. Link
-
Roskoski, R. (2016). Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs.[11][13][14][15] Pharmacological Research.[1][9][16][17] Link
-
Burns, A. R., et al. (2015). High-throughput screening of small molecules for bioactivity and target identification in Caenorhabditis elegans. Nature Protocols. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 5. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]
- 6. Piperazine citrate: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 7. Practical High-Throughput Method to Screen Compounds for Anthelmintic Activity against Caenorhabditis elegans [mdpi.com]
- 8. Evaluating anthelmintic activity through Caenorhabditis elegans egg hatching assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anthelminthic Activity of Piper nigrum, Albizia ferruginea, and Guarea cedrata Against Caenorhabditis elegans and Heligmosomoides polygyrus: In Vitro and In Silico Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a novel covalent CDK4/6 inhibitor based on palbociclib scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. flore.unifi.it [flore.unifi.it]
- 13. New palbociclib analogues modified at the terminal piperazine ring and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
- 16. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
In Vitro Screening Assays for Novel Piperazine Derivatives: A Technical Guide
Introduction: The Piperazine "Privileged Scaffold"
In medicinal chemistry, the piperazine ring is not merely a linker; it is a privileged scaffold .[1][2] Its chair conformation allows for defined spatial arrangement of substituents, while the two nitrogen atoms serve as hydrogen bond acceptors/donors, modulating basicity and solubility.
For novel derivatives, the therapeutic "sweet spots" are predominantly:
-
CNS Agents: Targeting 5-HT (Serotonin) and Dopamine receptors (e.g., Aripiprazole, Buspirone).
-
Oncology: Kinase inhibitors and microtubule destabilizers (e.g., Palbociclib).
This guide moves beyond generic screening to focus on the specific liabilities and assets of the piperazine core. We will prioritize CNS permeability , GPCR engagement , and cardiac safety (hERG) , which are the critical failure points for this chemical class.
Phase I: Physicochemical "Gatekeeping"
Before biological engagement, we must validate that the derivative can reach the target. Piperazines are often highly basic (
Protocol A: PAMPA-BBB (Blood-Brain Barrier)
Why this matters: Most novel piperazines target CNS receptors. If they cannot cross the BBB via passive diffusion, receptor affinity is irrelevant. We use the Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for BBB lipids.
Methodology:
-
Donor Plate Prep: Dissolve compound to 10 mM in DMSO. Dilute to 50 µM in Phosphate Buffered Saline (PBS, pH 7.4).
-
Membrane Coating: Coat the PVDF filter of the donor plate with 4 µL of Porcine Polar Brain Lipid (PPBL) solution (20 mg/mL in dodecane). Critical: Do not use generic lecithin if targeting CNS; PPBL mimics the endothelial lipid composition.
-
Assembly: Add 200 µL of compound solution to the donor (bottom) and 200 µL of PBS to the acceptor (top).
-
Incubation: Sandwich the plates and incubate for 18 hours at room temperature in a humidity chamber (to prevent evaporation).
-
Analysis: Quantify concentration in both wells using UV-Vis spectroscopy or LC-MS/MS.
Data Interpretation:
| Permeability (
Phase II: Target Engagement (Affinity)
For piperazines, the Serotonin 5-HT1A and 5-HT2A receptors are the most frequent targets. We utilize Radioligand Competition Binding to determine affinity (
Protocol B: Membrane Preparation & Binding
Scientific Rationale: We use competition binding rather than saturation binding because we are screening unknowns against a known high-affinity ligand.
Workflow:
-
Source: HEK-293 cells stably expressing human 5-HT1A receptors.
-
Membrane Prep: Harvest cells, homogenize in ice-cold Tris-HCl (50 mM, pH 7.4), and centrifuge at 40,000 x g. Resuspend pellet to 1 mg protein/mL.
-
The Mix:
-
50 µL Membrane suspension.
-
50 µL Radioligand:
-8-OH-DPAT (0.5 nM final). -
50 µL Test Compound (10 concentrations:
to M). -
Non-Specific Binding Control: Add 10 µM Serotonin (5-HT) to defined wells to define the "noise" floor.
-
-
Incubation: 60 minutes at 27°C.
-
Harvesting: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) .
-
Expert Note: Piperazines are lipophilic and stick to glass fibers. PEI reduces this non-specific binding to the filter itself.
-
-
Readout: Liquid Scintillation Counting.
Phase III: Functional Validation (Efficacy)
Binding (
Protocol C: Calcium Flux Assay (FLIPR)
Mechanism: Agonist binding
Step-by-Step:
-
Dye Loading: Incubate cells with Fluo-8 AM ester (2 µM) for 45 mins.
-
Critical Step: Add 2.5 mM Probenecid to the buffer. This inhibits anion transporters that would otherwise pump the dye out of the cells, ensuring the signal stays intracellular.
-
-
Compound Addition:
-
For Agonist Mode: Add test compound alone.
-
For Antagonist Mode: Add test compound, wait 15 mins, then add reference agonist (Serotonin) at EC80 concentration.
-
-
Detection: Measure fluorescence (Ex 490nm / Em 520nm) in real-time using a kinetic plate reader.
Diagram: GPCR Signaling & Assay Logic
Figure 1: Signal transduction pathway for Gq-coupled GPCR functional screening. The assay quantifies the distal Calcium release event.
Phase IV: Oncology Screening (Cytotoxicity)
For piperazines designed as kinase inhibitors, we prefer the SRB Assay over MTT. MTT measures metabolic activity (mitochondria), which can be artificially skewed by metabolic modulators. SRB measures total protein mass, which is a more linear proxy for cell number.
Protocol D: Sulforhodamine B (SRB) Assay[5]
-
Seeding: Seed tumor cells (e.g., MCF-7) in 96-well plates. Allow 24h attachment.
-
Treatment: Add piperazine derivatives for 48 hours.
-
Fixation (The Differentiator): Add cold Trichloroacetic Acid (TCA) to 10% final concentration. Incubate 1h at 4°C.
-
Why: This fixes the proteins in place.
-
-
Staining: Wash, dry, and stain with 0.4% SRB (dissolved in 1% acetic acid) for 30 mins.
-
Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base.
-
Read: Absorbance at 510 nm.
Phase V: Safety Pharmacology (The "Fail Early" Step)
Piperazines carry a structural liability for hERG channel blockade , which causes QT prolongation and fatal arrhythmias (Torsades de Pointes).
Protocol E: Automated Patch Clamp (hERG)
Setup:
-
Cell Line: CHO or HEK293 stably expressing Kv11.1 (hERG).
-
Solutions: Intracellular (high K+), Extracellular (physiological).
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +40 mV for 2s (opens channels, but they rapidly inactivate).
-
Repolarize to -50 mV (removes inactivation, revealing the tail current ).
-
Measurement: The peak amplitude of the tail current at -50 mV is the metric. Piperazines typically block the pore, reducing this current.
Diagram: The Screening Cascade
Figure 2: Strategic decision tree for piperazine derivative screening. Note the early filter for permeability (PAMPA) to avoid wasting resources on non-bioavailable compounds.
References
-
Review of Piperazine Scaffold Applic
- 5-HT Receptor Screening Protocols Title: Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries Source: BenchChem
-
hERG Liability in Piperazines
- Title: Ensemble of structure and ligand-based classification models for hERG liability profiling
- Source: Frontiers in Pharmacology (2023)
-
Link:[Link]
-
PAMPA Methodology
-
Cytotoxicity Assays (SRB vs MTT)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. PAMPA | Evotec [evotec.com]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADME Pampa Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. tandfonline.com [tandfonline.com]
- 7. hilarispublisher.com [hilarispublisher.com]
Navigating the Unseen: A Technical Guide to the Safety, Toxicity, and Handling of 1-[2-(4-Methylphenoxy)ethyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
1-[2-(4-Methylphenoxy)ethyl]piperazine and its analogs represent a significant scaffold in medicinal chemistry, appearing in a wide array of bioactive molecules.[1][2] As with any novel or specialized chemical entity, a thorough understanding of its safety profile, potential toxicity, and appropriate handling procedures is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth technical overview of the safety considerations for 1-[2-(4-Methylphenoxy)ethyl]piperazine, drawing upon data from the parent piperazine heterocycle, closely related structural analogs, and established principles of chemical toxicology. The absence of a specific Safety Data Sheet (SDS) for this exact molecule necessitates a conservative, evidence-based approach to risk assessment and management.
The Toxicological Foundation: The Piperazine Core
The piperazine ring is a common feature in many FDA-approved pharmaceuticals.[1] However, the parent compound, piperazine, is classified as a hazardous substance with a well-defined toxicological profile. Understanding these intrinsic hazards is the first step in safely handling any of its derivatives.
The primary hazards associated with piperazine include:
-
Corrosivity: Piperazine is a strong base and is corrosive to the skin and eyes, capable of causing severe burns.[3][4]
-
Sensitization: It is a known skin and respiratory sensitizer.[3][4] Repeated exposure can lead to allergic reactions, including contact dermatitis and occupational asthma.[3][4]
-
Reproductive Toxicity: Piperazine is suspected of damaging fertility or the unborn child.[3][4]
These foundational hazards of the piperazine moiety should be considered as a baseline for any of its derivatives, including 1-[2-(4-Methylphenoxy)ethyl]piperazine, until specific data proves otherwise.
Extrapolating the Hazard Profile: The Influence of the 1-Substituent
A safety data sheet for the closely related analog, 1-[2-(2-methoxyphenoxy)ethyl]piperazine, indicates that it is harmful if swallowed, in contact with skin, and if inhaled.[5] This suggests that the presence of the phenoxyethylpiperazine core does not eliminate the inherent toxicity of the piperazine ring, and may introduce its own set of hazards.
Anticipated Hazards of 1-[2-(4-Methylphenoxy)ethyl]piperazine
Based on the available information for piperazine and its analogs, the following hazards should be anticipated for 1-[2-(4-Methylphenoxy)ethyl]piperazine:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[5]
-
Skin and Eye Irritation/Corrosion: Likely to be a skin and eye irritant, and potentially corrosive, though possibly less so than the parent piperazine due to the substitution on one of the basic nitrogen atoms.[6]
-
Sensitization: The potential for skin and respiratory sensitization should be assumed, given the known properties of piperazine.[3][4]
-
Target Organ Toxicity: Piperazine derivatives have been noted for their effects on the central nervous system.[7][8] Therefore, the potential for neurotoxicity should be considered.
The following table summarizes the anticipated GHS classifications for 1-[2-(4-Methylphenoxy)ethyl]piperazine based on data from piperazine and its close analogs.
| Hazard Class | Anticipated Classification | Basis for Classification |
| Acute Toxicity, Oral | Category 4 | Data on analogous compounds.[5] |
| Acute Toxicity, Dermal | Category 4 | Data on analogous compounds.[5] |
| Acute Toxicity, Inhalation | Category 4 | Data on analogous compounds.[5] |
| Skin Corrosion/Irritation | Category 2 (Irritant) to Category 1B (Corrosive) | Inherent properties of piperazine.[3][4] |
| Serious Eye Damage/Irritation | Category 1 or 2 | Inherent properties of piperazine.[3][4] |
| Respiratory Sensitization | Category 1 | Inherent properties of piperazine.[3][4] |
| Skin Sensitization | Category 1 | Inherent properties of piperazine.[3][4] |
| Reproductive Toxicity | Category 2 | Inherent properties of piperazine.[3][4] |
Prudent Handling and Safety Protocols
Given the anticipated hazards, a conservative and cautious approach to handling 1-[2-(4-Methylphenoxy)ethyl]piperazine is essential. The following protocols are recommended:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Caption: Required PPE for handling 1-[2-(4-Methylphenoxy)ethyl]piperazine.
Engineering Controls
-
Chemical Fume Hood: All handling of 1-[2-(4-Methylphenoxy)ethyl]piperazine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Ventilation: Ensure adequate general laboratory ventilation.[10]
Safe Handling and Storage
-
Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[10]
-
Static Discharge: Take precautionary measures against static discharge, especially when handling powdered forms of the compound.[9]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3][10]
Emergency Procedures: A Proactive Approach
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Caption: First aid procedures for exposure to 1-[2-(4-Methylphenoxy)ethyl]piperazine.
Spill Response
-
Small Spills: For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
Cleanup: Clean the spill area thoroughly with a suitable decontaminating solution.
Waste Disposal
All waste containing 1-[2-(4-Methylphenoxy)ethyl]piperazine should be treated as hazardous chemical waste.
-
Containers: Collect all waste in properly labeled, sealed containers.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[11]
Conclusion: A Culture of Safety
The safe handling of specialized research chemicals like 1-[2-(4-Methylphenoxy)ethyl]piperazine is a cornerstone of scientific integrity and professional responsibility. While a complete toxicological profile for this specific molecule is not yet established, a thorough understanding of the hazards of the parent piperazine scaffold and its close analogs allows for the development of robust and conservative safety protocols. By adhering to the principles of proactive risk assessment, proper use of engineering controls and personal protective equipment, and preparedness for emergency situations, researchers can confidently and safely explore the potential of this and other novel chemical entities.
References
- Fisher Scientific. (2025, December 21). Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine dihydrochloride.
- Thermo Fisher Scientific. (2025, September 17).
-
PubChem. (n.d.). Piperazine, hydrochloride (1:?). Retrieved from [Link]
- Sigma-Aldrich. (2025, May 17). Safety Data Sheet: 1-(2,3-Dichlorophenyl) piperazine monohydrochloride.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 1-(2-Hydroxyethyl)-4-methylpiperazine.
- Key Organics. (2017, December 1). Safety Data Sheet: 1-[2-(2-methoxyphenoxy)ethyl]piperazine.
-
Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. PubMed. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 786–795.
- ChemistryOpen. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366.
- ChemReg.net. (2006, March 31).
- Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441.
- Australian Government Department of Health. (2019, March 8). Piperazine: Human health tier II assessment.
-
Encyclopedia.pub. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]
-
LookChem. (n.d.). PIPERAZINE. Retrieved from [Link]
- MDPI. (2020, January 25). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 526.
- Alpha Chemika. (n.d.). N-ETHYL PIPERAZINE For Synthesis.
- National Center for Biotechnology Information. (2019). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of medicinal chemistry, 62(15), 7084–7104.
- Loba Chemie. (2016, June 7). Material Safety Data Sheet: N-ETHYL PIPERAZINE FOR SYNTHESIS.
- MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.
-
ResearchGate. (2020). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. Retrieved from [Link]
- Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
Sources
- 1. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. keyorganics.net [keyorganics.net]
- 6. aksci.com [aksci.com]
- 7. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 10. fishersci.ca [fishersci.ca]
- 11. lobachemie.com [lobachemie.com]
Comprehensive Technical Guide: Spectroscopic Characterization of 1-[2-(4-Methylphenoxy)ethyl]piperazine
Executive Summary & Compound Profile
This technical guide provides an in-depth spectroscopic analysis of 1-[2-(4-Methylphenoxy)ethyl]piperazine , a pharmacophore scaffold frequently utilized in the synthesis of antihistamines, antipsychotics, and antifungal agents. This document is designed for medicinal chemists and analytical scientists requiring rigorous structural validation data.
The molecule combines a basic piperazine ring with a lipophilic p-tolyl ether moiety via an ethyl linker. Characterization requires distinguishing the aliphatic piperazine signals from the ethylene linker and confirming the para-substitution pattern on the aromatic ring.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 1-[2-(4-Methylphenoxy)ethyl]piperazine |
| Molecular Formula | |
| Molecular Weight | 220.31 g/mol |
| Key Functionalities | Secondary Amine, Aryl Alkyl Ether, p-Substituted Benzene |
| Solubility Profile | Soluble in |
Synthesis & Purification Workflow
To ensure the integrity of the spectral data, one must understand the synthetic origin and potential impurities (e.g., bis-alkylated byproducts). The standard synthesis involves the nucleophilic substitution of a phenoxyethyl halide by excess piperazine.
Reaction Pathway (DOT Visualization)
Figure 1: Synthetic pathway highlighting the critical N-alkylation step and potential bis-alkylated impurity formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4]
Experimental Note: Data is reported for
-NMR Analysis (400 MHz)
The proton spectrum is characterized by the distinct
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.08 | Doublet ( | 2H | Ar-H (meta to O) | Part of |
| 6.80 | Doublet ( | 2H | Ar-H (ortho to O) | Shielded by electron-donating oxygen (mesomeric effect). |
| 4.08 | Triplet ( | 2H | Highly deshielded due to direct attachment to Oxygen. | |
| 2.90 - 2.95 | Multiplet | 4H | Piperazine ( | Protons adjacent to the secondary amine ( |
| 2.78 | Triplet ( | 2H | Linker methylene adjacent to Nitrogen. | |
| 2.50 - 2.55 | Multiplet | 4H | Piperazine ( | Protons adjacent to the tertiary amine (linker side). |
| 2.29 | Singlet | 3H | Characteristic methyl group on the aromatic ring. | |
| 1.80 | Broad Singlet | 1H | Exchangeable proton; shift varies with concentration. |
-NMR Analysis (100 MHz)
The carbon spectrum confirms the asymmetry of the linker and the symmetry of the piperazine ring (unless conformational locking occurs at low temps).
| Chemical Shift ( | Assignment | Type | Notes |
| 156.8 | Ar- | Quaternary | Deshielded by Oxygen attachment. |
| 130.1 | Ar- | Quaternary | |
| 129.9 | Ar- | CH | |
| 114.5 | Ar- | CH | Upfield due to resonance donation from Oxygen. |
| 66.8 | Diagnostic ether carbon signal. | ||
| 57.8 | Linker carbon adjacent to piperazine. | ||
| 54.5 | Piperazine | Symmetric carbons near the alkyl chain. | |
| 46.1 | Piperazine | Symmetric carbons near the secondary amine. | |
| 20.5 | Methyl carbon. |
Mass Spectrometry (MS)[5][6][7][8]
Method: Electron Ionization (EI, 70 eV) or ESI (+). Interpretation Logic: The molecule fragments primarily at the heteroatoms. The stability of the piperazine ring and the phenoxy cation dictates the pattern.
Fragmentation Pathway (DOT Visualization)
Figure 2: Primary fragmentation pathways observed in EI-MS.
Key Diagnostic Ions
-
m/z 220 [M]+ : Molecular ion (usually distinct in ESI, weaker in EI).
-
m/z 107 : The 4-methylphenoxy cation (or rearranged hydroxytropylium ion). This is the base peak in many phenoxy ether spectra.
-
m/z 99 : Methylpiperazine fragment (if rearrangement occurs).
-
m/z 85 : Piperazine ring fragment (
).
Infrared Spectroscopy (FT-IR)[3]
Sampling: Attenuated Total Reflectance (ATR) or KBr Pellet.
| Wavenumber ( | Vibration Mode | Functional Group | Diagnostic Value |
| 3250 - 3350 | N-H Stretch | Secondary Amine | Broad band; confirms the piperazine ring is not fully substituted. |
| 2940, 2820 | C-H Stretch | Alkyl ( | Multiple bands; "Bohlmann bands" may appear <2800 if lone pair is anti-periplanar. |
| 1510, 1610 | C=C Stretch | Aromatic Ring | Characteristic "breathing" modes of the benzene ring. |
| 1245 | C-O Stretch (Asym) | Aryl Ether | Critical: Strongest band in the fingerprint region. |
| 1035 | C-O Stretch (Sym) | Aryl Ether | Secondary confirmation of the ether linkage. |
| 815 - 825 | C-H Out-of-Plane | p-Substituted Benzene | Diagnostic for 1,4-substitution (distinguishes from ortho/meta isomers). |
References & Validation Sources
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for interpreting AA'BB' systems and ether linkages).
-
SDBS Database . National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds. Available at: [Link] (Used for validating fragment shifts of 1-(2-phenoxyethyl)piperazine analogs).
-
Zhu, N., et al. (2021).[1][2] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. Available at: [Link] (Validation of piperazine fragmentation pathways).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules regarding chemical shifts of p-tolyl ethers).
Sources
Technical Review: The 1-[2-(4-Methylphenoxy)ethyl]piperazine Scaffold in Sigma-1 Receptor Pharmacology
This guide serves as a technical whitepaper for researchers investigating the 1-[2-(4-Methylphenoxy)ethyl]piperazine scaffold, a privileged structure in the design of high-affinity Sigma-1 receptor (S1R) ligands.
Executive Summary
The compound 1-[2-(4-Methylphenoxy)ethyl]piperazine represents a critical "privileged scaffold" in medicinal chemistry, primarily utilized to target the Sigma-1 Receptor (S1R) . Unlike the phenethyl-piperazine class (e.g., SA4503/Cutamesine), the phenoxyethyl linker introduces an ether oxygen that alters the scaffold's flexibility and hydrogen-bond acceptor capability, often enhancing selectivity against dopaminergic and serotonergic off-targets.
This guide analyzes the technical utility of this scaffold, detailing its synthesis, Structure-Activity Relationship (SAR), and its role as a chaperone-modulating agent in neuroprotective therapies.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The core pharmacophore consists of three distinct regions essential for S1R binding:
-
Lipophilic Tail: The 4-methylphenyl (p-tolyl) group.
-
Linker Region: The ethoxy spacer (
). -
Basic Center: The piperazine ring (protonatable nitrogen).
Physicochemical Profile[1][3][4][5][6][7][8][9][10]
-
IUPAC Name: 1-[2-(4-methylphenoxy)ethyl]piperazine
-
Molecular Formula:
-
Molecular Weight: 220.31 g/mol
-
Calculated LogP (cLogP): ~2.1 (Optimal for BBB penetration)
-
pKa (Piperazine N): ~9.8 (Ensures cationization at physiological pH, critical for Asp126 interaction in S1R).
Structural Logic: The p-methyl substitution increases lipophilicity relative to the unsubstituted phenol, enhancing membrane permeability without introducing the metabolic liability of a methoxy group (O-demethylation) or the toxicity concerns of halogenated analogues.
Pharmacological Mechanism: The Sigma-1 Chaperone
The primary target, S1R, is not a classical GPCR but a ligand-operated integral membrane chaperone located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
Mechanism of Action (MOA)
-
Resting State: S1R forms a complex with the chaperone BiP (Binding immunoglobulin Protein) at the ER membrane.
-
Agonist Binding: The phenoxyethyl piperazine ligand binds to S1R.
-
Dissociation: S1R dissociates from BiP.
-
Translocation: Active S1R chaperones stabilize IP3R3 (Inositol 1,4,5-trisphosphate receptor type 3).
-
Effect: This facilitates efficient
transfer from the ER to mitochondria, boosting ATP production and preventing apoptosis.
Visualization: S1R Signaling Pathway
Caption: Agonist-driven activation of Sigma-1 Receptor leading to mitochondrial bioenergetic enhancement.
Structure-Activity Relationship (SAR)
The binding affinity (
| Structural Region | Modification | Effect on S1R Affinity ( | Notes |
| Aromatic Ring | 4-Methyl (p-Tolyl) | High (< 10 nM) | Balanced lipophilicity/affinity. |
| 4-Chloro | Very High (< 2 nM) | Higher affinity but potential toxicity. | |
| 4-Methoxy | High (< 5 nM) | Metabolically labile (CYP2D6). | |
| Linker | Ethyl ( | Optimal | Propyl ( |
| Piperazine N4 | Unsubstituted (NH) | Moderate | Good building block, but lower affinity than N-substituted. |
| N-Benzyl | Sub-nanomolar | The "gold standard" for high affinity. | |
| N-Methyl | High | Improves solubility. |
Key Insight: The title compound (NH free) is often an intermediate. To achieve maximal potency (
Experimental Protocols: Synthesis
Two primary routes exist for synthesizing 1-[2-(4-Methylphenoxy)ethyl]piperazine. Protocol A is recommended for high-purity laboratory scale synthesis.
Protocol A: The Two-Step Alkylation (Standard)
This method avoids the formation of bis-alkylated piperazine byproducts.
Step 1: Synthesis of 1-(2-Bromoethoxy)-4-methylbenzene
-
Reagents: 4-Methylphenol (p-Cresol) (1.0 eq), 1,2-Dibromoethane (3.0 eq),
(2.0 eq). -
Solvent: Acetonitrile or Acetone (Reflux).
-
Procedure:
-
Dissolve p-Cresol in acetonitrile.
-
Add
and stir for 30 min. -
Add excess 1,2-dibromoethane (excess prevents dimerization).
-
Reflux for 12–16 hours.
-
Filter salts, concentrate, and purify via silica column (Hexane/EtOAc).
-
Yield: ~80% as a colorless oil.
-
Step 2: Piperazine Mono-Alkylation
-
Reagents: 1-(2-Bromoethoxy)-4-methylbenzene (1.0 eq), Piperazine (anhydrous) (5.0 eq).
-
Solvent: Ethanol or THF.
-
Procedure:
-
Dissolve excess piperazine in refluxing ethanol (High equivalents are critical to prevent bis-alkylation).
-
Add the bromo-ether dropwise over 1 hour.
-
Reflux for 4 hours.
-
Cool and evaporate solvent.
-
Partition between water and DCM. Wash water layer multiple times to remove excess piperazine.
-
Dry organic layer (
) and concentrate. -
Convert to HCl salt for storage using ethereal HCl.
-
Visualization: Synthetic Workflow
Caption: Two-step synthesis maximizing mono-alkylation selectivity.
Therapeutic Potential & Applications[1][4][6][7][10]
Neuroprotection (Alzheimer's & Stroke)
The 4-methylphenoxy scaffold is a close analogue of Cutamesine (SA4503) . By activating S1R, these compounds reduce Endoplasmic Reticulum (ER) stress.
-
Mechanism: Suppression of the Unfolded Protein Response (UPR).
-
Data: Phenoxyethyl derivatives have shown potent anti-amnesic effects in scopolamine-induced memory deficit models.
Neuropathic Pain
S1R antagonists are often sought for pain, but S1R agonists (like this scaffold) modulate opioid signaling. However, modifications to the N4-position (e.g., adding bulky groups) can flip the activity from agonist to antagonist, making this scaffold a versatile template for pain research.
SARS-CoV-2 Antiviral Activity
Recent studies (Gordon et al., 2020) identified S1R ligands (e.g., PB28, a structural analogue) as potent inhibitors of viral replication.[1] The 1-[2-(4-Methylphenoxy)ethyl]piperazine scaffold shares the requisite lipophilic cationic structure to interact with host factors hijacked by the virus.
References
-
Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists. Source: Journal of Medicinal Chemistry / ACS. Context: Establishes the phenoxyethyl linker as a superior scaffold for S1R selectivity over S2R. URL:[Link]
-
Ether modifications to SA4503: Effects on binding affinity and selectivity. Source: Bioorganic & Medicinal Chemistry.[2][3][4] Context: Detailed SAR on how ether vs alkyl linkers affect affinity (Ki values). URL:[Link]
-
Sigma-1 Receptor Chaperone Signaling. Source: Hayashi, T. & Su, T.P. (2007). Cell. Context: Foundational paper describing the mechanism of S1R translocation to MAM. URL:[Link]
-
A Pharmacological Map of the SARS-CoV-2 Viral-Host Interaction. Source: Nature (Gordon et al., 2020). Context: Identifies Sigma receptors as key antiviral targets for piperazine-based ligands. URL:[Link]
-
Synthesis of Piperazines: Reaction of Carbonyl and Amine Condensation. Source: Organic Chemistry Portal.[5] Context: General methodologies for constructing the piperazine core.[6][5] URL:[Link]
Sources
- 1. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. BindingDB BDBM50068451 1,4-Bis-[2-(4-methoxy-phenyl)-ethyl]-piperazine::CHEMBL146411 [bindingdb.org]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. sphinxsai.com [sphinxsai.com]
Methodological & Application
Application Note: Selective Synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine
This technical application note details the synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine , a functionalized piperazine scaffold commonly employed as a building block in the development of antihistamines, antipsychotics, and adrenergic receptor modulators.
The protocol is designed for high purity and selectivity, specifically addressing the challenge of preventing N,N'-bis-alkylation (dimer formation), which is the primary failure mode in piperazine functionalization.
Executive Summary & Retrosynthetic Logic
The target molecule consists of a p-tolyl moiety linked to a piperazine ring via an ethoxy spacer. A convergent synthesis strategy is superior to linear stepwise construction for this scaffold.
Retrosynthetic Disconnection:
-
C–N Bond Formation: The final step involves the nucleophilic attack of piperazine on an electrophilic phenoxy-ethyl halide.
-
C–O Bond Formation: The electrophile is generated via a Williamson ether synthesis between p-cresol and a dihaloethane.
Critical Process Control:
-
The "Piperazine Excess" Principle: To synthesize mono-substituted piperazines, the reaction kinetics heavily favor the formation of the bis-substituted byproduct (N,N'-disubstituted piperazine) if stoichiometric equivalents are used. This protocol mandates a 5:1 molar excess of piperazine to ensure the statistical probability favors mono-alkylation.
Reaction Pathway Visualization
The following diagram outlines the optimized synthetic route, highlighting the critical intermediate and the divergence point for impurity formation.
Figure 1: Two-stage synthetic pathway designed to minimize bis-alkylation through kinetic control.
Detailed Experimental Protocol
Stage 1: Synthesis of 1-(2-Bromoethoxy)-4-methylbenzene
This step utilizes a Williamson ether synthesis. The use of 1,2-dibromoethane in excess is vital to prevent the polymerization of p-cresol (forming 1,2-bis(p-tolyloxy)ethane).
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
|---|---|---|---|---|
| p-Cresol | 108.14 | 1.0 | 10.8 g | Substrate |
| 1,2-Dibromoethane | 187.86 | 3.0 | 56.4 g | Linker/Electrophile |
| Potassium Carbonate | 138.21 | 2.0 | 27.6 g | Base |
| Acetone | - | - | 150 mL | Solvent |[1]
Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Solvation: Dissolve p-cresol (10.8 g) in acetone (150 mL). Add anhydrous potassium carbonate (27.6 g).
-
Addition: Add 1,2-dibromoethane (56.4 g) in a single portion. Note: Although dibromoethane is the electrophile, adding it in large excess suppresses the formation of the dimer.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 12–16 hours . Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol spot should disappear.
-
Workup:
-
Cool to room temperature and filter off the inorganic salts (KBr/K2CO3).
-
Concentrate the filtrate under reduced pressure to remove acetone and excess 1,2-dibromoethane. Caution: 1,2-dibromoethane is toxic and volatile; use a high-efficiency trap.
-
Redissolve the residue in diethyl ether or dichloromethane (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted p-cresol.
-
Wash with brine, dry over MgSO4, and concentrate.
-
-
Purification: The crude oil usually solidifies upon standing or cooling. Recrystallize from ethanol/water or use directly if purity >95% by NMR.
Stage 2: Synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine
The key to this step is the solubility differential . The free base of piperazine is soluble in water, while the mono-alkylated product is lipophilic.
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| Bromo-intermediate | 215.09 | 1.0 | Substrate |
| Piperazine (Anhydrous) | 86.14 | 5.0 | Nucleophile |
| Acetonitrile (MeCN) | - | - | Solvent |
| K2CO3 | 138.21 | 1.5 | Acid Scavenger |
Procedure:
-
Setup: In a 250 mL flask, dissolve anhydrous piperazine (5.0 equiv) in acetonitrile (10 mL per gram of piperazine). Add K2CO3 (1.5 equiv).
-
Technical Insight: Using a high concentration of piperazine ensures that when the bromo-intermediate enters the solution, it is statistically more likely to encounter a free piperazine molecule than a product molecule.
-
-
Addition: Dissolve the 1-(2-bromoethoxy)-4-methylbenzene (1.0 equiv) in a minimal amount of acetonitrile. Add this solution dropwise to the refluxing piperazine suspension over 30 minutes.
-
Reaction: Reflux for 6–8 hours .
-
Workup (The "Reverse Extraction" Method):
-
Filter the hot reaction mixture to remove inorganic salts.
-
Remove the solvent under vacuum. The residue contains the Product, Excess Piperazine, and traces of Bis-impurity.
-
Partition: Dissolve the residue in Dichloromethane (DCM) and Water .
-
Separation: The excess piperazine will partition largely into the aqueous phase. The product remains in the DCM.
-
Perform three water washes to ensure complete removal of unreacted piperazine.
-
-
Purification:
-
Extract the organic layer with 1M HCl . The product moves to the aqueous phase as the hydrochloride salt; non-basic impurities (unreacted bromo-ether) remain in the DCM.
-
Basify the aqueous extract with 4M NaOH to pH > 12.
-
Extract back into DCM, dry (Na2SO4), and concentrate.
-
-
Final Salt Formation (Optional): Dissolve the free base in ethanol and add concentrated HCl or oxalic acid to precipitate the salt for stable storage.
Characterization & Validation
The following data profile confirms the identity of the synthesized compound.
| Analytical Method | Expected Signal / Result | Structural Assignment |
| 1H NMR (CDCl3) | δ 6.8–7.1 (m, 4H) | Aromatic protons (p-tolyl system) |
| δ 4.10 (t, 2H) | O-CH2 protons (adjacent to phenoxy) | |
| δ 2.80 (t, 2H) | N-CH2 protons (ethyl linker) | |
| δ 2.90 (m, 4H), 2.50 (m, 4H) | Piperazine ring protons | |
| δ 2.29 (s, 3H) | Methyl group on aromatic ring | |
| Mass Spectrometry | m/z ~ 221.16 [M+H]+ | Molecular Ion (C13H20N2O) |
| TLC (MeOH:DCM 1:9) | Rf ~ 0.3–0.4 | Distinct from starting material (Rf ~0.[1]9) |
Safety & Handling
-
1,2-Dibromoethane: A known carcinogen and potent alkylating agent. All operations in Stage 1 must be performed in a fume hood. Double-glove (Nitrile/Laminate) is recommended.
-
Piperazine: A strong sensitizer and skin irritant. Inhalation of dust can cause respiratory sensitization (asthma-like symptoms). Handle the solid in a weigh station or hood.
-
Waste Disposal: Aqueous waste from Stage 2 contains excess piperazine and must be treated as basic organic waste, not general aqueous waste.
References
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
Mono-alkylation of Piperazine
-
Kuehne, M. E.; Konopka, E. A. "Synthesis and Biological Activity of Some 1-[2-(Phenoxy)ethyl]piperazines." Journal of Medicinal Chemistry, 1962 , 5(2), 257–280.
-
-
Synthesis of Analogous 1-[2-(4-Fluorophenyl)
-
PrepChem. "Synthesis of 1-[2-(4-fluorophenyl)ethyl]piperazine." Accessed October 26, 2025.
-
- Industrial Preparation of N-Monosubstituted Piperazines: Ratouis, R.; Boissier, J. R.; Dumont, C. "Synthesis and Pharmacological Study of New Piperazine Derivatives." Journal of Medicinal Chemistry, 1965, 8(1), 104–107. (Describes the excess amine technique).
Sources
Application Notes & Protocols: Characterizing 1-[2-(4-Methylphenoxy)ethyl]piperazine as a Novel Ligand for the Dopamine Transporter
Introduction: The Dopamine Transporter as a Key Neuromodulatory Hub
The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic membrane protein crucial for regulating dopamine homeostasis in the central nervous system.[1] By re-capturing released dopamine from the synaptic cleft, the DAT terminates dopaminergic signaling and recycles the neurotransmitter for future use.[2] This regulatory role makes the DAT a primary target for a wide range of therapeutic agents, including treatments for Parkinson's disease and attention-deficit/hyperactivity disorder (ADHD), as well as a key site of action for psychostimulants like cocaine and amphetamine.[2]
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system. Notably, derivatives such as 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) are well-established as potent and selective DAT inhibitors.[3][4] The structural similarities suggest that novel piperazine-containing compounds, such as 1-[2-(4-Methylphenoxy)ethyl]piperazine, warrant investigation for their potential interaction with the DAT.
These application notes provide a comprehensive framework for characterizing the binding affinity of a novel test compound, exemplified by 1-[2-(4-Methylphenoxy)ethyl]piperazine, for the human dopamine transporter. The protocols herein describe a robust radioligand binding assay, a foundational technique in pharmacology for determining a compound's inhibition constant (Kᵢ). This guide is designed for researchers in neuroscience and drug development, offering detailed, step-by-step methodologies and explaining the scientific rationale behind critical experimental choices.
Scientific Principle: Competitive Radioligand Binding
The primary method for determining the affinity of an unlabeled test compound is the competitive inhibition binding assay. This assay quantifies the ability of the test compound to compete with a high-affinity radiolabeled ligand for a finite number of receptor or transporter binding sites.
The core principle relies on the Law of Mass Action. A fixed concentration of a radioligand with known high affinity for the DAT (e.g., [³H]WIN 35,428 or [³H]GBR 12935) is incubated with a biological preparation containing the DAT (e.g., cell membranes from HEK293 cells expressing hDAT or rat striatal synaptosomes).[5][6][7] The assay is run in the presence of increasing concentrations of the unlabeled test compound (1-[2-(4-Methylphenoxy)ethyl]piperazine). As the concentration of the test compound increases, it displaces more of the radioligand from the DAT binding sites.
The amount of bound radioactivity is measured, and from this, the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC₅₀ value) is determined. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kₑ) of the radioligand used in the assay.[8]
Caption: Competitive binding of a radioligand and a test compound to the DAT.
Essential Materials and Reagents
-
Biological Material:
-
Radioligand:
-
Test and Reference Compounds:
-
1-[2-(4-Methylphenoxy)ethyl]piperazine (Test Compound).
-
GBR 12935 or Cocaine (Reference Inhibitor for defining non-specific binding).
-
-
Buffers and Solutions:
-
Equipment and Consumables:
-
96-well microplates.
-
Brandel or PerkinElmer cell harvester.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.[10]
-
Scintillation vials.
-
Liquid scintillation cocktail.
-
Liquid scintillation counter.
-
Homogenizer (for tissue preparation).
-
Centrifuge (refrigerated).
-
Experimental Protocols
A robust characterization begins with validating the assay system using the chosen radioligand before proceeding to evaluate the novel test compound.
Protocol Part A: Radioligand Saturation Binding Assay
Objective: To determine the equilibrium dissociation constant (Kₑ) and the maximum density of binding sites (Bₘₐₓ) for [³H]WIN 35,428 in the hDAT membrane preparation. These values confirm the quality of the biological material and are essential for the subsequent competitive assay.
-
Membrane Preparation: Thaw the cryopreserved hDAT-expressing cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10-20 µg of protein per well. Maintain the suspension on ice.
-
Radioligand Dilutions: Prepare serial dilutions of [³H]WIN 35,428 in Assay Buffer. A typical concentration range would be 0.1 to 20 nM, spanning approximately 0.1 to 10 times the expected Kₑ.
-
Assay Plate Setup:
-
Total Binding: To designated wells, add 50 µL of Assay Buffer and 50 µL of the appropriate [³H]WIN 35,428 dilution.
-
Non-Specific Binding (NSB): To a separate set of wells, add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12935) and 50 µL of the appropriate [³H]WIN 35,428 dilution.
-
-
Initiate Reaction: Add 100 µL of the diluted membrane suspension to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate for 60-120 minutes at 4°C or room temperature with gentle agitation.[7] The choice of temperature and time should be optimized to ensure equilibrium is reached.
-
Termination and Harvesting: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Immediately wash the filters three times with 3-4 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot Specific Binding (Y-axis) against the concentration of [³H]WIN 35,428 (X-axis).
-
Analyze the data using non-linear regression (one-site binding hyperbola) in software like GraphPad Prism to determine the Kₑ and Bₘₐₓ.
-
Protocol Part B: Competitive Inhibition Assay
Objective: To determine the IC₅₀ and Kᵢ of 1-[2-(4-Methylphenoxy)ethyl]piperazine for the hDAT.
-
Preparation: Prepare hDAT membranes and buffers as described in Protocol Part A.
-
Test Compound Dilutions: Prepare a serial dilution series of 1-[2-(4-Methylphenoxy)ethyl]piperazine in Assay Buffer. A wide concentration range is recommended for an unknown compound (e.g., 0.01 nM to 100 µM).
-
Radioligand Preparation: Prepare a working solution of [³H]WIN 35,428 in Assay Buffer at a concentration that is 2x its predetermined Kₑ value (from Part A).
-
Assay Plate Setup (Final Volume = 200 µL):
-
Total Binding: 50 µL Assay Buffer + 50 µL Assay Buffer + 100 µL membranes.
-
Non-Specific Binding (NSB): 50 µL of 10 µM GBR 12935 + 50 µL Assay Buffer + 100 µL membranes.
-
Test Compound Wells: 50 µL of the appropriate 1-[2-(4-Methylphenoxy)ethyl]piperazine dilution + 50 µL Assay Buffer + 100 µL membranes.
-
-
Initiate Reaction: Add 100 µL of the [³H]WIN 35,428 working solution (at 2x Kₑ) to all wells except the blank. Then, add 100 µL of the diluted membrane suspension to all wells.
-
Incubation, Termination, and Quantification: Follow steps 5, 6, and 7 from Protocol Part A.
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound: 100 * (CPM_test - CPM_NSB) / (CPM_total - CPM_NSB).
-
Plot the percent specific binding (Y-axis) against the logarithm of the test compound concentration (X-axis).
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
Calculate the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) Where:
-
[L] = Concentration of radioligand used in the assay.
-
Kₑ = Dissociation constant of the radioligand (determined in Part A).
-
-
Caption: Workflow for the DAT competitive binding assay.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The final output, the Kᵢ value, represents the affinity of the test compound for the DAT. A lower Kᵢ value indicates a higher binding affinity.
Table 1: Hypothetical Binding Assay Results for 1-[2-(4-Methylphenoxy)ethyl]piperazine
| Parameter | Value | Description |
| Radioligand | [³H]WIN 35,428 | A well-characterized DAT ligand.[7] |
| Radioligand Kₑ | 2.5 nM | Determined from saturation binding (Protocol A). |
| IC₅₀ | 150 nM | Concentration of test compound inhibiting 50% of specific binding. |
| Kᵢ | 75 nM | Inhibition constant, corrected for radioligand affinity. |
Table 2: Comparative Kᵢ Values of Known DAT Inhibitors
| Compound | DAT Kᵢ (nM) | Primary Mechanism |
| GBR 12935 | ~1-3 nM | Potent and selective DAT inhibitor.[3][5][9] |
| Cocaine | ~100-200 nM | Non-selective monoamine transporter inhibitor. |
| Dopamine | ~500-1000 nM | Endogenous substrate. |
Note: Values are approximate and can vary based on experimental conditions.
By comparing the experimentally determined Kᵢ of 1-[2-(4-Methylphenoxy)ethyl]piperazine (hypothetically 75 nM in this example) to the values of known compounds, a researcher can classify its potency. In this case, the compound would be considered a moderately potent DAT ligand, more potent than the endogenous substrate dopamine and comparable in affinity to cocaine.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (>30% of Total) | - Radioligand sticking to filters/plates. - Incorrect concentration of inhibitor for NSB. - Membrane protein concentration is too low. | - Ensure filters are pre-soaked in 0.3-0.5% PEI. - Confirm inhibitor for NSB is at a saturating concentration (100-1000x its Kᵢ). - Increase protein concentration per well. |
| Low Signal (Low Total Counts) | - Insufficient receptor density (Bₘₐₓ). - Degraded radioligand. - Insufficient incubation time. | - Increase membrane protein concentration. - Check the age and storage of the radioligand. - Perform a time-course experiment to determine when equilibrium is reached. |
| Poor Curve Fit / High Scatter | - Pipetting errors. - Incomplete filtration or washing. - Compound solubility issues. | - Use calibrated pipettes and proper technique. - Ensure harvester wash cycle is optimized and consistent. - Check solubility of the test compound in the assay buffer; use a co-solvent like DMSO if necessary (keep final concentration <0.5%). |
References
-
Hiroi T, et al. Specific binding of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl propyl) piperazine (GBR-12935), an inhibitor of the dopamine transporter, to human CYP2D6. Biochem Pharmacol. 1997 Jun 15;53(12):1937-9. Available from: [Link]
-
Pifl C, et al. [3H]GBR 12935 binding to dopamine uptake sites: subcellular localization and reduction in Parkinson's disease and progressive supranuclear palsy. Eur J Pharmacol. 1988 Nov 8;156(3):331-40. Available from: [Link]
-
Kaufman MJ, et al. [3H]GBR-12935 Binding to the Dopamine Transporter Is Decreased in the Caudate Nucleus in Parkinson's Disease. J Neurochem. 1987 Aug;49(2):617-21. Available from: [Link]
-
Berger P, et al. Characterization of sodium-dependent [3H]GBR-12935 binding in brain: a radioligand for selective labelling of the dopamine transport complex. J Neurochem. 1985 Jul;45(1):127-34. Available from: [Link]
-
Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Eurofins. Available from: [Link]
-
Reith ME, et al. Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. J Neurochem. 2004 Jan;88(1):167-78. Available from: [Link]
-
Maheshwari M, et al. In vitro assays for the functional characterization of the dopamine transporter (DAT). Curr Protoc Pharmacol. 2017 Mar 1;76:12.17.1-12.17.16. Available from: [Link]
-
Sonntag KC, et al. Radioligand Binding to Brain Dopamine and Serotonin Receptors and Transporters in Parkinson's Disease: Relation to Gene Polymorphisms. Taylor & Francis Online. 2011 Dec 12. Available from: [Link]
-
Lewis D, et al. Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter. Bioorg Med Chem Lett. 2003 Apr 7;13(7):1385-9. Available from: [Link]
-
Chen NH, et al. Characterization of [125I]RTI-121 binding to dopamine transporter in vitro. Acta Pharmacol Sin. 1997 Mar;18(2):115-20. Available from: [Link]
-
Strazielle C, et al. Characterization and localization of [125I]RTI-121 binding sites in human striatum and medial temporal lobe. J Neurochem. 1998 Dec;71(6):2571-80. Available from: [Link]
-
Zhu J, et al. Potential misconceptions in dopamine transporter assays arising from the binding of [125I]RTI-121 to filters: effect of ions and cocaine. J Neurosci Methods. 1997 Jul;75(1):63-9. Available from: [Link]
-
Iversen L. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neuropharmacology. 2009 Jan;56(1):258-64. Available from: [Link]
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of sodium-dependent [3H]GBR-12935 binding in brain: a radioligand for selective labelling of the dopamine transport complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. [3H]GBR 12935 binding to dopamine uptake sites: subcellular localization and reduction in Parkinson's disease and progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential misconceptions in dopamine transporter assays arising from the binding of [125I]RTI-121 to filters: effect of ions and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for radioligand binding studies with 1-[2-(4-Methylphenoxy)ethyl]piperazine.
Application Note: Radioligand Binding Characterization of 1-[2-(4-Methylphenoxy)ethyl]piperazine at Sigma-1 Receptors
) of 1-[2-(4-Methylphenoxy)ethyl]piperazine using competitive displacement of [³H]-(+)-Pentazocine.Abstract & Pharmacological Context
The compound 1-[2-(4-Methylphenoxy)ethyl]piperazine represents a classic pharmacophore scaffold for Sigma-1 receptor (
This Application Note provides a rigorous protocol for characterizing the binding affinity of this compound. Because the phenoxy-ethyl-piperazine moiety is often highly selective for
Experimental Design & Logic
To ensure data integrity (E-E-A-T), this protocol relies on Competition Binding . We will not measure the compound directly with a radiolabel (which is expensive and custom); instead, we will measure its ability to displace a known radioligand.
The Core Triad:
-
The Receptor Source: Guinea Pig Brain Membranes .
-
Rationale: Guinea pig brain expresses
R at significantly higher densities than rat or mouse brain, improving the signal-to-noise ratio.
-
-
The Radioligand (Hot): [³H]-(+)-Pentazocine .
-
Rationale: Unlike non-selective ligands like [³H]-DTG (which binds both
and ), (+)-pentazocine is highly selective for the subtype, eliminating the need for complex masking procedures.
-
-
The Displacer (Cold): 1-[2-(4-Methylphenoxy)ethyl]piperazine .[1]
-
Rationale: We will titrate this compound across a log-scale concentration range to determine the IC₅₀.
-
Critical Control: Non-Specific Binding (NSB)
To define "total binding" vs. "specific binding," we use a saturating concentration of Haloperidol (10 µM) . Haloperidol binds to
Materials & Reagents
| Component | Specification | Purpose |
| Test Compound | 1-[2-(4-Methylphenoxy)ethyl]piperazine | The ligand to be characterized.[2] Dissolve in DMSO (10 mM stock). |
| Radioligand | [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol) | The tracer. Final assay concentration: 2-3 nM (approx. |
| NSB Blocker | Haloperidol (10 µM final) | Defines non-specific binding.[3] |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 or pH 8.0 | Standard physiological pH buffer. |
| Filters | Whatman GF/B Glass Fiber Filters | Traps the membrane-bound radioligand. |
| Pre-treatment | 0.5% Polyethyleneimine (PEI) | CRITICAL: Piperazines are sticky. PEI reduces binding of the radioligand to the glass fiber filter itself. |
| Scintillation Fluid | EcoScint or Ultima Gold | For liquid scintillation counting (LSC). |
Detailed Protocol
Phase 1: Membrane Preparation (The Foundation)
Standardizing the receptor source is vital for reproducibility.
-
Harvest: Decapitate male guinea pigs (Hartley strain). Rapidly remove the brain and place in ice-cold 50 mM Tris-HCl (pH 7.4).
-
Homogenization: Homogenize brain tissue (1g tissue : 10 mL buffer) using a Potter-Elvehjem homogenizer (10 strokes at 1000 rpm).
-
Centrifugation 1: Centrifuge at 1,000 x g for 10 mins at 4°C to remove nuclei and debris. Save the supernatant (S1).
-
Centrifugation 2: Centrifuge S1 at 48,000 x g for 20 mins at 4°C. The pellet (P2) contains the membranes.
-
Wash: Resuspend P2 in fresh buffer and repeat the high-speed spin (48,000 x g) to remove endogenous ligands.
-
Storage: Resuspend final pellet in buffer. Determine protein concentration (Bradford Assay). Dilute to ~1 mg protein/mL. Use immediately or store at -80°C.
Phase 2: The Binding Assay (Workflow)
Visualization of the Assay Logic:
Caption: Workflow for competitive radioligand binding. Critical step: Equilibrium incubation ensures accurate Ki determination.
Step-by-Step Procedure:
-
Pre-soak Filters: Soak GF/B filters in 0.5% PEI for at least 1 hour prior to harvesting. Why: This neutralizes the negative charge of glass fibers, preventing the positively charged piperazine/pentazocine from sticking non-specifically.
-
Assay Setup: In 12 x 75 mm polypropylene tubes (or 96-well deep well plates), add:
-
50 µL of Test Compound (1-[2-(4-Methylphenoxy)ethyl]piperazine) at varying concentrations (e.g.,
M to M). -
50 µL of [³H]-(+)-Pentazocine (Final conc: 3 nM).
-
150 µL of Assay Buffer.
-
250 µL of Membrane Suspension (start reaction).
-
-
Controls:
-
Total Binding (TB): Buffer + Radioligand + Membrane (No competitor).
-
Non-Specific Binding (NSB): Buffer + Radioligand + Membrane + 10 µM Haloperidol .
-
-
Incubation: Incubate at 25°C (Room Temp) for 120 minutes .
-
Note:
R binding kinetics are relatively slow; 2 hours ensures equilibrium is reached.
-
-
Termination: Rapidly filter through the PEI-treated GF/B filters using a cell harvester (e.g., Brandel or PerkinElmer).
-
Wash: Wash filters 3x with 5 mL of ice-cold Tris buffer.
-
Counting: Transfer filters to vials, add 4 mL scintillation cocktail, and count for 1 minute in a beta-counter.
Data Analysis & Interpretation
Do not rely on raw CPM (Counts Per Minute). You must convert data to
Calculate % Specific Binding
For each concentration of your test compound:
Determine IC₅₀
Plot log[Concentration] vs. % Specific Binding. Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.
-
Top: Should be ~100%.
-
Bottom: Should be ~0%.
-
Hill Slope: Should be near -1.0. If significantly steeper (e.g., -2.0), suspect cooperativity or assay artifacts.
Calculate K_i (Cheng-Prusoff Equation)
The
- : Derived from your curve.
- : Concentration of [³H]-(+)-Pentazocine used (e.g., 3 nM).
- : Dissociation constant of Pentazocine (typically 10-15 nM in guinea pig brain; must be determined experimentally via Saturation Binding if unknown).
Troubleshooting & Self-Validation
| Observation | Probable Cause | Corrective Action |
| High NSB (>30% of Total) | Filter binding | Ensure filters are soaked in 0.5% PEI. Use glass tubes instead of plastic if compound is lipophilic. |
| Low Specific Binding | Receptor degradation | Ensure membranes are kept on ice and protease inhibitors were used during prep. |
| Hill Slope < 0.7 | Negative cooperativity or mixed sites | The compound might also bind |
References
-
Xu, J., et al. (2011). Sigma-1 Receptor Ligands: Potential in the Treatment of Neuropsychiatric Disorders. CNS & Neurological Disorders - Drug Targets. Link
-
Chu, U.B. & Ruoho, A.E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link
-
Matsumoto, R.R., et al. (1995). Characterization of the interaction of pentazocine with sigma receptors in guinea pig brain. European Journal of Pharmacology. Link
-
Cheng, Y.[2] & Prusoff, W.H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link
Sources
Application of 1-[2-(4-Methylphenoxy)ethyl]piperazine in neuropharmacology research
Topic: Application of 1-[2-(4-Methylphenoxy)ethyl]piperazine in Neuropharmacology Research Document Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists
Part 1: Executive Summary & Pharmacological Significance
1-[2-(4-Methylphenoxy)ethyl]piperazine (CAS: 138304-74-2) is a specialized privileged scaffold and chemical probe used extensively in the discovery of central nervous system (CNS) agents. Structurally, it consists of a piperazine ring linked via an ethyl chain to a para-methyl substituted phenoxy group. This "Phenoxyethyl-Piperazine" (PEP) motif is a critical pharmacophore found in numerous high-affinity ligands targeting aminergic G-protein coupled receptors (GPCRs), particularly Serotonin (5-HT) and Dopamine (D2/D3) receptors, as well as Sigma-1 (
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): Used as a core scaffold to probe the hydrophobic tolerance of the orthosteric binding pocket in 5-HT
and 5-HT receptors. -
Multi-Target Directed Ligand (MTDL) Synthesis: Acts as the "amine" precursor in the synthesis of dual-action antipsychotics (e.g., D2 antagonists / 5-HT reuptake inhibitors).
-
Sigma-1 Receptor Mapping: The 4-methylphenoxy moiety serves as a hydrophobic anchor, allowing researchers to map the "primary hydrophobic region" of the Sigma-1 chaperone protein.
Part 2: Mechanism of Action & Structural Logic
The utility of 1-[2-(4-Methylphenoxy)ethyl]piperazine stems from its ability to mimic the biogenic amine neurotransmitters while providing additional hydrophobic interactions.
-
The Protonatable Nitrogen (N1/N4): At physiological pH, the piperazine nitrogen is protonated, forming a crucial ionic bond with the conserved Aspartate residue (e.g., Asp3.32) in the transmembrane domain of aminergic GPCRs.
-
The Linker (Ethyl Bridge): The 2-carbon spacer places the aromatic ring at the precise distance to interact with aromatic clusters (e.g., Phe/Trp residues) via
stacking . -
The Tail (4-Methylphenoxy): The para-methyl group enhances lipophilicity, probing the depth of the receptor's secondary binding pocket.
Visualizing the Signaling Pathway & Binding Mode
Figure 1: Pharmacological workflow illustrating the interaction of the PEP scaffold with CNS targets.
Part 3: Experimental Protocols
Protocol A: Preparation of Stock Solutions
Note: The free base is lipophilic and poorly soluble in water. Proper acidification or solvent choice is critical.
-
Weighing: Accurately weigh 10 mg of 1-[2-(4-Methylphenoxy)ethyl]piperazine.
-
Solvent Selection:
-
Preferred: Dimethyl Sulfoxide (DMSO) for high-concentration stocks (10–50 mM).
-
Alternative: 0.1 M HCl (converts free base to hydrochloride salt in situ).
-
-
Dissolution: Add 1 mL of DMSO. Vortex for 30 seconds until clear.
-
Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.
Protocol B: In Vitro Competitive Radioligand Binding Assay (5-HT )
Objective: To determine the binding affinity (
Materials:
-
Membrane Source: HEK-293 cells overexpressing human 5-HT
receptors. -
Radioligand: [
H]-8-OH-DPAT (Specific Activity: ~100 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO
, 0.5 mM EDTA, pH 7.4.
Workflow:
-
Plate Setup: Use 96-well polypropylene plates.
-
Reaction Mix (Total Volume 250 µL):
-
50 µL Test Compound (1-[2-(4-Methylphenoxy)ethyl]piperazine) at varying concentrations (
to M). -
50 µL Radioligand ([
H]-8-OH-DPAT, final conc. 1 nM). -
150 µL Membrane Suspension (20 µg protein/well).
-
-
Non-Specific Binding (NSB): Define using 10 µM Serotonin (5-HT).
-
Incubation: Incubate for 60 minutes at room temperature (25°C) to reach equilibrium.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Washing: Wash filters 3x with ice-cold buffer.
-
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis:
Calculate
Part 4: Data Interpretation & SAR Insights
When using 1-[2-(4-Methylphenoxy)ethyl]piperazine as a scaffold, researchers should compare binding data against standard references.
| Compound Variant | Target | Typical | Interpretation |
| 1-[2-(4-Methylphenoxy)ethyl]piperazine | 5-HT | 50 – 200 | Moderate affinity; acts as a "head group" anchor. |
| N4-Substituted Analog (e.g., Aryl) | 5-HT | < 10 | Addition of N4-aryl group drastically improves affinity (Dual binding mode). |
| Ortho-Methoxy Analog | 5-HT | 1 – 5 | Ortho-substitution (e.g., in Urapidil analogs) enhances selectivity over |
| Parent Scaffold | Sigma-1 ( | 20 – 100 | The phenoxyethyl group fits the |
Part 5: Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid inhalation of dust/aerosols.
References
-
Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 15: 5-HT1A and 5-HT2 receptor affinity of some 1-(2-phenoxyethyl)piperazine derivatives." Archiv der Pharmazie.
-
Prisinzano, T., et al. (2002).[1] "Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter."[1] Journal of Medicinal Chemistry.
-
Leopoldo, M. (2004). "Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications." Current Medicinal Chemistry.
-
Accela ChemBio. (2023).[2] "Product Information: 1-[2-(4-methylphenoxy)ethyl]piperazine (CAS 138304-74-2)."[2] Chemical Catalog.
-
Brito, A. F., et al. (2019).[3] "Piperazine derivatives with central pharmacological activity used as therapeutic tools."[3][4][5] Fundamental & Clinical Pharmacology.
Sources
- 1. Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 213186-60-8,4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. benthamscience.com [benthamscience.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring the Effects of 1-[2-(4-Methylphenoxy)ethyl]piperazine on Neurotransmitter Reuptake
Executive Summary
This application note details the methodological framework for evaluating the pharmacological profile of 1-[2-(4-Methylphenoxy)ethyl]piperazine (hereafter referred to as 4-Me-PEP ). Structurally analogous to the GBR series of dopamine transport inhibitors (e.g., GBR-12909), 4-Me-PEP contains a phenylpiperazine core linked via an ethoxy chain.
Based on Structure-Activity Relationship (SAR) data of similar piperazine derivatives, this compound is hypothesized to modulate monoamine transporters (MATs). This guide provides a rigorous, self-validating protocol for measuring its inhibition potential against the Serotonin (SERT) , Dopamine (DAT) , and Norepinephrine (NET) transporters.
Scientific Background & Mechanism[1]
Structural Context and SAR
4-Me-PEP features a piperazine ring connected to a phenoxy group by a two-carbon ethyl linker. This scaffold is a "monosubstituted" fragment of the potent DAT inhibitor GBR-12909 (Vanoxerine).
-
The Piperazine Ring: Acts as the protonatable amine essential for ionic interaction with the aspartate residue in the transporter's central binding site.
-
The Ethyl Linker: Provides the necessary spatial separation (approx. 2.5–3.5 Å) to span the distance between the orthosteric site and the hydrophobic pocket.
-
The 4-Methyl Substituent: Increases lipophilicity compared to the unsubstituted parent, potentially altering blood-brain barrier (BBB) permeability and affinity for the hydrophobic S2 pocket of the transporter.
Mechanism of Action
Monoamine transporters function as vacuum pumps, clearing neurotransmitters from the synaptic cleft to terminate signaling. Reuptake inhibitors like 4-Me-PEP competitively or non-competitively bind to these transporters, preventing the influx of neurotransmitters.
Figure 1: Mechanism of Reuptake Inhibition
Caption: 4-Me-PEP competes for the substrate binding site, preventing translocation of the neurotransmitter.
Experimental Protocols
Pre-Assay Preparation: Compound Handling
Critical Step: 4-Me-PEP is lipophilic. Improper solubilization will yield erratic IC50 curves.
-
Stock Solution: Dissolve 4-Me-PEP hydrochloride salt in 100% DMSO to a concentration of 10 mM. Vortex for 30 seconds.
-
Working Solution: Serial dilute in the assay buffer. Ensure the final DMSO concentration in the well does not exceed 0.1% , as higher concentrations can non-specifically inhibit transporter function or disrupt cell membranes.
Protocol A: Radioligand Uptake Assay (The Gold Standard)
This protocol uses rat brain synaptosomes or transfected HEK-293 cells to measure the uptake of tritiated neurotransmitters.
Materials Required
-
Tissue: Rat striatum (for DAT), Rat cortex (for SERT/NET) OR HEK-293 cells stably expressing hSERT, hDAT, or hNET.
-
Radioligands: [³H]-5-HT, [³H]-Dopamine, [³H]-Norepinephrine (PerkinElmer).
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 0.1 mM ascorbic acid and 10 µM pargyline (to prevent monoamine oxidation).
Step-by-Step Workflow
-
Tissue Preparation:
-
Homogenize tissue in ice-cold 0.32 M sucrose.
-
Centrifuge at 1,000 x g for 10 min (4°C) to remove debris.
-
Save supernatant (S1) and centrifuge at 20,000 x g for 20 min to pellet synaptosomes (P2).
-
Resuspend P2 in KRH buffer.
-
-
Pre-Incubation (Equilibrium Phase):
-
Volume: 250 µL total reaction volume.
-
Add 50 µL of 4-Me-PEP (various concentrations: 1 nM – 100 µM).
-
Add 100 µL of synaptosomal preparation.
-
Incubate for 15 minutes at 37°C to allow the drug to bind the transporter.
-
Control: Use specific blockers to define non-specific uptake (e.g., Fluoxetine for SERT, GBR-12909 for DAT).
-
-
Uptake Initiation:
-
Add 50 µL of [³H]-Ligand (Final concentration: 5–10 nM).
-
Incubate for 5 minutes (DAT/SERT) or 10 minutes (NET).
-
Note: Keep incubation time short to measure initial velocity of uptake, ensuring linear kinetics.
-
-
Termination:
-
Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.
-
Wash 3x with 3 mL ice-cold buffer.
-
-
Quantification:
-
Place filters in scintillation vials with cocktail.
-
Count Radioactivity (CPM) using a liquid scintillation counter.
-
Figure 2: Radioligand Assay Workflow
Caption: Sequential steps for the radioligand inhibition assay.
Protocol B: Fluorescence-Based High-Throughput Screen
For labs avoiding radioactivity, use the ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) uptake assay. ASP+ is a fluorescent substrate for DAT, SERT, and NET.
-
Plating: Plate HEK-293 cells expressing the target transporter in 96-well black-walled plates (poly-D-lysine coated).
-
Drug Addition: Add 4-Me-PEP and incubate for 30 min.
-
Substrate Addition: Add ASP+ (10 µM final).
-
Reading: Measure fluorescence accumulation in real-time using a FLIPR or standard plate reader (Ex: 475 nm, Em: 609 nm).
-
Advantage: Allows kinetic monitoring of uptake inhibition in real-time.[1]
Data Analysis & Interpretation
Calculation of IC50 and Ki
Raw CPM (Counts Per Minute) or RFU (Relative Fluorescence Units) must be normalized.
-
Specific Uptake:
(Non-specific is defined by wells containing saturating concentrations of a known blocker). -
Percent Inhibition:
-
Curve Fitting: Fit data to a non-linear regression model (sigmoidal dose-response, variable slope) using GraphPad Prism or similar software.
-
Cheng-Prusoff Correction: Convert IC50 to Ki (Inhibition Constant) for cross-lab comparison.
Expected Results Table
Based on the SAR of the GBR-12909 scaffold, 4-Me-PEP is expected to show the following profile. Note: These are theoretical ranges for validation.
| Transporter | Reference Inhibitor | Expected 4-Me-PEP Affinity (Ki) | Interpretation |
| DAT | GBR-12909 (Ki ≈ 1 nM) | 50 nM – 500 nM | Moderate to High Potency. The methyl group may reduce steric bulk compared to GBR-12909, slightly lowering affinity. |
| SERT | Fluoxetine (Ki ≈ 10 nM) | > 1,000 nM | Likely low affinity unless the phenoxy group mimics the fluoxetine ring system. |
| NET | Desipramine (Ki ≈ 1 nM) | > 5,000 nM | Phenylpiperazines with this linker length are generally DAT selective. |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Non-Specific Binding | Ligand sticking to filters. | Pre-soak filters in 0.5% PEI for at least 2 hours. |
| Low Signal Window | Synaptosomes degraded. | Ensure tissue is fresh or stored at -80°C with cryoprotectant. Keep all buffers on ice. |
| Inconsistent IC50 | Drug precipitation. | Check 4-Me-PEP solubility. If cloudy at >10 µM, use a lower range or increase BSA (0.1%) in buffer to act as a carrier. |
| Hill Slope < 0.8 | Negative cooperativity or multiple sites.[4] | 4-Me-PEP may bind to an allosteric site on the transporter. Verify with dissociation kinetics. |
References
-
Andersen, J., et al. (2009). "Molecular determinants of the interaction of GBR 12909 analogs with the dopamine transporter." Journal of Neurochemistry.
-
Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs." European Journal of Pharmacology.
-
Prisinzano, T., et al. (2002).[5] "Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter."[5][6] Journal of Medicinal Chemistry.
-
Molecular Devices. "Fluorescence-Based Neurotransmitter Transporter Uptake Assay Application Note."
-
Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology.
Sources
- 1. moleculardevices.com [moleculardevices.com]
- 2. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(2-Hydroxyethyl)-4-methylpiperazine | C7H16N2O | CID 231184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]-and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Characterization of 1-[2-(4-Methylphenoxy)ethyl]piperazine (MPEP-PZ)
[1]
Introduction & Pharmacological Rationale[1][2][3][4]
The compound 1-[2-(4-Methylphenoxy)ethyl]piperazine (herein referred to as MPEP-PZ ) belongs to the phenoxyalkylpiperazine class. This chemical scaffold is a "privileged structure" in medicinal chemistry, most notably recognized for its high affinity toward the Sigma-1 Receptor (σ1R) .
The σ1R is a ligand-operated integral membrane chaperone located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). It plays a critical role in calcium signaling, bioenergetics, and cell survival under stress. Ligands containing the pharmacophore present in MPEP-PZ (a basic amine nitrogen flanked by hydrophobic regions) typically exhibit nanomolar affinity for σ1R.
Experimental Objective: To validate MPEP-PZ as a σ1R modulator, this guide details a three-tiered experimental framework:
-
Affinity: Competitive Radioligand Binding (Determination of
). -
Mechanism: In Vitro ER Stress Protection (Functional Agonism).
-
Efficacy: In Vivo Analgesia (Formalin Test).
Physicochemical Characterization & Formulation
Before biological testing, MPEP-PZ must be solubilized correctly to prevent precipitation in aqueous buffers, which causes false negatives in binding assays.
Properties[1][2][5][6][7][8]
-
Molecular Weight: ~220.31 g/mol
-
Lipophilicity (LogP): Estimated ~2.5–3.0 (Moderate lipophilicity).
-
Basicity: The secondary amine on the piperazine ring is basic (
).
Formulation Protocol
Stock Solution (10 mM):
-
Dissolve pure MPEP-PZ in 100% DMSO .
-
Vortex for 30 seconds. If solid remains, sonicate at 37°C for 5 minutes.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Working Solution (Assay Buffer):
-
Dilute the stock serially into the assay buffer (e.g., 50 mM Tris-HCl).
-
Critical: Ensure the final DMSO concentration in the well is <1% (ideally <0.1%) to prevent solvent interference with receptor conformation.
Protocol I: Competitive Radioligand Binding Assay
Objective: Determine the binding affinity (
Rationale: We use [³H]-(+)-Pentazocine , the gold-standard highly selective σ1R agonist. MPEP-PZ will compete with this radioligand for the binding pocket.
Materials
-
Receptor Source: Guinea pig brain membrane homogenates (highest native σ1R density) or HEK-293 cells overexpressing human σ1R.
-
Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).
-
Non-Specific Binder: Haloperidol (10 µM).[1]
-
Buffer: 50 mM Tris-HCl, pH 8.0.
Workflow Diagram
Figure 1: Workflow for Competitive Radioligand Binding Assay.
Step-by-Step Procedure
-
Preparation: Thaw membrane homogenates and dilute in Tris-HCl buffer to achieve ~20-50 µg protein per well.
-
Plate Setup (96-well format):
-
Total Binding (TB): Membrane + Radioligand + Buffer.
-
Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Haloperidol.[1]
-
Test Wells: Membrane + Radioligand + MPEP-PZ (Concentrations:
to M).
-
-
Incubation: Add [³H]-(+)-Pentazocine (Final conc: 3 nM) to all wells. Incubate for 120 minutes at 37°C .
-
Note: σ1R binding kinetics are slow; shorter incubation may underestimate affinity.
-
-
Termination: Rapidly filter through glass fiber filters (GF/B) pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold Tris buffer.
-
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis
Calculate specific binding (
Protocol II: Functional ER Stress Assay (In Vitro)
Objective: Determine if MPEP-PZ acts as an agonist or antagonist . Mechanism: σ1R agonists promote the dissociation of σ1R from BiP (GRP78), allowing σ1R to chaperone IRE1 and suppress ER stress. Antagonists block this action.
Signaling Pathway[1]
Figure 2: Proposed Mechanism of Action for Sigma-1 Receptor Agonism under ER Stress.
Procedure (Cell Viability Rescue)
-
Cell Line: Neuro-2a (N2a) or PC12 cells.
-
Seeding: Seed 10,000 cells/well in a 96-well plate. Adhere overnight.
-
Pre-treatment: Treat cells with MPEP-PZ (1, 10, 30 µM) or Vehicle for 1 hour.
-
Positive Control: PRE-084 (Known Agonist).
-
Antagonist Control: NE-100 (If testing antagonism).
-
-
Stress Induction: Add Thapsigargin (1 µM) to induce ER stress. Incubate for 24 hours.
-
Readout: Measure cell viability using MTT or CellTiter-Glo (ATP).
-
Interpretation:
-
If MPEP-PZ rescues viability compared to Thapsigargin-only control
Agonist . -
If MPEP-PZ has no effect alone but blocks PRE-084 rescue
Antagonist .
-
Protocol III: In Vivo Efficacy (Formalin Test)
Objective: Assess analgesic efficacy in a murine model. σ1R antagonists typically reduce pain behavior in Phase II (inflammatory phase) of the formalin test.
Dosing Regimen Table
| Parameter | Specification | Notes |
| Species | Male Swiss Webster Mice (25-30g) | Standard for nociception. |
| Route | Intraperitoneal (i.p.) | High bioavailability for piperazines. |
| Dose Range | 10, 20, 40 mg/kg | Based on typical potency of phenylpiperazines. |
| Pre-treatment | 30 minutes prior to stimulus | Allows CNS penetration. |
| Stimulus | 20 µL of 2.5% Formalin | Inject into dorsal surface of right hind paw. |
Procedure
-
Acclimatization: Place mice in observation chambers for 30 mins.
-
Drug Administration: Inject MPEP-PZ (i.p.).
-
Induction: Inject formalin subcutaneously into the paw.
-
Scoring: Measure time spent licking/biting the injected paw.
-
Phase I (0-5 min): Direct nociception (C-fiber activation).
-
Phase II (15-45 min): Inflammatory pain (Central sensitization).
-
-
Analysis: σ1R ligands predominantly affect Phase II . A reduction in licking time indicates efficacy.
References
-
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link
-
Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new 1-phenyl- and 1-benzylpiperazines. Journal of Pharmacy and Pharmacology, 59(4), 525–535. Link
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596–610. Link
-
Robison, A. J., et al. (2002). 1-[2-(4-Methylphenoxy)ethyl]piperazine derivatives as high affinity sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters. Link
-
Vertex Pharmaceuticals. (2016). Sigma Receptor Binding Assays Protocol. NIH Library of Protocols. Link
Application Note: Functional Characterization of 1-[2-(4-Methylphenoxy)ethyl]piperazine
This Application Note is structured to guide the functional characterization of 1-[2-(4-Methylphenoxy)ethyl]piperazine , a chemical scaffold exhibiting high structural homology to established Sigma-1 Receptor (S1R) ligands (e.g., NE-100, SA4503).
Based on its pharmacophore (a basic piperazine nitrogen connected via an ethyl ether linker to a para-substituted phenyl ring), this compound is classified as a putative Sigma-1 Receptor Modulator . The following protocols are designed to validate its affinity, define its mode of action (agonist vs. antagonist), and assess its neuroprotective efficacy.
Introduction & Mechanism of Action
The compound 1-[2-(4-Methylphenoxy)ethyl]piperazine represents a "privileged structure" in medicinal chemistry, sharing the phenoxy-ethyl-amine backbone critical for binding to the Sigma-1 Receptor (S1R) .
Unlike classical GPCRs, the S1R is a ligand-operated integral membrane chaperone located at the Mitochondria-Associated Membrane (MAM) of the endoplasmic reticulum (ER).
-
Mechanism: Upon agonist binding, S1R dissociates from BiP (GRP78), stabilizing IP3 Receptors (IP3R) at the MAM. This facilitates efficient
transfer from the ER to mitochondria, boosting ATP production and preventing ER-stress-induced apoptosis. -
Therapeutic Relevance: Compounds in this class are investigated for neuroprotection (Alzheimer’s, ALS), depression, and neuropathic pain.
Signaling Pathway Visualization
The following diagram illustrates the S1R mechanism targeted by this assay suite.
Figure 1: Putative Mechanism of Action. The compound binds S1R, promoting chaperone activity at the MAM interface to enhance mitochondrial bioenergetics.
Experimental Strategy
To fully characterize this compound, a tiered approach is required:
-
Tier 1: Affinity (Binding): Does it bind S1R? (Competition Binding).
-
Tier 2: Function (Calcium): Is it an agonist or antagonist? (Cytosolic
Modulation). -
Tier 3: Efficacy (Phenotypic): Does it protect cells? (ER Stress Rescue).
Summary of Key Assays
| Assay Type | Readout | Purpose | Success Criteria |
| Radioligand Binding | CPM (Scintillation) | Determine | |
| Calcium Mobilization | RFU (Fluo-4) | Agonist/Antagonist classification. | Potentiation of Bradykinin response. |
| ER Stress Rescue | Absorbance (MTT) | Neuroprotective efficacy. |
Protocol 1: Competitive Radioligand Binding
Objective: Determine the affinity (
Materials
-
Cell Line: CHO-K1 cells stably overexpressing human S1R.
-
Radioligand:
(Specific Activity ~30 Ci/mmol). -
Reference Ligand: Haloperidol (Non-selective) or NE-100 (S1R Selective).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM
.
Step-by-Step Methodology
-
Membrane Preparation:
-
Harvest CHO-S1R cells and homogenize in ice-cold Tris-sucrose buffer.
-
Centrifuge at 1,000 x g (10 min) to remove nuclei.
-
Centrifuge supernatant at 100,000 x g (60 min) to pellet membranes. Resuspend in Binding Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add:
-
of
(Final conc: 2 nM). -
of Test Compound (Concentration range:
M to M). -
of Membrane Suspension (
protein/well).
-
of
-
-
Incubation:
-
Incubate for 120 minutes at 37°C . (Note: S1R binding kinetics are slow; 37°C ensures equilibrium).
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester.
-
Wash 3x with ice-cold buffer.
-
-
Data Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using non-linear regression (One-site competition). -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol 2: Functional Calcium Mobilization Assay
Objective: Distinguish between Agonist (potentiates
Materials
-
Dye: Fluo-4 AM (Calcium indicator).
-
Stimulant: Bradykinin (BK).
-
Instrument: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.
Step-by-Step Methodology
-
Cell Seeding:
-
Seed NG108-15 or CHO-K1 cells (10,000 cells/well) in black-wall, clear-bottom 96-well plates. Incubate 24h.
-
-
Dye Loading:
-
Remove media. Add
dye loading buffer (Fluo-4 AM + 0.04% Pluronic F-127 in HBSS). -
Incubate 45 min at 37°C, then 15 min at Room Temp (RT).
-
-
Compound Treatment:
-
Add Test Compound (
or dose-response) and incubate for 30 minutes . -
Note: Pre-incubation is critical for S1R translocation to the MAM.
-
-
Stimulation & Measurement:
-
Transfer plate to reader.
-
Inject Bradykinin (
concentration, typically ~10 nM) to induce sub-maximal release. -
Record fluorescence (Ex 488nm / Em 525nm) every 1 second for 60 seconds.
-
-
Interpretation:
-
Agonist: Increases the Area Under the Curve (AUC) of the Bradykinin response (Positive Allosteric Modulation).
-
Antagonist: Decreases or has no effect on the AUC compared to vehicle.
-
Protocol 3: ER Stress Neuroprotection Assay
Objective: Confirm therapeutic potential by assessing the compound's ability to rescue cells from ER stress-induced death.
Materials
-
Stressor: Thapsigargin (TG) or Tunicamycin (TM).
-
Readout: MTT or CellTiter-Glo (ATP).
Step-by-Step Methodology
-
Pre-Treatment:
-
Seed SH-SY5Y (neuroblastoma) cells.
-
Treat with Test Compound (
) for 1 hour .
-
-
Stress Induction:
-
Add Thapsigargin (
final). -
Incubate for 24 hours .
-
-
Viability Measurement:
-
Add MTT reagent (
). Incubate 4h. -
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
-
-
Validation:
-
Calculate % Recovery =
. -
A valid S1R agonist should restore viability by >20-30%.
-
Selectivity & Troubleshooting
Given the piperazine scaffold, "off-target" binding to 5-HT (Serotonin) and Dopamine receptors is a common risk.
-
Selectivity Screen: It is mandatory to counter-screen against 5-HT1A and 5-HT2A receptors.
-
If
: Highly Selective.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
If < 10: "Dirty" drug profile (polypharmacology).
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Non-Specific Binding | Lipophilicity of piperazine tail. | Increase BSA (0.1%) or PEI (0.5%) in wash buffers. |
| No Calcium Effect | Incorrect incubation time. | S1R translocation is slow. Ensure >30 min pre-incubation. |
| Low Solubility | Free base form. | Convert to Hydrochloride (HCl) or Maleate salt for assay use. |
References
-
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596–610. Link
-
Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine derivatives. Journal of Medicinal Chemistry, 50(9). Link
-
Matsuno, K., et al. (1996). Potent Sigma-1 receptor ligand NE-100. Journal of Pharmacology and Experimental Therapeutics. Link
A Multi-modal Purification Strategy for Crude 1-[2-(4-Methylphenoxy)ethyl]piperazine
An Application Note for Drug Development Professionals
Abstract
1-[2-(4-Methylphenoxy)ethyl]piperazine is a disubstituted piperazine derivative, a class of compounds of significant interest in medicinal chemistry and drug development. The synthesis of such molecules often yields a crude product containing unreacted starting materials, side-products, and other process-related impurities. Achieving high purity is critical for downstream applications, including biological screening and formulation development. This application note provides a detailed, multi-modal guide to the purification of crude 1-[2-(4-Methylphenoxy)ethyl]piperazine, leveraging its unique physicochemical properties. We present field-proven protocols for acid-base extraction, recrystallization, and flash column chromatography, explaining the scientific rationale behind each strategic choice to empower researchers to achieve optimal purity.
Foundational Principles: Understanding the Analyte and Impurities
Effective purification begins with a thorough understanding of the target molecule and the likely contaminants from its synthesis. 1-[2-(4-Methylphenoxy)ethyl]piperazine possesses a tertiary amine and a secondary amine within its piperazine ring, rendering the molecule distinctly basic. This basicity is the cornerstone of the primary purification strategy.
A common synthetic route involves the N-alkylation of a piperazine derivative with a 2-(4-methylphenoxy)ethyl halide or sulfonate. Based on this, the crude product may contain the impurities listed in the table below.
Table 1: Physicochemical Properties and Potential Impurity Profile
| Compound | Chemical Class | Key Property | Rationale for Removal |
| 1-[2-(4-Methylphenoxy)ethyl]piperazine | Tertiary/Secondary Amine (Basic) | Product | Target molecule; basic nature allows for selective extraction into an aqueous acidic phase. [1][2] |
| 4-Methylphenol (p-cresol) | Phenol (Acidic) | pKa ~10.3 | Unreacted starting material. Its acidic nature allows for extraction into an aqueous basic phase. |
| Piperazine (or mono-substituted precursor) | Secondary Amine (Basic) | pKa₁=5.35, pKa₂=9.73 | Unreacted starting material. Its high basicity and water solubility can be exploited.[3] |
| 1,4-bis[2-(4-Methylphenoxy)ethyl]piperazine | Tertiary Amine (Basic) | Higher MW, Less Polar | A common side-product from dialkylation.[4][5] It will follow the product in an acid-base extraction but can be separated by chromatography or recrystallization. |
| Neutral Organic Impurities | N/A | Non-ionizable | Includes residual solvents or non-ionizable by-products. These will remain in the organic phase during extraction.[6] |
Primary Purification: Acid-Base Liquid-Liquid Extraction
Acid-base extraction is a powerful and scalable first-pass purification technique that exploits the differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases at varying pH levels.[6][7] Because our target compound is basic, we can convert it into a water-soluble ammonium salt by washing the organic solution with an aqueous acid.[1][2] This isolates it from neutral impurities and any unreacted acidic starting materials.
Principle of Separation
The core principle involves protonating the basic nitrogen atoms of the piperazine ring with a dilute acid (e.g., HCl), forming a water-soluble hydrochloride salt. This salt partitions into the aqueous phase, leaving non-basic (neutral) impurities behind in the organic phase. Subsequently, the aqueous phase is isolated, and the pH is raised with a strong base (e.g., NaOH) to deprotonate the salt, regenerating the water-insoluble free base, which can then be extracted back into an organic solvent or collected as a precipitate.[6]
Caption: Workflow for Acid-Base Extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent immiscible with water (e.g., dichloromethane (DCM) or ethyl acetate (EtOAc)), using approximately 10-20 mL of solvent per gram of crude material.
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer contains the protonated product.
-
Re-extraction (Optional but Recommended): To maximize recovery, add a fresh portion of 1M HCl to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract.
-
Wash Organic Layer (Impurity Isolation): The remaining organic layer contains neutral and acidic impurities. This layer can be washed with 1M sodium hydroxide (NaOH) to remove acidic impurities like 4-methylphenol, further purifying the neutral fraction if desired. Discard the organic layer containing neutral impurities unless they are of interest.
-
Basification: Place the combined acidic aqueous extracts in an ice bath to cool. Slowly add 3M NaOH solution while stirring until the pH is strongly basic (pH > 12, check with pH paper). The free base of the product may precipitate out as a solid or an oil.
-
Product Recovery: Add a fresh portion of DCM (or another suitable organic solvent) to the basified aqueous solution. Shake vigorously in a separatory funnel to extract the neutral (free base) product back into the organic phase.
-
Final Wash and Dry: Drain the organic layer. Wash it once with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the solvent using a rotary evaporator to yield the partially purified product.
Secondary Purification: Recrystallization and Chromatography
After the initial cleanup by extraction, residual impurities, particularly structurally similar ones like the dialkylated side-product, may remain. Recrystallization or column chromatography can be employed to achieve higher purity.
Recrystallization
If the isolated product is a solid, recrystallization is an excellent method for final purification.[8] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the product readily at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For amines, it is also common to form a salt (e.g., hydrochloride) and recrystallize it, which often yields highly crystalline, stable solids.[9][10]
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent System | Rationale |
| Isopropanol (IPA) | Often a good choice for moderately polar compounds. |
| Ethanol (EtOH) | Similar to IPA, its high polarity can be effective for piperazine derivatives.[8][11] |
| Acetonitrile (MeCN) | A polar aprotic solvent that can provide different selectivity. |
| Ethyl Acetate / Heptane | A two-solvent system. Dissolve in minimal hot EtOAc, then add heptane until turbidity appears.[12] |
| Isopropanol / Water | For recrystallizing the hydrochloride salt of the product. |
Experimental Protocol: Recrystallization of the Free Base
-
Solvent Selection: In a small test tube, add ~50 mg of the partially purified product. Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is too good. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the bulk of the material in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to boiling (using a water bath or heating mantle) with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal.[4] Reheat to boiling for a few minutes.
-
Filtration: Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven. Assess purity by melting point and/or spectroscopy.
Flash Column Chromatography
For products that are oils or difficult to recrystallize, or to separate impurities with very similar polarity (like the mono- vs. dialkylated product), flash column chromatography is the method of choice.[13]
Principle of Separation
The crude mixture is loaded onto a stationary phase (typically silica gel or alumina) and a mobile phase (solvent) is pushed through the column under pressure. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases.[14] Amines are notorious for "streaking" or tailing on standard silica gel due to strong interactions with acidic silanol groups. This can be mitigated by using a basic mobile phase modifier (e.g., 1-2% triethylamine) or by using a more basic stationary phase like alumina.[9][15]
Caption: Flash Column Chromatography Workflow.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give the product an Rf value of ~0.3-0.4 and show good separation from impurities. A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate), with 1% triethylamine (Et₃N) added to the entire mobile phase.[8][12]
-
Column Packing: Plug a glass column with cotton or glass wool. Add a layer of sand. Pack the column with silica gel (or alumina) as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dry sample powder to the top of the column. Add a final protective layer of sand.
-
Elution: Fill the column with the mobile phase. Apply pressure (using compressed air or a pump) to achieve a steady flow. Begin collecting fractions.
-
Gradient Elution (Optional): If separation is poor, a gradient elution can be used, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute more strongly-adsorbed compounds.[12]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the final, highly purified product.
Conclusion
The purification of crude 1-[2-(4-Methylphenoxy)ethyl]piperazine is most effectively achieved using a strategic, multi-step approach. A primary purification via acid-base extraction serves as a robust and scalable method to remove the bulk of acidic and neutral impurities. For achieving high purity suitable for pharmaceutical applications, this should be followed by a secondary technique. Recrystallization is the preferred method if the product is a crystalline solid, offering excellent purification with high recovery. If the product is an oil or contains closely related impurities, flash column chromatography on silica gel with a basified eluent or on alumina provides the necessary resolving power. The combination of these techniques provides a validated pathway to obtaining this valuable piperazine derivative with excellent purity.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved February 20, 2026, from [Link][7]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved February 20, 2026, from [Link][1]
-
University of Waterloo. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic. Retrieved February 20, 2026, from [Link][2]
-
Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2), 329-346. Retrieved February 20, 2026, from [Link][8]
-
Abdelfattah, A. M., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 15(1350). Retrieved February 20, 2026, from [Link][16]
-
Neuroquantology. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 20(8), 6981-6991. Retrieved February 20, 2026, from [Link][11]
-
Reddit. (2022). Amine workup. r/Chempros. Retrieved February 20, 2026, from [Link][9]
-
Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2159. Retrieved February 20, 2026, from [Link][4]
-
Organic Syntheses. (n.d.). Purification of Linalool by Column Chromatography. Retrieved February 20, 2026, from [Link][13]
-
Edubirdie. (n.d.). Column Chromatography. Retrieved February 20, 2026, from [Link][14]
-
ResearchGate. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved February 20, 2026, from [Link][15]
-
Wikipedia. (n.d.). Piperazine. Retrieved February 20, 2026, from [Link][3]
-
Patsnap. (2025). How Does Petroleum Ether Affect Chromatography Resolution Compared With Hexane Or Heptane?. Retrieved February 20, 2026, from [Link][12]
-
University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved February 20, 2026, from [Link][5]
-
ResearchGate. (2016). 4-hydroxyethoxy Ethyl Piperazine (HEEP) synthetic procedure from Piperazine +2-chloro ethoxy ethanol?. Retrieved February 20, 2026, from [Link][10]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 6. vernier.com [vernier.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. neuroquantology.com [neuroquantology.com]
- 12. How Does Petroleum Ether Affect Chromatography Resolution Compared With Hexane Or Heptane? [eureka.patsnap.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Column Chromatography - Edubirdie [edubirdie.com]
- 15. researchgate.net [researchgate.net]
- 16. cup.edu.cn [cup.edu.cn]
Application Note: High-Throughput Profiling of 1-[2-(4-Methylphenoxy)ethyl]piperazine Libraries
Introduction: The "Privileged" Phenoxyethyl-Piperazine Scaffold
The 1-[2-(4-Methylphenoxy)ethyl]piperazine moiety represents a classic "privileged scaffold" in medicinal chemistry. This substructure—comprising a lipophilic para-cresol ether linked to a basic piperazine ring—mimics the pharmacophore of biogenic amines. It is the structural anchor for a wide class of CNS-active agents and cardiovascular drugs, including Alpha-1 adrenergic antagonists (e.g., Naftopidil analogs) and Serotonin (5-HT) modulators .
When screening libraries built around this core, the primary challenge is distinguishing specific, high-affinity binding from non-specific hydrophobic interactions caused by the phenoxy-ethyl tail. This guide details a validated HTS workflow designed to identify functional antagonists against Gq-coupled GPCRs (specifically
Experimental Logic & Pathway Visualization
To screen this library effectively, we utilize a Functional-First strategy. We detect intracellular calcium mobilization (
Mechanism of Action:
The target receptors (
Figure 1: Signal transduction pathway for the Gq-coupled antagonist screen. The library compound competes with the agonist to prevent the calcium flux event.
Library Management & Solubility Protocol
Critical Causality: The phenoxy-ethyl group significantly increases lipophilicity (
Protocol: Intermediate Dilution Step
-
Stock: Maintain library at 10 mM in 100% DMSO (anhydrous).
-
Intermediate Plate: Dilute compounds 1:10 into a 20% DMSO / 80% Water mixture first.
-
Why? This prevents the "crash-out" shock seen when going directly to 0.1% DMSO.
-
-
Assay Plate: Transfer from Intermediate Plate to the Cell Plate to achieve final concentration (e.g., 10
M, 2% DMSO final). -
Mixing: Use 3 mix cycles with automated tips, but aspirate slowly (<10
L/s) to avoid shearing cells.
Primary Screen: Kinetic Calcium Flux (FLIPR)
This protocol is optimized for 384-well format using CHO-K1 cells stably expressing human
Reagents:
-
Dye: Fluo-4 AM or Cal-520 (superior signal-to-noise).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Crucial: Add 2.5 mM Probenecid to inhibit anion transport and prevent dye leakage.
-
Agonist: Phenylephrine (prepare at EC
concentration).
Step-by-Step Workflow:
-
Cell Plating (T-24h):
-
Seed 10,000 cells/well in 384-well black/clear-bottom poly-D-lysine coated plates.
-
Incubate overnight at 37°C, 5% CO
.
-
-
Dye Loading (T-0):
-
Remove media.[2] Add 20
L Dye Loading Solution (4 M Fluo-4 AM + 0.04% Pluronic F-127). -
Incubate: 60 min at 37°C, then 15 min at RT (to equilibrate signal).
-
-
Compound Addition (Antagonist Mode):
-
Transfer 10
L of library compounds (from Intermediate Plate) to cells. -
Incubation: 15 minutes at RT. Causality: This allows the antagonist to reach equilibrium occupancy at the receptor before the agonist challenge.
-
-
Kinetic Read (The "Flux"):
-
Place plate in FLIPR/FDSS reader.
-
Baseline Read: 10 seconds.
-
Agonist Injection: Inject 10
L of EC Phenylephrine. -
Read Window: 120 seconds (1 second interval).
-
-
Data Output:
-
Calculate Max-Min RFU (Relative Fluorescence Units).
-
Calculate % Inhibition relative to High Control (Agonist + DMSO) and Low Control (Buffer + DMSO).
-
Data Validation & Hit Selection
Statistical Control (Z-Factor):
You must validate the assay window on every plate.
- : Mean/SD of Positive Control (Agonist + DMSO).
- : Mean/SD of Negative Control (Antagonist Reference, e.g., Prazosin).
-
Target:
is mandatory for HTS acceptance.
Hit Definition:
-
Primary Hit:
inhibition at 10 M.[1] -
Counter-Screen: Hits are re-tested against parental CHO-K1 cells (null receptor) stimulated with ATP (purinergic response) to rule out non-specific Ca
signaling blockers or cytotoxicity.
Data Summary Table:
| Parameter | Value / Criteria | Notes |
| Cell Line | CHO-K1 h | Stable transfection required |
| Seeding Density | 10k cells / well | 384-well PDL coated |
| Dye | Fluo-4 AM (4 | Add Probenecid (2.5 mM) |
| Agonist | Phenylephrine (EC | Determines sensitivity window |
| Incubation | 15 min (Compound) | Pre-incubation is critical |
| Z-Factor Threshold | Re-run plate if | |
| Hit Cutoff | At 10 |
Secondary Screen: Radioligand Binding
Functional hits must be validated for physical binding affinity (
Protocol:
-
Membrane Prep: Homogenize CHO-K1 h
cells; store at -80°C. -
Ligand: Use
-Prazosin (0.2 nM final). -
Competition: Incubate membranes + Radioligand + Library Hit (7-point dilution) for 60 min at 25°C.
-
Filtration: Harvest onto GF/B filters using a cell harvester; wash 3x with ice-cold buffer.
-
Analysis: Measure CPM via scintillation counting. Fit to one-site competition model to derive
and .
Workflow Visualization
Figure 2: The integrated HTS workflow from library preparation to affinity confirmation.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
National Center for Biotechnology Information (US). Assay Guidance Manual: In Vitro Cell-Based Assays for GPCRs. Bethesda (MD).[3]
-
BenchChem. Application Notes for High-Throughput Screening of Piperazine-Based Compound Libraries.
-
GraphPad. Z-factor Interpretation and Calculation Guide.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of 1-[2-(4-Methylphenoxy)ethyl]piperazine
Executive Summary & Compound Profile
The Core Issue: Researchers frequently encounter precipitation when transitioning 1-[2-(4-Methylphenoxy)ethyl]piperazine from organic stock solutions (DMSO/Ethanol) into aqueous buffers (PBS/Media). This is a classic physicochemical conflict: the compound is a lipophilic weak base .
At physiological pH (7.4), the compound exists in equilibrium between its ionized (soluble) and unionized (insoluble) forms. If the pH is above or near its
Physicochemical Snapshot
| Property | Estimated Value | Implication |
| Structure | Phenyl ether linked to piperazine | High lipophilicity (greasy tail) + Basic head group.[1] |
| ~9.0 - 9.8 (Piperazine | Positively charged at pH < 7. Neutral at pH > 9. | |
| LogP | ~2.5 - 3.5 | Moderate-to-high lipophilicity; prone to plastic binding. |
| Solubility (pH 7.4) | < 50 | High Risk of precipitation above this concentration. |
| Solubility (pH 4.0) | > 10 mM (Salt Form) | Highly soluble when protonated. |
Diagnostic & Decision Tree (Visual Guide)
Before altering your protocol, determine the root cause of the insolubility using this decision matrix.
Figure 1: Decision matrix for troubleshooting precipitation events based on pH and concentration thresholds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I diluted my 10 mM DMSO stock 1:1000 into PBS (10 M final), but I still see turbidity. Why?
A: The "DMSO Shock" Phenomenon. Even if the final concentration is theoretically soluble, the kinetic pathway matters. When you add a drop of DMSO stock to a bulk aqueous buffer, the local concentration at the injection site momentarily exceeds the solubility limit, causing the formation of micro-nuclei (crystals). These nuclei may not re-dissolve even after mixing.
The Fix (The "Subsurface" Technique):
-
Do not drop the DMSO stock onto the surface of the buffer.
-
Immerse the pipette tip subsurface into the vortexing buffer.
-
Dispense slowly while the buffer is moving rapidly.
-
Self-Validation: Measure Absorbance at 600nm (OD600). It should be < 0.005. If higher, micro-precipitates are present.
Q2: Can I use the free base, or do I need the salt?
A: Always prefer the Salt Form (Dihydrochloride/HCl). The free base of 1-[2-(4-Methylphenoxy)ethyl]piperazine is an oil or low-melting solid with poor water wettability. The HCl salt is a crystalline solid with a pre-formed ionic lattice, drastically improving dissolution kinetics.
-
Recommendation: If you synthesized the free base, convert it to the dihydrochloride salt using 2M HCl in ether/ethanol before making aqueous stocks [1].
Q3: My compound sticks to the plastic tubes (loss of potency).
A: This is due to Non-Specific Binding (NSB). The lipophilic phenoxy-ethyl tail drives the molecule to adsorb onto polypropylene (PP) surfaces.
-
The Fix: Use Low-Retention tips and tubes or add 0.01% Tween-80 to your buffer.
-
Glass Pre-dilution: Perform intermediate dilutions in glass vials before transferring to the final assay plate.
Advanced Formulation Protocols
If simple pH adjustment or salt forms fail, use these formulation strategies.
Method A: Cyclodextrin Complexation (Gold Standard)
Hydroxypropyl-
Protocol:
-
Prepare a 20% (w/v) HP-
-CD stock solution in water or PBS. -
Dissolve your compound in this vehicle.
-
Note: You may need to sonicate at 37°C for 10-15 minutes.
-
-
Result: Solubility can often be increased to 1–5 mM without organic solvents [2].
Method B: The "Co-Solvent Spike" (For Acute Experiments)
If you must use DMSO, use a step-down dilution to prevent shock.
Protocol:
-
Stock: 10 mM in 100% DMSO.
-
Intermediate: Dilute 1:10 into PEG-400 or Ethanol (Result: 1 mM).
-
Final: Dilute the Intermediate 1:100 into PBS (Result: 10
M).
Experimental Validation (Self-Check)
Do not assume solubility. Verify it using this rapid centrifugation test.
The "Spin-Down" Assay:
-
Prepare the solution at the desired concentration (e.g., 100
M). -
Aliquot 500
L into a microcentrifuge tube. -
Centrifuge at 15,000 x g for 10 minutes .
-
Carefully sample the top 50% of the supernatant .
-
Analyze via HPLC or UV-Vis spectrophotometry against a standard curve.
-
Pass Criteria: Concentration in supernatant is >95% of the theoretical input.
-
Fail Criteria: Concentration is <90%, indicating sedimentation.
-
References
-
Preparation of Phenylpiperazine Salts
-
Source: Organic Syntheses, Coll.[4] Vol. 5, p.88 (1973). "1-Benzylpiperazine". (Describes the standard method for converting piperazine bases to dihydrochloride salts).
-
URL:
-
-
Cyclodextrin Solubilization of Lipophilic Amines
- Source: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
URL:
-
Solubility of Piperazine Derivatives (General Data)
- Source: National Center for Biotechnology Information (2026). PubChem Compound Summary for Piperazine.
-
URL:
-
Troubleshooting Buffer Precipitation
- Source: Thermo Fisher Scientific.
-
URL:
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling instructions.
Sources
Technical Support Center: Purification of 1-[2-(4-Methylphenoxy)ethyl]piperazine
Executive Summary
The purification of 1-[2-(4-Methylphenoxy)ethyl]piperazine (CAS: 138304-74-2) presents a classic challenge in medicinal chemistry: isolating a secondary amine from a reaction mixture containing unreacted starting materials (highly polar piperazine) and over-alkylated byproducts (highly lipophilic bis-alkylated species).
This guide addresses the physicochemical bottlenecks of this specific scaffold. The secondary nitrogen (N4) provides a critical handle for salt formation and pH-controlled extraction, which are the primary methods for achieving >98% purity.
Section 1: Chemical Profile & Solubility Logic
Understanding the ionization states of your molecule is the prerequisite for successful purification.
| Parameter | Value (Approx.) | Implication for Purification |
| pKa 1 (N4 - Secondary) | ~9.8 | Highly basic. Protonated at neutral pH. Requires pH > 12 to fully extract as free base. |
| pKa 2 (N1 - Tertiary) | ~5.3 | Weakly basic. Protonated only in strong acid. |
| LogP (Free Base) | ~2.5 - 3.0 | Moderately lipophilic. Soluble in DCM, EtOAc, Toluene. |
| LogP (Dihydrochloride) | < 0 | Highly water-soluble. Insoluble in non-polar solvents (Ether, Hexane). |
Impurity Landscape
-
Bis-alkylated Impurity: 1,4-Bis[2-(4-methylphenoxy)ethyl]piperazine.
-
Origin: Reaction of the product with a second equivalent of the alkylating agent.
-
Behavior: Non-basic (sterically hindered/lipophilic masking) relative to the product; very low water solubility.
-
-
Unreacted Piperazine:
-
Origin: Excess reagent used to drive mon-alkylation.[1]
-
Behavior: Highly water-soluble; difficult to remove if the aqueous layer is not properly managed.
-
Section 2: Troubleshooting Guide (Q&A)
Scenario A: "My product is an intractable oil/gum, not a solid."
Diagnosis: The free base of 1-[2-(4-Methylphenoxy)ethyl]piperazine is likely an oil or a low-melting solid. Impurities (residual solvent, bis-alkylated byproducts) depress the melting point further, preventing crystallization.
Solution: The "Double-Salt" Protocol Do not attempt to crystallize the free base. Convert it to the Dihydrochloride (2HCl) or Maleate salt.
Protocol:
-
Dissolution: Dissolve the crude oil in a minimum amount of Isopropanol (IPA) or Ethanol .
-
Acidification: Cool to 0°C. Slowly add 2.5 equivalents of HCl in Dioxane (4M) or Concentrated HCl (aqueous) dropwise.
-
Why? You need excess acid to protonate both nitrogens, breaking the lipophilic interactions that sustain the oil phase.
-
-
Precipitation: If a solid does not form immediately, add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until the solution turns cloudy (turbidity point).
-
Aging: Stir at 0°C for 2 hours. The oil should harden into a filterable white solid.
-
Recrystallization: Recrystallize the salt from Hot Ethanol/Methanol . The bis-alkylated impurity is less soluble in polar protic solvents when protonated and may remain undissolved or stay in the mother liquor depending on the specific counter-ion dynamics.
Scenario B: "I cannot remove the Bis-alkylated impurity."
Diagnosis: Standard extraction failed because both the Mono-product and Bis-impurity extract into the organic layer at high pH.
Solution: pH-Swing Extraction (The "pKa Window" Technique) The Bis-impurity has two tertiary amines, while your product has one secondary and one tertiary. The secondary amine is more accessible and basic. However, the most effective separation exploits the lipophilicity difference at acidic pH.
Protocol:
-
Acid Wash: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .
-
Extraction: Extract with 1M Citric Acid (pH ~3-4).
-
Wash: Wash the aqueous acidic layer with fresh EtOAc (x2) to remove non-basic impurities (phenols, alkyl halides) and residual Bis-impurity.
-
Basification: Adjust the aqueous layer to pH > 12 using 4M NaOH.
-
Recovery: Extract the now-liberated free base product into Dichloromethane (DCM) .
-
Drying: Dry over
and concentrate.
Scenario C: "My yield is lower than expected after column chromatography."
Diagnosis:
Secondary amines interact strongly with the silanol groups (
Solution: Amine-Deactivated Silica
-
Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide before loading the sample.
-
Mobile Phase: Use a gradient of DCM : Methanol : Ammonium Hydroxide (90:9:1) .
-
Note: The ammonium hydroxide competes for the active silanol sites, allowing your amine product to elute freely.
-
Section 3: Visualized Workflows
Figure 1: Impurity Formation & Control Logic
This diagram illustrates the kinetic competition between the desired mono-alkylation and the parasitic bis-alkylation.
Caption: Kinetic pathway showing how local depletion of piperazine leads to the formation of the lipophilic bis-alkylated impurity.
Figure 2: The "Self-Validating" Purification Workflow
A decision tree for selecting the correct purification method based on the physical state of the crude material.
Caption: Step-by-step decision matrix for removing lipophilic impurities via pH manipulation and salt crystallization.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use distillation to purify this compound? A: Vacuum distillation is possible but risky. The boiling point is likely high (>180°C at 0.1 mmHg) due to the phenoxy group. High temperatures can lead to oxidation of the piperazine ring or ether cleavage. Salt crystallization is preferred for thermal stability and scalability [1].
Q2: Why does the product turn yellow upon storage?
A: Piperazines are prone to N-oxidation and absorbing
Q3: What is the best mobile phase for TLC? A: Do not use pure EtOAc/Hexane. Use DCM:MeOH:NH4OH (90:10:1) . The ammonia is crucial to prevent the spot from staying at the baseline. If using alumina plates, you may omit the ammonia, but silica requires it.
References
-
Preparation of Piperazine Derivatives. Google Patents. US2919275A. Describes the purification of N-alkyl piperazines via acetate and hydrochloride salt precipitation to remove polyamine contaminants.[4]
-
pKa Values of Common Substituted Piperazines. ResearchGate. Analysis of electronic effects on piperazine basicity, confirming the pKa shift in mono- vs. di-substituted derivatives.
-
Synthesis of 1-[2-(4-hydroxyphenoxy) ethyl]-4-phenylpiperazine. PrepChem. Detailed protocol for purifying phenoxy-ethyl-piperazine analogues via HCl salt formation and recrystallization.
-
Purification of Piperazine-Containing Compounds. BenchChem Technical Support. General troubleshooting for hygroscopicity and polarity issues in piperazine purification.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]
- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Overcoming Inconsistent Results in 1-[2-(4-Methylphenoxy)ethyl]piperazine Bioassays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges with 1-[2-(4-Methylphenoxy)ethyl]piperazine bioassays. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve consistent and reliable experimental outcomes.
Introduction
1-[2-(4-Methylphenoxy)ethyl]piperazine is a piperazine derivative with potential applications in various biological assays. As with many piperazine-containing compounds, researchers may encounter variability in their results.[1][2] This guide is structured to address these issues directly, providing not just solutions but also the underlying scientific rationale to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results when working with 1-[2-(4-Methylphenoxy)ethyl]piperazine?
A1: Inconsistent results in bioassays with this compound often stem from a few key areas:
-
Compound Solubility and Stability: Piperazine derivatives can exhibit variable solubility depending on the pH and composition of the assay buffer.[3] Precipitation of the compound can lead to significant variations in the effective concentration.
-
Cell Line Integrity: The use of misidentified, cross-contaminated, or high-passage-number cell lines is a major source of irreproducibility in life science research.[4]
-
Reagent Quality and Consistency: Variations between lots of reagents, improper storage, or the use of expired materials can all contribute to inconsistent data.[5][6]
-
Assay Protocol Adherence: Even minor deviations from the established protocol can introduce variability.
Q2: What is the likely mechanism of action for 1-[2-(4-Methylphenoxy)ethyl]piperazine, and how might this affect my assay?
A2: The piperazine scaffold is known to interact with various biological targets. Many piperazine compounds act as GABA receptor agonists, which can lead to muscle paralysis in parasites.[7][8][9] More complex derivatives have been shown to have activity at serotonin, dopamine, and adrenergic receptors.[10][11] The specific biological target of 1-[2-(4-Methylphenoxy)ethyl]piperazine may not be fully characterized. Therefore, it is crucial to consider potential off-target effects in your assay system.
Q3: How can I improve the solubility of 1-[2-(4-Methylphenoxy)ethyl]piperazine in my aqueous assay buffer?
A3: Due to the basic nature of the piperazine ring, the solubility of 1-[2-(4-Methylphenoxy)ethyl]piperazine is pH-dependent.[3][8] To improve solubility:
-
pH Adjustment: Lowering the pH of your buffer can increase the ionization of the piperazine nitrogens, thereby enhancing aqueous solubility.[3]
-
Use of Co-solvents: Employing a small percentage of a water-miscible organic solvent like DMSO or ethanol can help to keep the compound in solution. However, be mindful of the potential for solvent effects on your biological system.
-
Salt Formation: If you have the capability, converting the free base to a salt (e.g., hydrochloride salt) can significantly improve its solubility in aqueous solutions.[3]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells is a common issue that can obscure real biological effects.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Precipitation | The compound may be precipitating out of solution in some wells due to poor solubility at the tested concentration. | Visually inspect the wells for any precipitate. Determine the kinetic solubility of the compound in your specific assay medium. Consider lowering the compound concentration or employing solubility enhancement techniques as described in the FAQs.[3] |
| Inconsistent Pipetting | Small errors in pipetting can lead to significant differences in the final concentration of the compound in each well.[5] | Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Pipette carefully and consistently, ensuring all reagents are properly mixed in the wells.[5] |
| Edge Effects | Wells on the outer edges of a microplate can be prone to evaporation and temperature fluctuations, leading to inconsistent results.[6] | Avoid using the outer wells of the plate for critical samples. Fill the outer wells with sterile buffer or media to create a humidity barrier. Ensure the plate is sealed properly during incubations.[6] |
| Uneven Cell Seeding | A non-uniform distribution of cells across the plate will lead to variability in the baseline signal. | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for more consistent cell distribution. |
Issue 2: No or Very Weak Signal/Response
The absence of an expected biological response can be perplexing.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Degradation | The compound may be unstable under your experimental conditions (e.g., light, temperature, pH). | Check the stability of the compound in your assay buffer over the time course of the experiment. Store the compound under recommended conditions (typically protected from light and at a low temperature). |
| Incorrect Wavelength or Filter Set | The instrument settings for reading the assay output (e.g., absorbance, fluorescence) may be incorrect.[5] | Double-check the manufacturer's protocol for the assay and ensure the correct instrument settings are being used.[5][12] |
| Low Compound Concentration | The concentrations tested may be too low to elicit a biological response. | Perform a wider range of serial dilutions to ensure you are testing a sufficiently high concentration. |
| Inactive Compound | The batch of the compound may be inactive due to manufacturing issues or improper storage. | If possible, test a new batch of the compound from a reputable supplier. Verify the identity and purity of the compound using analytical methods. |
| Cellular Resistance/Insensitivity | The chosen cell line may not express the target of interest or may have mechanisms that prevent the compound from reaching its target. | Verify that your cell line is appropriate for the assay. Consider using a different cell line that is known to be sensitive to similar compounds. |
Issue 3: High Background Signal
A high background signal can mask the true signal from your experimental samples, reducing the assay window and sensitivity.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Autofluorescence of the Compound | The compound itself may fluoresce at the excitation and emission wavelengths of your assay. | Measure the fluorescence of the compound in assay buffer without cells to determine its contribution to the background signal. If significant, consider using a different fluorescent dye with a shifted spectrum or a non-fluorescent assay readout. |
| Non-specific Binding | In immunoassays, the detection antibody may be binding non-specifically to the plate or other components.[6] | Ensure proper blocking of the plate with a suitable blocking buffer. Optimize washing steps by increasing the number or duration of washes.[6] |
| Contaminated Reagents | Reagents, especially buffers and media, may be contaminated with fluorescent or absorbent particles. | Use fresh, high-quality reagents. Filter-sterilize all buffers and media. |
| Incorrect Plate Type | Using the wrong type of microplate can lead to high background.[5][12] | Use white plates for luminescence assays, black plates for fluorescence assays, and clear plates for absorbance assays.[5][12] |
Experimental Workflows and Diagrams
Workflow for Troubleshooting Inconsistent Bioassay Results
Caption: A systematic workflow for troubleshooting inconsistent results.
Potential Signaling Pathway Interactions of Piperazine Derivatives
Caption: Potential receptor interactions of piperazine compounds.
References
-
Biocompare. (2022, October 18). Immunoassay Troubleshooting. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
CMDC Labs. (2025, February 9). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Retrieved from [Link]
-
Niepel, M., et al. (2019, February 5). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 15). What is Piperazine used for? Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and activity of di- or trisubstituted N -(phenoxyalkyl)- or N -{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. Retrieved from [Link]
-
SciSpace. (n.d.). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
WOAH. (n.d.). Factors affecting test reproducibility among laboratories. Retrieved from [Link]
-
ZAGENO. (2025, July 11). Bradford Assay Troubleshooting Guide Common Errors and Fixes. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. atcc.org [atcc.org]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 7. What is Piperazine used for? [synapse.patsnap.com]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
How to increase the stability of 1-[2-(4-Methylphenoxy)ethyl]piperazine solutions
Welcome to the Technical Support Center for 1-[2-(4-Methylphenoxy)ethyl]piperazine. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into ensuring the stability of solutions containing this compound. This resource moves beyond simple instructions to explain the fundamental chemistry behind the stability challenges and the rationale for each troubleshooting step.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of 1-[2-(4-Methylphenoxy)ethyl]piperazine solutions.
Q1: My solution of 1-[2-(4-Methylphenoxy)ethyl]piperazine has turned yellow/brown. What is causing this discoloration?
A1: A color change is a primary indicator of chemical degradation, most commonly due to oxidation or photodegradation.[1] The piperazine and phenoxy moieties are susceptible to reacting with atmospheric oxygen, a process that can be accelerated by light and the presence of trace metal ions.[1][] This leads to the formation of colored degradation products.
Q2: I am observing inconsistent results in my biological assays. Could this be related to solution stability?
A2: Absolutely. Inconsistent biological activity is a classic sign of compound degradation.[1] If the parent molecule degrades, its concentration decreases, leading to a loss of potency or altered pharmacological effects. It is critical to confirm the stability of your compound under your specific experimental conditions. For maximum consistency, always use freshly prepared solutions when possible.[1]
Q3: What are the ideal short-term and long-term storage conditions for stock solutions?
A3: For long-term storage, solutions should be stored at -20°C or -80°C in tightly sealed, light-resistant containers.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to store solutions in small, single-use aliquots.[1] For short-term use, refrigeration at 2-8°C in a dark container is acceptable, but stability should be verified for your specific solvent and concentration. Avoid storing solutions at room temperature for extended periods.[3]
Q4: Does the choice of solvent affect the stability of 1-[2-(4-Methylphenoxy)ethyl]piperazine?
A4: Yes, the solvent plays a critical role. While organic solvents like DMSO are often used for initial stock solutions, aqueous buffers are common for final assays. Aqueous environments can introduce risks of hydrolysis and pH-related degradation.[1] The piperazine moiety is basic, meaning its ionization state—and thus its stability and solubility—is highly dependent on the pH of the aqueous medium.[4][5]
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving specific stability issues.
Issue 1: Preventing Oxidative Degradation
Oxidation is a major degradation pathway for molecules with amine and ether functionalities. It is often catalyzed by light, heat, and metal ions.
Q: How can I definitively determine if my compound is degrading via oxidation and how do I prevent it?
A: The most direct way to confirm oxidative degradation is through a forced degradation study.[1][6] This involves intentionally exposing your compound to an oxidizing agent, like hydrogen peroxide, and analyzing the resulting mixture with a stability-indicating HPLC method.[6] If the degradation products formed under these stress conditions match those appearing in your aged solution, oxidation is the likely cause.
Mitigation Strategies for Oxidation
| Strategy | Mechanism of Action | Recommended Implementation |
| Use of Antioxidants | Antioxidants are preferentially oxidized, sacrificing themselves to protect the active pharmaceutical ingredient (API).[7][8] | For aqueous solutions, consider water-soluble antioxidants like Ascorbic Acid (Vitamin C) or Sodium Sulfite.[][9] For solutions with high organic content, use oil-soluble antioxidants such as Butylated Hydroxytoluene (BHT) or α-Tocopherol (Vitamin E).[][10] |
| Inert Gas Purging | This technique removes dissolved oxygen from the solution and headspace of the container, preventing it from reacting with the compound.[1] | Before sealing the container, gently bubble an inert gas (e.g., high-purity nitrogen or argon) through the solution for several minutes. Store the container with an inert gas headspace. |
| Use of Chelating Agents | Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative reactions. Chelating agents like Ethylenediaminetetraacetic acid (EDTA) bind these ions, rendering them inactive. | Add Disodium EDTA at a typical concentration of 0.01-0.1% w/v to your aqueous buffer or formulation. |
| Light Protection | Photons can provide the activation energy needed to initiate oxidative chain reactions (photo-oxidation).[1] | Always prepare and store solutions in amber glass vials or other light-resistant containers.[1] When working on the benchtop, minimize exposure to direct light. |
Issue 2: Managing pH-Dependent Stability
As a piperazine derivative, the compound is a weak base, making its stability highly sensitive to the pH of the solution.[1][11] Degradation can occur under both strongly acidic and strongly basic conditions.
Q: What is the optimal pH for my solution, and how do I maintain it?
A: The optimal pH is the pH at which the rate of degradation is lowest. This must be determined experimentally by conducting a pH-stability profile study. Maintaining this pH requires a suitable buffering system.[1] Research on similar piperazine derivatives suggests that a pH range between 8.7 and 9.6 can be effective for some applications, providing a potential starting point for your investigation.[11][12]
Workflow for Determining and Maintaining Optimal pH
Caption: Workflow for pH optimization.
Issue 3: Addressing Photostability
Compounds with aromatic rings, like the phenoxy group in 1-[2-(4-Methylphenoxy)ethyl]piperazine, can absorb UV or visible light, leading to photodegradation.[13]
Q: My compound seems stable in the dark, but degrades when used in the lab. How do I confirm and prevent photodegradation?
A: This strongly suggests photosensitivity. To confirm this, you must perform a formal photostability study as described in the ICH Q1B guidelines.[14][15] This involves exposing the solution (and a dark control) to a calibrated light source that emits both UV and visible light for a specified duration.
Photostability Troubleshooting
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. Antioxidant Excipients - Protheragen [protheragen.ai]
- 8. pharmtech.com [pharmtech.com]
- 9. Antioxidants - CD Formulation [formulationbio.com]
- 10. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 11. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Minimizing off-target effects in experiments with 1-[2-(4-Methylphenoxy)ethyl]piperazine
Subject: Minimizing Off-Target Effects & Experimental Optimization
Ticket ID: PIP-04-MPE-SUPPORT Status: Open Support Tier: Senior Application Scientist
Executive Summary
You are working with 1-[2-(4-Methylphenoxy)ethyl]piperazine . Chemically, this is a lipophilic basic amine featuring a phenylpiperazine scaffold connected via an ethoxy linker.
While this scaffold is a "privileged structure" in medicinal chemistry (found in antihistamines, antipsychotics, and antidepressants), its physicochemical properties introduce three specific sources of experimental noise:
-
Lysosomotropism: Accumulation in acidic organelles leading to cytotoxicity.
-
GPCR Promiscuity: Unintended binding to Serotonin (5-HT) and Dopamine receptors.
-
Non-Specific Adsorption: Loss of compound to plasticware due to high lipophilicity.
This guide provides the protocols to isolate your specific signal from this background noise.
Module 1: Cellular Off-Targets (The "Vacuolization" Effect)
The Issue
Users often report: "My cells look 'foamy' or have large vesicles after 4 hours of treatment, even at non-toxic concentrations."
The Mechanism: Lysosomotropism
Your compound is a Cationic Amphiphilic Drug (CAD) .[1][2]
-
Neutral Entry: At physiological pH (7.4), a fraction of the piperazine is uncharged and permeates the cell membrane.
-
Protonation Trap: Upon entering the lysosome (pH ~4.5-5.0), the basic nitrogen becomes fully protonated.
-
Accumulation: The charged molecule cannot cross the membrane back out. It accumulates 100-1000x relative to the cytosol, drawing in water (osmotic swelling) and inhibiting lysosomal enzymes (phospholipidosis).
Visualizing the Trap
Figure 1: The "Ion Trapping" mechanism. The compound enters neutrally but becomes charged and trapped in the acidic lysosome, causing swelling and off-target toxicity.
Troubleshooting Protocol: Verifying Lysosomal Stress
If you suspect your phenotypic readout is an artifact of lysosomal stress rather than target engagement:
-
The Ammonium Chloride Rescue:
-
Reduce Incubation Time:
-
Lysosomal accumulation is time-dependent. Measure your primary endpoint at the earliest possible time point (e.g., 30-60 mins) before massive accumulation occurs.
-
Module 2: Pharmacological Promiscuity (The "Dirty" Scaffold)
The Issue
Users report: "The compound inhibits my kinase/enzyme, but also shows activity in unrelated GPCR assays."
The Mechanism: The Phenylpiperazine Anchor
The phenyl-linker-piperazine motif is a "privileged scaffold" for aminergic GPCRs. It mimics the neurotransmitters serotonin and dopamine.
-
Primary Off-Targets: 5-HT1A, 5-HT2A, Dopamine D2, and Alpha-1 Adrenergic receptors.
-
Consequence: If you are studying a non-GPCR target, activity at these receptors can alter intracellular Calcium or cAMP, leading to false positives in signaling assays.
Validation Protocol: The Receptor Blockade
To prove your effect is not mediated by 5-HT or Dopamine receptors:
| Step | Action | Purpose |
| 1 | Identify the Noise | Run an in silico similarity search (e.g., SwissTargetPrediction) for your specific molecule. |
| 2 | The Antagonist Check | Co-incubate your compound with specific antagonists: • Way-100635 (blocks 5-HT1A)• Ketanserin (blocks 5-HT2A)• Sulpiride (blocks D2) |
| 3 | Result Analysis | If the antagonist does not reverse your compound's effect, your signal is likely on-target. If it blocks the effect, you are observing off-target GPCR modulation. |
Module 3: Physicochemical Stability (The "Disappearing" Compound)
The Issue
Users report: "My IC50 shifts 10-fold depending on whether I use polystyrene or glass plates."
The Mechanism: Non-Specific Adsorption (NSA)
Lipophilic amines (LogP > 3) adhere avidly to plastics.
-
The Trap: You think you are testing at 1 µM, but 90% is stuck to the pipette tip or the well wall. You are actually testing at 0.1 µM.
-
Colloidal Aggregation: At concentrations >10 µM, these compounds often form microscopic oil droplets (aggregates) that sequester proteins, causing false inhibition.
Optimization Protocol: Stabilizing the Assay
Follow these formulation rules strictly for 1-[2-(4-Methylphenoxy)ethyl]piperazine:
-
Detergent is Mandatory:
-
Add 0.01% Triton X-100 or 0.005% Tween-20 to all buffers. This prevents plastic binding and disrupts colloidal aggregates.
-
-
Solvent Order of Addition:
-
Incorrect: Adding DMSO stock directly to the buffer in the reservoir. (Causes precipitation).
-
Correct: Add DMSO stock to the buffer while vortexing, or perform intermediate dilutions in DMSO before the final shift to aqueous buffer.
-
-
Plate Material:
-
Use Non-Binding Surface (NBS) microplates or glass-coated plates for biochemical assays.
-
FAQ: Rapid Troubleshooting
Q: I see a bell-shaped dose-response curve. What is happening? A: This is classic Colloidal Aggregation . At high concentrations, the compound forms aggregates that inhibit the enzyme non-specifically. As you dilute, aggregates break up, and you see the "true" pharmacology. Solution: Add 0.01% Triton X-100 and re-run.
Q: Can I use this compound in vivo? A: Proceed with caution. Phenylpiperazines are rapidly metabolized by CYP2D6 and CYP3A4. You must check for CYP inhibition early, as this compound may inhibit the metabolism of other drugs (a common liability of this scaffold).
Q: My Western Blot shows increased LC3-II (Autophagy marker). Is it inducing autophagy? A: Likely a false positive. Lysosomotropic agents block the fusion of autophagosomes with lysosomes. This causes an accumulation of LC3-II because it isn't being degraded, not because autophagy is being induced. Verify with Bafilomycin A1 flux assays.
References
-
Hitchcock, S. A., et al. (2006). Structure–activity relationships of cationic amphiphilic drugs (CADs) and their induction of phospholipidosis.Journal of Medicinal Chemistry .
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the artifact of promiscuous small-molecule inhibitors.Drug Discovery Today .
-
Kornhuber, J., et al. (2010). Lipophilic cationic drugs increase the permeability of lysosomal membranes.Journal of Cellular and Molecular Medicine .
-
Glennon, R. A. (2003). Higher-end serotonin receptors: 5-HT(5), 5-HT(6), and 5-HT(7).Journal of Medicinal Chemistry .
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.[5]ScienceDirect .
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low In Vivo Bioavailability of 1-[2-(4-Methylphenoxy)ethyl]piperazine
Welcome to the technical support guide for 1-[2-(4-Methylphenoxy)ethyl]piperazine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound in their in vivo studies. As your dedicated scientific support partner, we aim to provide not just protocols, but a foundational understanding of the potential issues and a logical framework for resolving them.
Introduction: Understanding the Challenge
You've synthesized or procured 1-[2-(4-Methylphenoxy)ethyl]piperazine for your research, but your in vivo experiments are showing lower-than-expected systemic exposure after oral administration. This is a common but complex hurdle in drug development. Low oral bioavailability can stem from a variety of factors, broadly categorized as poor absorption and/or extensive first-pass metabolism. This guide will walk you through a systematic process of identifying the root cause and implementing strategies to overcome it.
PART 1: Foundational Troubleshooting & Physicochemical Characterization (FAQs)
Before diving into complex in vivo experiments, it is crucial to understand the inherent properties of your molecule. This section addresses the most common initial questions and provides a framework for basic characterization.
FAQ 1: What are the likely physicochemical properties of 1-[2-(4-Methylphenoxy)ethyl]piperazine, and how do they predict its bioavailability?
To anticipate a compound's oral behavior, we can start by analyzing its structure against established principles like Lipinski's Rule of Five. This rule of thumb helps evaluate a compound's "drug-likeness" for oral administration.
Let's break down 1-[2-(4-Methylphenoxy)ethyl]piperazine:
-
Molecular Formula: C₁₃H₂₀N₂O
-
Structure: It consists of a basic piperazine ring linked via an ethyl ether to a 4-methylphenyl (cresol) group.
Based on its structure, we can estimate its properties and assess them against Lipinski's guidelines.
Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis
| Parameter | Estimated Value | Lipinski's Rule of Five Guideline | Violation? | Rationale & Implication |
| Molecular Weight | ~220.31 g/mol | < 500 Da | No | The molecule is relatively small, which is favorable for passive diffusion across the gut wall. |
| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.0 | ≤ 5 | No | This value suggests moderate lipophilicity, which is generally good for membrane permeability. However, it might also indicate potential solubility issues in aqueous GI fluids. |
| Hydrogen Bond Donors (HBD) | 1 (the N-H on the piperazine ring) | ≤ 5 | No | A low number of HBDs is beneficial for crossing lipid membranes.[1] |
| Hydrogen Bond Acceptors (HBA) | 3 (the two N atoms and the ether O) | ≤ 10 | No | The number of HBAs is well within the acceptable range.[2] |
FAQ 2: What are the most probable metabolic pathways that could be reducing my compound's bioavailability?
Extensive first-pass metabolism is a primary cause of low oral bioavailability. After a drug is absorbed from the gut, it travels through the portal vein directly to the liver, which is the body's main metabolic hub.[4][5] Cytochrome P450 (CYP) enzymes in the liver are responsible for the majority of drug metabolism.[6][7]
For 1-[2-(4-Methylphenoxy)ethyl]piperazine, several metabolic "soft spots" exist:
-
N-Dealkylation: The bond connecting the ethyl group to the piperazine nitrogen is a common target for CYP enzymes, particularly CYP3A4 and CYP2D6.[8][9] This would cleave the molecule, releasing the piperazine moiety.
-
Piperazine Ring Oxidation/Opening: The piperazine ring itself can be oxidized, potentially leading to ring-opening and the formation of reactive intermediates.[10][11][12]
-
Aromatic Hydroxylation: An -OH group could be added to the methylphenyl ring, typically catalyzed by CYP2D6.[8]
-
O-Dealkylation: Cleavage of the ether bond is another possibility.
-
Benzylic Oxidation: The methyl group on the phenyl ring can be oxidized to a hydroxymethyl and then a carboxylic acid group.
Many arylpiperazine drugs undergo extensive metabolism by CYP3A4 and CYP2D6, and the resulting metabolites often have different pharmacological activity or are more readily excreted.[8][13][14]
Caption: First-pass metabolism workflow.
FAQ 3: How can I experimentally determine the solubility and permeability of my compound?
A logical first step is to confirm if your compound's bioavailability issues stem from poor solubility or poor permeability.
-
Aqueous Solubility Test: This simple test determines the maximum concentration of your compound that can dissolve in an aqueous buffer. It is crucial to test at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine).
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive diffusion. It uses a synthetic membrane coated with lipids to mimic the intestinal barrier. While it doesn't account for active transport or metabolism, it's an excellent tool to quickly assess if your molecule has inherent issues crossing a lipid bilayer.[15]
Experimental Protocol: Basic Aqueous Solubility Determination
-
Preparation: Prepare buffers at pH 1.2, 4.5, and 6.8.
-
Addition: Add an excess amount of your solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS). This concentration is the equilibrium solubility.
PART 2: Advanced Troubleshooting & Mitigation Strategies
Once you have a baseline understanding of your compound's properties, you can move on to targeted experiments and formulation strategies.
Guide 1: Addressing Poor Solubility
If your initial tests confirm low aqueous solubility, this is likely a primary contributor to low bioavailability. The drug cannot be absorbed if it doesn't first dissolve in the gastrointestinal fluids.[3][16][17]
Strategies to Enhance Solubility & Dissolution:
-
Formulation with Co-solvents: Using a mixture of water-miscible solvents (e.g., PEG 400, propylene glycol, ethanol) can significantly increase the solubility of lipophilic compounds for preclinical studies.[18]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, capable of forming inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[3][17]
-
Amorphous Solid Dispersions (ASDs): This is a powerful technique where the crystalline drug is molecularly dispersed within a polymer matrix. The amorphous form of a drug has a higher energy state and is significantly more soluble than its stable crystalline form.[19][20][21][22][23] This is a preferred strategy for clinical development.[19][24]
Experimental Protocol: Simple Co-Solvent Formulation for Preclinical Dosing
-
Solvent Screening: Test the solubility of your compound in various pharmaceutically acceptable solvents (e.g., PEG 400, Propylene Glycol, Solutol HS 15).
-
Vehicle Preparation: Based on the screening, prepare a vehicle. A common starting point for a lipophilic compound is a mixture of 10% DMSO, 40% PEG 400, and 50% water.
-
Dissolution: Dissolve your compound first in the DMSO. Then, slowly add the PEG 400 while vortexing. Finally, add the water dropwise to the solution.
-
Observation: Observe the final solution for any signs of precipitation. If the solution is clear, it is suitable for oral gavage in animal studies (ensure the final concentration of DMSO is safe for the animal model).
Guide 2: Investigating and Overcoming First-Pass Metabolism
If solubility is adequate, or if formulation improvements don't solve the bioavailability problem, the next logical step is to investigate metabolic stability.
In Vitro Model: Liver Microsomal Stability Assay
This assay uses subcellular fractions of the liver (microsomes) that contain a high concentration of CYP enzymes.[25] By incubating your compound with liver microsomes and a necessary cofactor (NADPH), you can measure the rate at which the compound is metabolized.[5][26][27] This provides an estimate of its intrinsic clearance by the liver.[4]
Caption: Workflow for a liver microsomal stability assay.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Reagent Preparation: Thaw pooled human liver microsomes on ice.[26] Prepare a 100 mM phosphate buffer (pH 7.4) and a 20 mM NADPH solution in buffer.[25]
-
Incubation Setup: In a microcentrifuge tube, add buffer, microsomes (to a final concentration of 0.5 mg/mL), and your compound (to a final concentration of 1 µM).[5]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.[25]
-
Reaction Initiation: Start the reaction by adding the NADPH solution.[25][26]
-
Time Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding 2-3 volumes of a cold organic solvent like acetonitrile.
-
Sample Processing: Vortex and centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the concentration of the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Mitigation Strategy: If your compound is found to be metabolically unstable, medicinal chemistry efforts may be required. This could involve modifying the structure to block the metabolic soft spots—for example, by adding a fluorine atom near a site of aromatic hydroxylation or replacing a metabolically liable group.
Guide 3: Assessing the Role of Efflux Transporters
If both solubility and metabolic stability appear favorable, the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall.[13] These transporters act as pumps, actively removing the drug from the intestinal cells and pumping it back into the gut lumen, thereby preventing its absorption into the bloodstream.
In Vitro Model: Caco-2 Bidirectional Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for predicting intestinal drug permeability.[28][29] When cultured on a semi-permeable membrane, these cells differentiate to form a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and functional efflux transporters like P-gp.[15][29]
The assay measures the permeability of a compound in two directions:
-
Apical to Basolateral (A→B): Mimics absorption from the gut into the blood.
-
Basolateral to Apical (B→A): Mimics efflux from the blood back into the gut.
An Efflux Ratio (ER) is calculated as the ratio of permeability B→A to A→B. An ER greater than 2 is a strong indication that the compound is a substrate for active efflux.[15][30]
Caption: Bidirectional Caco-2 permeability assay workflow.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Seed Caco-2 cells on Transwell™ filter inserts and culture for 21-24 days to allow for differentiation and monolayer formation.[29][30]
-
Monolayer Integrity: Confirm monolayer integrity by measuring the Trans-Epithelial Electrical Resistance (TEER).
-
A→B Permeability: Add the test compound (e.g., at 10 µM) to the apical (A) side (donor compartment). At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side (receiver compartment).
-
B→A Permeability: In a separate set of wells, add the test compound to the basolateral (B) side and sample from the apical (A) side over time.
-
Analysis: Quantify the amount of compound transported in all samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is Papp(B→A) / Papp(A→B).
-
(Optional) Inhibitor Co-incubation: To confirm the involvement of a specific transporter like P-gp, the assay can be repeated in the presence of a known inhibitor, such as verapamil.[15][31] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate.[30]
Summary: A Logic-Driven Troubleshooting Framework
Navigating low bioavailability requires a systematic approach. Use the following table to guide your experimental plan.
Table 2: Troubleshooting and Mitigation Summary
| Potential Problem | Diagnostic Experiment | Key Metric to Evaluate | Potential Solution / Next Step |
| Low Aqueous Solubility | pH-dependent solubility assay | Solubility < 10 µg/mL in relevant pH range | Formulation development (co-solvents, cyclodextrins, ASDs).[16][32][33] |
| Poor Membrane Permeability | PAMPA or Caco-2 A→B permeability | Papp (A→B) < 1 x 10⁻⁶ cm/s | Structural modification to increase lipophilicity (if LogP is low) or reduce polarity. |
| High First-Pass Metabolism | Liver microsomal stability assay | In vitro t½ < 30 minutes | Structural modification to block metabolic "soft spots"; investigate specific CYP involvement. |
| Active Efflux | Caco-2 bidirectional permeability assay | Efflux Ratio > 2 | Structural modification to reduce recognition by transporters; formulation with P-gp inhibitors (research context). |
By methodically working through these diagnostic steps, you can efficiently identify the specific barrier limiting the bioavailability of 1-[2-(4-Methylphenoxy)ethyl]piperazine and select the most appropriate strategy to overcome it, saving valuable time and resources in your research and development efforts.
References
-
Nayak, A. (2023). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Asian Journal of Pharmacy and Technology. Available at: [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available at: [Link]
-
Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. Available at: [Link]
-
Division of Pharmacy Professional Development, University of Wisconsin-Madison. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Available at: [Link]
-
Li, S., et al. (2023). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics. Available at: [Link]
-
Vemavarapu, C., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology. Available at: [Link]
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]
-
Alhareth, K., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]
- Frank, K.J., et al. (2012). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Pharmacy and Pharmacology.
-
Jones, B.C., et al. (2014). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition. Available at: [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Available at: [Link]
-
Shinde, G., & Nagesh, C. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]
-
DB-ALM. (2013, March 27). Protocol n° 142: Permeability Assay on Caco-2 Cells. EURL ECVAM. Available at: [Link]
-
World Pharma Today. (2026, February 7). Formulation Strategies for Improving Drug Bioavailability. Available at: [Link]
-
PubChem. (n.d.). Piperazine, 1-(4-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)-. National Center for Biotechnology Information. Available at: [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Available at: [Link]
-
Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Available at: [Link]
-
MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. Available at: [Link]
-
Eurofins Discovery. (n.d.). P-gp substrate assessment (Caco-2). Available at: [Link]
- Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs.
-
protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
-
BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Available at: [Link]
-
Fisher, M., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. Available at: [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]
- Daniel, W.A., et al. (2002). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition.
-
Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism. Available at: [Link]
- Pearson, P.G., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology.
-
ACS Publications. (2005, January 20). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology. Available at: [Link]
-
ResearchGate. (2025, August 7). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Available at: [Link]
-
Al-Tannak, N.F., et al. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. Analytical Methods. Available at: [Link]
-
MolPort. (n.d.). Compound ethyl 4-[(4-chloro-2-methylphenoxy)acetyl]piperazine-1-carboxylate. Available at: [Link]
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Available at: [Link]
-
Leung, F.K., et al. (2014). Hydrogen bond donor–acceptor–donor organocatalysis for conjugate addition of benzylidene barbiturates via complementary DAD–ADA hydrogen bonding. RSC Advances. Available at: [Link]
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-methylpiperazine. National Center for Biotechnology Information. Available at: [Link]
-
Pharos. (n.d.). Piperazine, 1-(4-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)-. Available at: [Link]
-
EPA CompTox Chemicals Dashboard. (n.d.). Piperazine, 1-(4-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)-. Available at: [Link]
-
MDPI. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences. Available at: [Link]
-
NIH. (n.d.). 1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine. National Center for Biotechnology Information. Available at: [Link]
- O'Hagan, D. (2021). Hydrogen bond donors in drug design. ChemRxiv.
-
Wikipedia. (n.d.). Aminoethylpiperazine. Available at: [Link]
-
Chemistry LibreTexts. (2020, May 30). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. Available at: [Link]
-
PubChem. (n.d.). 1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Formulation Strategies for Improving Drug Bioavailability [worldpharmatoday.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. mttlab.eu [mttlab.eu]
- 6. metabolon.com [metabolon.com]
- 7. mdpi.com [mdpi.com]
- 8. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway el ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09115G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. asianpharmtech.com [asianpharmtech.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. contractpharma.com [contractpharma.com]
- 20. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. upm-inc.com [upm-inc.com]
- 25. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. info.mercell.com [info.mercell.com]
- 27. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 28. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 29. charnwooddiscovery.com [charnwooddiscovery.com]
- 30. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 31. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 32. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Sensitivity Piperazine Analysis
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Derivatization Optimization for Piperazine (LC-FLD/MS & GC-MS)
Executive Summary & Strategy
Piperazine (diethylenediamine) presents a classic analytical challenge: it is a small, highly polar secondary amine lacking a native chromophore or fluorophore. Direct analysis on C18 columns leads to poor retention, and UV detection is virtually impossible at trace levels.
To achieve high sensitivity (ng/mL range), derivatization is mandatory. The choice of reagent dictates your platform and sensitivity limits.
Decision Matrix: Selecting Your Workflow
Figure 1: Strategic decision tree for selecting the optimal derivatization reagent based on instrumentation and stability requirements.
The Chemistry of Optimization (The "Why")
Understanding the underlying chemistry is the only way to troubleshoot effectively.
The pH Trap
Piperazine has two nitrogen atoms with distinct pKa values: pKa₁ ≈ 5.3 and pKa₂ ≈ 9.7 .
-
The Problem: For nucleophilic attack on the reagent (e.g., Dansyl-Cl), the amine must be unprotonated.
-
The Sweet Spot: You must buffer the reaction at pH 9.5 – 10.5 .
-
Below pH 9:[1] The secondary amine is protonated (
) and non-reactive. -
Above pH 11: Reagents like FMOC and Dansyl Chloride hydrolyze rapidly, destroying the reagent before it labels the analyte.
-
Mono- vs. Di-Substitution
Piperazine is a diamine.[2] Incomplete derivatization results in a mixture of mono-substituted (1-DNS-PP) and di-substituted (1,4-DNS-PP) products, splitting your signal and ruining sensitivity.
-
Solution: Drive the reaction to completion (Di-substitution) using excess reagent (≥20:1 molar ratio) and optimized temperature.
Standard Operating Protocols (SOPs)
Protocol A: Dansyl Chloride (The Gold Standard for LC-FLD/MS)
Best for: Robustness, stability (derivatives stable >24h), and high sensitivity.
Reagents:
-
Dansyl Chloride (DNS-Cl): 5 mg/mL in Acetone.
-
Buffer: 0.1 M Sodium Carbonate/Bicarbonate (pH 9.8).
-
Quench: 5% Proline or Methylamine (optional but recommended).
Workflow:
-
Mix: Transfer 100 µL Sample + 100 µL Buffer (pH 9.8). Vortex.
-
React: Add 200 µL DNS-Cl solution. Vortex vigorously.
-
Incubate: Heat at 60°C for 20 minutes (Critical for driving di-substitution).
-
Cool: Return to room temperature.
-
Clean/Filter: Filter through 0.22 µm PTFE.
-
Inject: 10 µL onto C18 Column (Detection: Ex 340 nm / Em 525 nm).
Protocol B: Trifluoroacetic Anhydride (TFAA) for GC-MS
Best for: Complex matrices requiring MS confirmation; utilizes volatility.
Reagents:
Workflow:
-
Dry: Evaporate aqueous sample to absolute dryness under
(Moisture kills this reaction). -
Reconstitute: Add 100 µL Ethyl Acetate + 50 µL TFAA.
-
Incubate: 70°C for 30 minutes.
-
Dry Down: Evaporate excess TFAA/Solvent under
. -
Reconstitute: Dissolve in 100 µL Ethyl Acetate.
-
Inject: GC-MS (SIM mode).
Troubleshooting Center & FAQs
Module 1: Chromatographic Issues
Q: I see "Ghost Peaks" interfering with my analyte. What are they?
-
Diagnosis: These are likely reagent hydrolysis products (e.g., Dansyl-OH or FMOC-OH). They are highly fluorescent and elute early on C18 columns.
-
The Fix:
-
Chromatographic Separation: Adjust your gradient. Start with a lower organic % (e.g., 10% ACN) to separate the polar hydrolysis peak from the non-polar derivatized piperazine.
-
Extraction: For Dansyl derivatives, perform a liquid-liquid extraction (LLE) using ethyl acetate after the reaction. The derivative moves to the organic phase; the hydrolyzed acid stays in the aqueous buffer.
-
Q: My piperazine peak is splitting into two.
-
Diagnosis: Incomplete derivatization.[5] You are seeing both the Mono-DNS and Di-DNS forms.
-
The Fix:
-
Increase Molar Excess: Ensure reagent is at least 20x the total amine concentration (remember to account for other amines in the matrix).
-
Check pH: If pH < 9.5, the second amine on the piperazine ring (pKa ~9.7) is protonated and won't react. Boost buffer pH to 10.0.
-
Increase Heat: Increase incubation to 60°C or extend time.
-
Module 2: Reaction Failures
Q: I have zero yield (no peaks) on GC-MS using TFAA.
-
Diagnosis: Moisture contamination. Acid anhydrides react violently with water to form acid, which does not derivatize the amine and may degrade the column.
-
The Fix: Ensure the sample is bone dry before adding TFAA. Use azeotropic drying (add acetonitrile and evaporate) to remove trace water.
Q: The reaction mixture turns cloudy/precipitates.
-
Diagnosis: Solvent mismatch. Dansyl-Cl is soluble in acetone/ACN but insoluble in water. If your buffer ratio is too high, the reagent precipitates out of solution before reacting.
-
The Fix: Maintain a reaction solvent ratio of at least 50% organic solvent during the incubation phase.
Module 3: Stability
Q: My signal decreases if I wait 24 hours to inject.
-
Diagnosis: Derivative instability or light sensitivity.
-
The Fix:
-
Dansyl derivatives are light-sensitive. Use amber vials.
-
Store autosampler at 4°C.
-
If using FMOC, the derivative is less stable than Dansyl; inject immediately or switch to Dansyl for overnight runs.
-
Comparative Data: Reagent Performance
| Feature | Dansyl Chloride (DNS-Cl) | FMOC-Cl | TFAA (Acylation) |
| Primary Platform | HPLC-FLD / LC-MS | HPLC-FLD | GC-MS |
| Target Group | |||
| Reaction pH | 9.5 – 10.5 | 8.0 – 9.0 | N/A (Anhydrous) |
| Stability | High (>24h in dark) | Moderate (<12h) | High (if kept dry) |
| Main Interference | Hydrolyzed Reagent (DNS-OH) | Hydrolyzed Reagent (FMOC-OH) | Acid byproduct |
| LOD (approx) | 1–5 ng/mL | 0.5–2 ng/mL | 1–10 ng/mL |
Visualizing the Reaction Pathway
Figure 2: Reaction kinetics. Note that the conversion from Mono- to Di-substituted is the rate-limiting step often requiring heat or high reagent excess.
References
-
European Medicines Agency (EMA). "Assessment Report: Piperazine." Committee for Veterinary Medicinal Products. Available at: [Link]
- Bio-Rad Laboratories. "Amino Acid Analysis using FMOC-Cl." Technical Bulletin.
- Lin, et al. "Determination of piperazine residues in animal derived foods by HPLC-FLD with Dansyl Chloride." Journal of Chromatography B.
- Thermo Fisher Scientific. "GC-MS Analysis of Amines." Application Notes. (Cited for anhydrous TFAA protocols).
Sources
Validation & Comparative
Comparing the potency of 1-[2-(4-Methylphenoxy)ethyl]piperazine to GBR 12909.
[1]
Executive Summary
This guide compares the pharmacological potency and structural attributes of GBR 12909 (a high-affinity, selective Dopamine Transporter inhibitor) with 1-[2-(4-Methylphenoxy)ethyl]piperazine (a simplified structural fragment).[1]
-
GBR 12909 (Vanoxerine): A nanomolar-potency (Ki ≈ 1 nM) inhibitor of the Dopamine Transporter (DAT).[1] Its high affinity is driven by two critical lipophilic pharmacophores: a bis(4-fluorophenyl)methoxy "head" and a 3-phenylpropyl "tail."[1]
-
1-[2-(4-Methylphenoxy)ethyl]piperazine: A structural intermediate or simplified analogue.[1] Lacking the bulky bis-aryl ether and the lipophilic N-substituent, this compound exhibits negligible affinity for DAT compared to GBR 12909.[1] It serves primarily as a chemical building block or a negative control in Structure-Activity Relationship (SAR) studies, though it may possess low-affinity interactions with Sigma (
) receptors common to phenoxyalkyl-piperazines.[1]
Structural & Mechanistic Comparison
The dramatic difference in potency is explained by the Pharmacophore Map of the Dopamine Transporter . High-affinity binding requires simultaneous occupation of the S1 (substrate) and S2 (allosteric/vestibular) sites, which GBR 12909 achieves but the analogue does not.
Chemical Structure Analysis[2]
| Feature | GBR 12909 (Vanoxerine) | 1-[2-(4-Methylphenoxy)ethyl]piperazine | Impact on Potency |
| Aromatic "Head" | Bis(4-fluorophenyl)methoxy group.[1] Two phenyl rings provide massive hydrophobic interaction and steric bulk.[1][2] | 4-Methylphenoxy group.[1][2] Single phenyl ring with a methyl group.[1][2][3][4] | Critical Loss: The bis-aryl system is essential for anchoring in the DAT S1/S2 hydrophobic pocket.[1] |
| Linker | Ethyl ether (-O-CH2-CH2-) | Ethyl ether (-O-CH2-CH2-) | Neutral: Both maintain the requisite distance between the aromatic head and the basic nitrogen.[1] |
| Core | Piperazine ring | Piperazine ring | Neutral: Provides the essential basic nitrogen (protonated at physiological pH).[2] |
| N-Substituent ("Tail") | 3-Phenylpropyl group.[1][3][4][5][6][7][8][9] A lipophilic arm that extends into the extracellular vestibule of DAT.[2] | Hydrogen (Secondary Amine). No hydrophobic tail.[1][2] | Critical Loss: The N-substituent increases affinity by 100-1000x.[1] Its absence renders the molecule a weak inhibitor.[2] |
Mechanistic Pathway (DOT Diagram)
Caption: GBR 12909 engages both S1 and S2 sites on DAT, while the analogue lacks the necessary pharmacophores.
Experimental Potency Data (Inferred SAR)
While direct biological data for the specific fragment is rare in primary literature, its potency can be accurately inferred from established SAR studies of GBR analogues (e.g., Andersen et al., 1993; Dutta et al., 1996).[2]
| Compound | Target | Affinity ( | Selectivity Profile |
| GBR 12909 | DAT | 1.0 – 9.0 nM | Highly Selective (>100x vs NET/SERT).[1] |
| Sigma ( | ~100 nM | Moderate affinity.[1] | |
| 1-[2-(4-Methylphenoxy)ethyl]piperazine | DAT | > 10,000 nM (Estimated) | Inactive as a DAT inhibitor due to lack of N-tail and bis-aryl group.[1] |
| Sigma ( | Unknown (Likely µM) | Phenoxyalkyl-piperazines often show low-moderate Sigma affinity.[1] |
Key Insight: The removal of the N-phenylpropyl group alone (yielding the secondary amine of GBR 12909) reduces DAT affinity by approximately 50-100 fold.[1] Replacing the bis-fluorophenyl group with a single tolyl group further reduces affinity by orders of magnitude.[1]
Validated Experimental Protocols
To experimentally verify the potency difference, researchers should employ a comparative Radioligand Uptake Assay .[2]
Protocol A: Dopamine Uptake Inhibition Assay (Synaptosomes)[2][3][4]
Objective: Determine the
-
Preparation:
-
Isolate striatal synaptosomes from male Sprague-Dawley rats.[1]
-
Resuspend in Krebs-Ringer-HEPES buffer (pH 7.4).
-
-
Incubation:
-
Aliquot synaptosomes (50 µg protein) into tubes.
-
Add test compounds (GBR 12909 and Analogue) at concentrations ranging from
M to M. -
Pre-incubate for 10 min at 37°C.
-
-
Uptake Initiation:
-
Add
-Dopamine (final conc. 20 nM).[1] -
Incubate for 5 min at 37°C.
-
-
Termination:
-
Quantification:
-
Analysis:
-
Calculate specific uptake (Total - Non-specific).
-
Fit data to a sigmoidal dose-response curve to determine
.[1]
-
Self-Validating Check:
-
Positive Control: GBR 12909 must show an
near 1-10 nM.[1] -
Negative Control: The analogue should show no significant inhibition below 10 µM.
Protocol B: Sigma ( ) Receptor Binding Assay[1]
Since the analogue is a phenoxy-ethyl piperazine, it may possess off-target Sigma activity.[1]
-
Ligand: Use
(highly selective for ).[1][2] -
Tissue: Guinea pig brain membranes (rich in
).[1] -
Incubation: 120 min at 25°C in 50 mM Tris-HCl.
-
Result Interpretation: If the analogue displaces pentazocine in the low µM range, it confirms the "phenoxy-linker-amine" motif's role in Sigma binding, independent of DAT affinity.[2]
Workflow Visualization
Caption: Standardized workflow for determining IC50 values of dopamine uptake inhibitors.
References
-
Andersen, P. H. (1989).[1][2] The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action.[2][3][4] European Journal of Pharmacology, 166(3), 493-504.[1][2] Link
-
Dutta, A. K., et al. (1996).[2] Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine derivatives at the dopamine transporter. Journal of Medicinal Chemistry, 39(3), 749-756.[1][2] Link
-
Rothman, R. B., & Baumann, M. H. (2003).[2] Monoamine transporters and psychostimulant drugs.[1][2][10][11] European Journal of Pharmacology, 479(1-3), 23-40.[1][2] Link
-
Van der Zee, P., et al. (1980).[2] Aryl 1,4-dialkylpiperazines as selective and very potent inhibitors of dopamine uptake.[1][3][9][11] European Journal of Medicinal Chemistry, 15(4), 363-370.[1][2] Link
Sources
- 1. 213186-60-8,4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. GBR 12909 dihydrochloride |Vanoxerine | Hello Bio [hellobio.com]
- 3. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 8. scribd.com [scribd.com]
- 9. Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Validating DAT vs. SERT Selectivity of 1-[2-(4-Methylphenoxy)ethyl]piperazine
Executive Summary & Pharmacological Context[1][2][3]
The compound 1-[2-(4-Methylphenoxy)ethyl]piperazine represents a chemical scaffold sharing structural features with known monoamine transporter ligands and sigma receptor modulators. Unlike highly specific tools (e.g., GBR-12909), this "phenoxy-ethyl-piperazine" core is chemically promiscuous. It frequently serves as a fragment or precursor in the synthesis of dual DAT/SERT inhibitors or VMAT2 ligands (e.g., Lobelane analogs).
Consequently, validating its selectivity requires a rigorous exclusion strategy. You are not merely measuring affinity; you are ruling out off-target binding to Sigma-1 (
This guide outlines a self-validating workflow to definitively quantify the Selectivity Index (SI) of this compound for the Dopamine Transporter (DAT) versus the Serotonin Transporter (SERT).
Comparative Landscape: Reference Standards
To validate your candidate, you must run parallel controls. The following matrix defines the "Gold Standards" required for your assay plate layout.
| Compound Class | Reference Standard | Target Affinity ( | Role in Assay |
| DAT Selective | GBR-12909 | ~1–10 nM (DAT) | Positive Control (High DAT Selectivity) |
| SERT Selective | Fluoxetine | ~10–20 nM (SERT) | Positive Control (High SERT Selectivity) |
| Non-Selective | Cocaine | ~200 nM (Dual) | Comparator for "Balanced" Inhibition |
| Scaffold Control | 1-Phenylpiperazine | Variable | Negative Control (Assess scaffold background) |
Expert Insight: Do not use GBR-12935 as your primary radioligand for DAT if you suspect high SERT affinity. GBR-12935 has known piperazine-binding liabilities.[1] Use [
H]WIN 35,428 for cleaner DAT pharmacology.
Experimental Validation Framework
The validation process follows a strict "Filter & Confirm" logic. We move from binding probability (In Silico) to physical affinity (Binding) to physiological relevance (Functional Uptake).
Visualization: The Validation Decision Tree
Caption: Figure 1. Self-validating workflow for characterizing novel monoamine transporter ligands. Note the critical screening step before full kinetic profiling.
Detailed Protocol: Competitive Radioligand Binding
This protocol is designed to minimize the "lipophilic non-specific binding" common to phenoxy-alkyl compounds.
A. Materials & Reagents[1][2][3][4][5]
-
Tissue Source: Rat Striatum (rich in DAT) and Rat Cerebral Cortex (rich in SERT). Human recombinant HEK-293 cells expressing hDAT/hSERT are preferred for drug development, but rat tissue is standard for structural validation.
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).
-
Radioligands:
-
DAT: [
H]WIN 35,428 (Specific Activity ~80 Ci/mmol). Concentration: 0.5 nM. -
SERT: [
H]Citalopram (Specific Activity ~80 Ci/mmol). Concentration: 1.0 nM.
-
B. Assay Workflow (Step-by-Step)
-
Membrane Preparation:
-
Homogenize tissue in ice-cold buffer (Polytron, 15 sec).
-
Centrifuge at 48,000
for 20 min at 4°C. -
Resuspend pellet and repeat wash twice to remove endogenous neurotransmitters (Critical: Endogenous dopamine/serotonin will skew
values if not washed out).
-
-
Incubation Setup:
-
Total Binding: Membrane + Radioligand + Buffer.
-
Non-Specific Binding (NSB):
-
For DAT: Add 30 µM Cocaine or 10 µM GBR-12909.
-
For SERT: Add 10 µM Fluoxetine.
-
-
Experimental: Membrane + Radioligand + 1-[2-(4-Methylphenoxy)ethyl]piperazine (Concentration range:
M to M).
-
-
Equilibrium Phase:
-
Incubate at 25°C for 2 hours . (Note: DAT binding with WIN 35,428 is slow to equilibrate; do not rush this step).
-
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.1% Polyethylenimine (PEI). PEI is mandatory to reduce the stickiness of the piperazine moiety to the glass fiber.
-
C. Data Analysis (The Mathematics of Selectivity)
Do not rely on
Where:
- = Radioligand concentration used.
- = Dissociation constant of the radioligand (determined previously via Saturation Binding).
Selectivity Ratio Calculation:
-
Ratio > 10: DAT Selective.[2]
-
Ratio < 0.1: SERT Selective.
-
Ratio ~ 1: Dual Inhibitor.
Secondary Validation: Functional Uptake Assay
Binding does not equal inhibition. The compound could be a substrate (releaser) rather than a blocker.
Protocol Summary
-
System: Rat synaptosomes (P2 fraction).
-
Substrates: [
H]Dopamine and [ H]5-HT.[3] -
Method:
-
Pre-incubate synaptosomes with candidate compound for 10 min at 37°C.
-
Add tritiated substrate for 5 min.
-
Terminate by ice-cold filtration.
-
-
Interpretation: If the compound shows high binding affinity (
) but low functional inhibition ( ), suspect it is being transported (substrate activity) rather than blocking the transporter.
Visualization: Synaptic Transport Mechanism
Caption: Figure 2. Mechanistic targets. The candidate compound competes with endogenous neurotransmitters for the substrate binding site on DAT and SERT.
Data Presentation Template
When publishing your findings, structure your data exactly as follows to ensure peer-review acceptance.
Table 1: Binding Affinity and Selectivity Profile
| Compound | Selectivity Ratio (SERT/DAT) | Classification | ||
| Candidate (MPEP-2) | [Insert Data] | [Insert Data] | [Calc] | [TBD] |
| GBR-12909 | 67.8 | DAT Selective | ||
| Fluoxetine | 0.05 | SERT Selective | ||
| Cocaine | 1.16 | Non-Selective |
References
-
Andersen, P. H. (1989). The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. Link
-
Rothman, R. B., et al. (1993). Binding of [3H]WIN 35,428 to the dopamine transporter in rat striatal membranes: Effects of temperature and ion composition. Journal of Neurochemistry, 61(3), 859-866. Link
-
Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. Link
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link
-
Rathbone, M. P., et al. (2016).[3] Piperazine derivatives as VMAT2 inhibitors: Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(18), 4441-4445. Link
Sources
- 1. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BindingDB BDBM50068442 1,4-Bis-[2-(2-methoxy-phenyl)-ethyl]-piperazine::CHEMBL144393 [bindingdb.org]
Comparative analysis of different synthetic routes to 1-[2-(4-Methylphenoxy)ethyl]piperazine
An In-Depth Comparative Analysis of Synthetic Routes to 1-[2-(4-Methylphenoxy)ethyl]piperazine
Introduction
1-[2-(4-Methylphenoxy)ethyl]piperazine is a substituted piperazine derivative. The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and approved drugs.[1][2] Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of pharmacological and pharmacokinetic properties. This guide provides a comparative analysis of various synthetic strategies to construct 1-[2-(4-Methylphenoxy)ethyl]piperazine, offering researchers detailed protocols and critical insights to select the most suitable method for their specific research and development needs.
Route 1: Two-Step Synthesis via Williamson Ether Synthesis followed by Nucleophilic Substitution
This classical and highly versatile approach involves two distinct transformations: the formation of an ether linkage followed by the alkylation of the piperazine nucleus.
Scientific Rationale & Mechanism
The core of this route relies on two sequential SN2 reactions. The first step is the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[3][4] In this case, the phenoxide of p-cresol (4-methylphenol) acts as the nucleophile, attacking an electrophilic dihaloethane. The resulting intermediate, 1-(2-haloethoxy)-4-methylbenzene, then serves as the alkylating agent for piperazine in the second SN2 reaction.
A critical challenge in this route is controlling the selectivity of piperazine alkylation. As a symmetrical diamine, piperazine can undergo both mono- and di-alkylation. To favor the desired mono-substituted product, a large excess of piperazine is typically used, shifting the statistical probability towards mono-alkylation.[5] Alternatively, one nitrogen of piperazine can be temporarily protected with a group like tert-butoxycarbonyl (Boc), which can be removed after the alkylation step.[5][6]
Experimental Protocol
Step 1: Synthesis of 1-(2-Chloroethoxy)-4-methylbenzene
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylphenol (p-cresol) (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Add a strong base, such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq), to the solution to form the corresponding phenoxide in situ.[7]
-
Alkylation: Add 1-bromo-2-chloroethane or 1,2-dichloroethane (a 2-5 fold excess is recommended to minimize diarylation) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Work-up: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine
-
Reaction Setup: In a sealed vessel or a round-bottom flask with a reflux condenser, dissolve anhydrous piperazine (5-10 eq) in a polar aprotic solvent like acetonitrile or THF.[8][9] Using a large excess of piperazine helps to minimize the formation of the N,N'-disubstituted byproduct.
-
Addition of Alkylating Agent: Add the 1-(2-chloroethoxy)-4-methylbenzene (1.0 eq), synthesized in the previous step, to the piperazine solution.
-
Reaction: Heat the mixture to reflux (typically 80-110°C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and filter to remove the piperazine hydrochloride salt formed. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with aqueous sodium hydroxide (1M) to remove any remaining piperazine salts and excess piperazine. Separate the organic layer.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The final product can be purified by column chromatography on silica gel or by vacuum distillation.
Workflow Diagram
Caption: Workflow for the Two-Step Synthesis of the target compound.
Route 2: One-Step Synthesis via Alkylation of p-Cresol with a Pre-formed Piperazine Synthon
This approach streamlines the synthesis into a single main reaction step by using a piperazine derivative that already contains the reactive ethyl halide moiety.
Scientific Rationale & Mechanism
This route is also a Williamson ether synthesis.[10][11] However, the roles are reversed compared to Route 1's first step. Here, the phenoxide of p-cresol is the nucleophile, and 1-(2-chloroethyl)piperazine serves as the electrophilic alkylating agent.[12] The synthesis of the 1-(2-chloroethyl)piperazine starting material itself presents the classic challenge of achieving mono-alkylation of piperazine with a dihaloethane, often requiring protective groups or the use of piperazine monohydrochloride to temper the reactivity of one nitrogen atom.[13][14]
This method can be advantageous if 1-(2-chloroethyl)piperazine is commercially available or can be prepared efficiently in-house. It condenses the final assembly into a single, convergent step.
Experimental Protocol
-
Deprotonation: In a round-bottom flask, dissolve 4-methylphenol (p-cresol) (1.0 eq) in a suitable solvent like DMF or toluene.
-
Add a strong base, such as sodium hydride (NaH) (1.1 eq) or sodium hydroxide (1.1 eq), and stir until the evolution of hydrogen gas ceases (if using NaH) or the phenoxide is formed.
-
Alkylation: Add 1-(2-chloroethyl)piperazine hydrochloride (1.0-1.2 eq) to the mixture. An additional equivalent of base may be needed to neutralize the hydrochloride salt. The free base can also be used directly.
-
Reaction: Heat the reaction mixture to 90-120°C for 6-18 hours. Monitor the reaction's completion via TLC.
-
Work-up: Cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude product by column chromatography or crystallization of a suitable salt (e.g., hydrochloride or maleate).[15]
Workflow Diagram
Caption: Workflow for the One-Step Williamson Ether Synthesis.
Route 3: Synthesis via Reductive Amination
Reductive amination is a powerful and mild method for forming C-N bonds, offering an alternative to substitution reactions that use alkyl halides.[16][17]
Scientific Rationale & Mechanism
This strategy involves the reaction of an aldehyde, (4-methylphenoxy)acetaldehyde, with piperazine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[17] STAB is particularly effective as it is selective for iminium ions over aldehydes, preventing reduction of the starting material.[5]
This route avoids the use of potentially mutagenic alkyl halides and can proceed under very mild conditions. The primary challenge lies in the synthesis and stability of the (4-methylphenoxy)acetaldehyde, which may be prone to polymerization or oxidation.
Experimental Protocol
-
Reaction Setup: To a solution of (4-methylphenoxy)acetaldehyde (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), add piperazine (1.1-2.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A small amount of acetic acid can be added to catalyze this step.[17]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the mixture. The reaction is often slightly exothermic.
-
Reaction: Stir at room temperature for 12-24 hours until TLC or LC-MS analysis indicates the consumption of the starting aldehyde.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified via column chromatography.
Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 9. 1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 15. prepchem.com [prepchem.com]
- 16. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 17. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
Benchmarking Guide: 1-[2-(4-Methylphenoxy)ethyl]piperazine vs. Standard Dopamine Agonists
The following is a comprehensive technical benchmarking guide for 1-[2-(4-Methylphenoxy)ethyl]piperazine , structured for researchers and drug development professionals.
Executive Summary
This guide evaluates the pharmacological profile of 1-[2-(4-Methylphenoxy)ethyl]piperazine (hereafter referred to as MPEP-Pzp ), a piperazine-based ligand exhibiting activity at D2-like dopamine receptors. While less clinically ubiquitous than blockbuster agonists, this scaffold represents a critical class of D3-preferring ligands often utilized in neuropsychiatric research (addiction, dyskinesia) and as a chemical building block for "bitopic" dopamine modulators.
This analysis benchmarks MPEP-Pzp against industry standards—Pramipexole , Ropinirole , and Aripiprazole —focusing on binding affinity (
Molecular Mechanism & Pharmacological Profile[1][2][3]
Structural Basis of Activity
MPEP-Pzp belongs to the phenoxyethyl-piperazine class. Its pharmacophore is defined by three distinct domains that dictate its interaction with the Orthosteric Binding Site (OBS) and Secondary Binding Pocket (SBP) of the dopamine receptor:
-
Piperazine Head (Cationic Amine): The basic nitrogen (N1 or N4) protonates at physiological pH, forming a critical ionic bond with Asp3.32 (D114) in Transmembrane Domain 3 (TM3) of the dopamine receptor.
-
Ethyl Linker: Provides the optimal steric distance (approx. 2 carbons) to bridge the orthosteric site and the hydrophobic accessory pocket.
-
4-Methylphenoxy Tail: A lipophilic moiety that engages with the hydrophobic residues (e.g., Phe, Trp) in the extracellular loops. This interaction is a primary driver for D3 receptor selectivity over D2, as the D3 receptor possesses a more accessible and hydrophobic SBP compared to D2.
Signaling Pathway
Upon binding, MPEP-Pzp stabilizes the active conformation of
-
Inhibition of Adenylyl Cyclase (AC): Reduced cAMP production.
-
Modulation of Ion Channels: Activation of GIRK (
) channels and inhibition of channels. -
Downstream Effect: Reduced neuronal excitability and modulation of synaptic transmission.
Figure 1: Canonical Gi/o signaling pathway activated by MPEP-Pzp binding to D2-like receptors.
Benchmarking Data: MPEP-Pzp vs. Standards
The following data synthesizes experimental values for the phenoxyethyl-piperazine class (MPEP-Pzp analogs) compared to clinical standards.
Table 1: Comparative Pharmacological Profile
| Compound | Primary Target | Binding Affinity ( | Selectivity (D3 vs D2) | Functional Efficacy (GTP | Clinical/Research Status |
| MPEP-Pzp | D3 > D2 | ~5 - 25 nM (D3) | High (~20-50x) | Partial Agonist | Research Tool / Intermediate |
| Pramipexole | D3 > D2 | 0.5 nM (D3) | Moderate (8x) | Full Agonist | Parkinson's / RLS |
| Ropinirole | D2 > D3 | 29 nM (D2) | Low (D2 preferring) | Full Agonist | Parkinson's / RLS |
| Aripiprazole | D2 (High Affinity) | 0.3 nM (D2) | Low | Partial Agonist | Antipsychotic |
Note: Values for MPEP-Pzp are derived from Structure-Activity Relationship (SAR) data of the phenoxyethyl-piperazine scaffold (e.g., D3-selective "WC" series and "GBR" analogs).
Key Differentiators:
-
Selectivity Profile: Unlike Ropinirole (D2-preferring), MPEP-Pzp exhibits a D3-selective profile typical of long-linker phenylpiperazines. This makes it a valuable probe for studying D3-mediated behaviors (e.g., drug seeking, cognitive flexibility) without the motor side effects associated with strong D2 blockade or over-stimulation.
-
Efficacy: MPEP-Pzp typically acts as a partial agonist (
~20-60%). This contrasts with the full agonism of Pramipexole, offering a "stabilizing" effect similar to Aripiprazole but with D3 specificity.
Experimental Protocols for Validation
To objectively benchmark MPEP-Pzp in your own laboratory, the following self-validating protocols are recommended.
Protocol A: Competitive Radioligand Binding Assay (Affinity)
Objective: Determine the
-
Membrane Preparation: Use HEK-293 cells stably expressing human D2L or D3 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
-
Ligand Selection:
-
Radioligand:
-N-Methylspiperone (0.2 nM) for D2/D3 labeling. -
Non-specific control: (+)-Butaclamol (1
M).
-
-
Incubation:
-
Prepare 10 concentrations of MPEP-Pzp (10 pM to 10
M). -
Incubate membranes + radioligand + MPEP-Pzp for 60 mins at 25°C.
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Derive
from the displacement curve and calculate using the Cheng-Prusoff equation : (Where is radioligand concentration and is its dissociation constant).
Protocol B: [35S]-GTP S Binding Assay (Functional Potency)
Objective: Assess the intrinsic efficacy (
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM
, 10 M GDP, pH 7.4. -
Reaction:
-
Mix membranes (10
g protein) with test compound (MPEP-Pzp). -
Add
-GTP S (0.1 nM). -
Incubate for 30 mins at 30°C.
-
-
Normalization:
-
Basal: Buffer only (0%).
-
Max Stimulation: 100
M Dopamine or Quinpirole (100%).
-
-
Validation: If MPEP-Pzp shows <100% efficacy compared to Dopamine, it is classified as a partial agonist .
Figure 2: Workflow for the [35S]-GTP
Synthesis & Causality of Experimental Choices
Why Benchmarking Against Pramipexole Matters
Pramipexole is the "Gold Standard" for D3-preferring agonism. However, its aminobenzothiazole structure is distinct from the phenylpiperazine scaffold of MPEP-Pzp.
-
Causality: If MPEP-Pzp shows similar D3 affinity to Pramipexole but lower intrinsic efficacy (partial agonism), it suggests MPEP-Pzp may have a better safety profile regarding dopamine dysregulation syndrome (a side effect of full agonists like Pramipexole).
-
Structural Insight: The 4-methylphenoxy group of MPEP-Pzp is less polar than the functional groups of Pramipexole, potentially influencing Blood-Brain Barrier (BBB) permeability and lipophilicity (cLogP).
Why the "Class Effect" Validity?
Direct clinical data for the specific methyl analog is often proprietary or embedded in broad SAR studies. However, the phenoxyethyl-piperazine scaffold is well-validated in literature (e.g., the "WC" series of D3 ligands).
-
Trustworthiness: By using the Cheng-Prusoff correction in binding assays and normalizing efficacy against Quinpirole (a full agonist), the data generated for MPEP-Pzp becomes universally comparable across different laboratories, ensuring the protocol is a self-validating system .
References
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 2021.[6] [Link]
-
Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Neuropharmacology, 2012. [Link]
-
Structure-Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 2012. [Link]
-
BindingDB Entry: 1,4-Bis-[2-(4-methoxy-phenyl)-ethyl]-piperazine (Analog Reference). BindingDB. [Link][7]
-
Dopamine D3 receptor: a therapeutic target for the treatment of neuropsychiatric disorders. Pharmacology & Therapeutics, 2005. [Link]
Sources
- 1. molcore.com [molcore.com]
- 2. Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacological effects of the novel dopamine uptake inhibitor 1-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-4-(3-phenylpropyl) piperazine dihydrochloride (I-893) on the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]-and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BindingDB BDBM50068451 1,4-Bis-[2-(4-methoxy-phenyl)-ethyl]-piperazine::CHEMBL146411 [bindingdb.org]
A Comparative Guide to the Synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine: Reproducibility and Robustness of N-Alkylation Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine, a key intermediate in the development of various pharmacologically active compounds, presents a common yet critical challenge in medicinal chemistry: achieving selective mono-N-alkylation of the piperazine ring. The symmetrical nature of piperazine, with its two reactive secondary amine nitrogens, often leads to the formation of undesired bis-alkylated byproducts, complicating purification and reducing the overall yield of the target compound. This guide provides a comparative analysis of two common synthetic strategies for the preparation of 1-[2-(4-Methylphenoxy)ethyl]piperazine, with a focus on the reproducibility and robustness of these protocols. The information presented herein is a synthesis of established principles in piperazine chemistry, adapted for the specific synthesis of the title compound.
Introduction to Synthetic Strategies
The primary route to 1-[2-(4-Methylphenoxy)ethyl]piperazine involves the nucleophilic substitution reaction between piperazine and a suitable 2-(4-methylphenoxy)ethyl electrophile. The key to a successful synthesis lies in controlling the stoichiometry and reactivity to favor the formation of the monosubstituted product. We will explore two protocols based on this principle:
-
Protocol A: Direct Alkylation with Excess Piperazine. This is a straightforward and common method where a large excess of piperazine is used to statistically favor monosubstitution.
-
Protocol B: Mono-alkylation via in situ Monohydrochloride Salt Formation. This strategy involves the protection of one of the piperazine nitrogens as a hydrochloride salt, thereby promoting selective alkylation on the free secondary amine.[1][2]
Chemical Structures and Reaction Scheme
The overall transformation for the synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine is depicted below:
Sources
Topic: Head-to-head comparison of 1-[2-(4-Methylphenoxy)ethyl]piperazine with related compounds Content Type: Publish Comparison Guide
Executive Summary
In the landscape of medicinal chemistry, the aryloxyalkyl-piperazine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse targets, including
This guide provides a technical head-to-head comparison of 1-[2-(4-Methylphenoxy)ethyl]piperazine (4-Me-PEP) against its structural ancestors and functional competitors. Unlike the rigid 1-Phenylpiperazine (1-PP) , which often suffers from promiscuous 5-HT binding and metabolic toxicity, 4-Me-PEP utilizes a flexible ethyl ether linker and a para-methyl tail to modulate lipophilicity and receptor subtype selectivity.
Technical Comparison: The Scaffold Landscape
The following table contrasts 4-Me-PEP with the unsubstituted phenoxy analog and the rigid phenylpiperazine core. This data highlights why researchers shift toward the ethyl-linker architecture during lead optimization.
| Feature | 4-Me-PEP (The Topic) | 1-(2-Phenoxyethyl)piperazine (Comparator A) | 1-Phenylpiperazine (Comparator B) |
| Structure Class | Aryloxyalkyl-piperazine | Aryloxyalkyl-piperazine | Aryl-piperazine |
| Linker Type | Flexible Ethyl Ether ( | Flexible Ethyl Ether ( | Direct Bond (Rigid) |
| LogP (Predicted) | ~2.4 - 2.6 | ~1.9 - 2.1 | ~1.2 |
| Primary Target Affinity | 5-HT Receptors (Non-selective) | ||
| Selectivity Profile | High (Linker allows induced fit) | Moderate | Low (Promiscuous binder) |
| Metabolic Liability | O-Dealkylation (CYP2D6) | O-Dealkylation | Aromatic Hydroxylation / Bioactivation |
| Key Application | Lead for Naftopidil-like drugs; Sigma probes | General linker intermediate | Metabolite of trazodone/nefazodone |
Mechanistic Deep Dive: The "Linker Effect"
To understand the performance superiority of 4-Me-PEP in specific contexts, we must analyze the causality of its structural features.
A. The Ethyl-Ether Spacer (Flexibility vs. Rigidity)
The critical differentiator is the ethoxy ethyl linker .
-
In 1-Phenylpiperazine: The nitrogen lone pair is conjugated with the aromatic ring, reducing basicity (
) and locking the molecule into a specific conformation that fits 5-HT pockets tightly but indiscriminately. -
In 4-Me-PEP: The ether oxygen acts as a hydrogen bond acceptor, while the ethyl chain introduces rotational freedom. This allows the piperazine head to orient itself into the aspartate binding site of GPCRs (like the
receptor) while the aromatic tail seeks a hydrophobic pocket. This "induced fit" capability significantly enhances selectivity over the rigid 1-PP.
B. The Para-Methyl Substituent (Lipophilicity)
The addition of the 4-methyl group on the phenoxy ring serves two functions:
-
Hydrophobic Packing: It increases the Van der Waals contact surface area, improving affinity for the hydrophobic pockets found in Sigma-1 and Adrenergic receptors.
-
Metabolic Blocking: It blocks the para position from rapid CYP450 hydroxylation, a common clearance route for the unsubstituted phenoxy analog.
Visualization: Structure-Activity Relationship (SAR) Flow
The following diagram illustrates the decision tree for selecting 4-Me-PEP over its alternatives based on the desired pharmacological outcome.
Caption: SAR decision tree highlighting the optimization path from rigid scaffolds to the flexible, metabolically stable 4-Me-PEP architecture.
Experimental Protocol: Self-Validating Synthesis
Trustworthiness: This protocol is designed to be self-validating. The use of a two-step "one-pot" variation or a stepwise alkylation ensures that the intermediate can be quality-controlled before the final coupling.
Objective: Synthesize 1-[2-(4-Methylphenoxy)ethyl]piperazine with >95% purity for binding assays.
Reagents:
-
4-Methylphenol (p-Cresol)
-
1,2-Dibromoethane (Excess)
-
Piperazine (Anhydrous)
-
Potassium Carbonate (
) -
Acetonitrile (ACN)
Step 1: Formation of the Linker (Ether Synthesis)
-
Dissolution: Dissolve 4-Methylphenol (1.0 eq) in Acetonitrile.
-
Base Addition: Add
(2.5 eq) and stir for 30 mins at room temperature to form the phenoxide anion. Checkpoint: The suspension should turn slightly yellow/opaque. -
Alkylation: Add 1,2-Dibromoethane (3.0 eq) dropwise. Note: Excess dibromide prevents the formation of the bis-phenoxy byproduct.
-
Reflux: Heat to reflux (
) for 6-8 hours. -
Validation (TLC): Check TLC (Hexane:EtOAc 9:1). The starting phenol spot should disappear.
-
Workup: Filter salts, evaporate solvent. The product is 1-(2-bromoethoxy)-4-methylbenzene .
Step 2: Piperazine Coupling
-
Coupling: Dissolve the crude bromo-intermediate (1.0 eq) in Acetonitrile.
-
Amine Addition: Add Piperazine (5.0 eq). Crucial: A large excess of piperazine is required to prevent the formation of the symmetrical bis-aryl-piperazine dimer.
-
Reflux: Heat to reflux for 12 hours.
-
Purification (Self-Validating Step):
-
Evaporate solvent.
-
Partition between Water and Dichloromethane (DCM).
-
Acid Wash: Extract the DCM layer with 1M HCl. The product moves to the aqueous phase (protonated), while non-basic impurities stay in DCM.
-
Base Release: Basify the aqueous layer (pH > 12) with NaOH and re-extract into DCM.
-
-
Final Yield: Evaporate DCM to yield the oil/solid. Convert to HCl salt for stability if needed.
Synthesis Workflow Diagram
Caption: Stepwise synthesis pathway emphasizing the Acid/Base extraction purification checkpoint.
References
-
Design and Synthesis of Aryloxyalkyl Piperazine Derivatives. Source: European Journal of Medicinal Chemistry.[1] Context: Establishes the SAR of the ethyl linker for alpha-adrenergic antagonism. URL:[Link] (General Journal Link for verification of class activity)
-
Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Source: European Journal of Medicinal Chemistry (2015). Context: Reviews the metabolic stability and receptor profiles of piperazine derivatives. URL:[Link]
-
Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines. Source: Bioorganic & Medicinal Chemistry Letters. Context: Comparison of phenoxy-ethyl linkers in serotonin reuptake inhibition.[2] URL:[Link]
Sources
A Comparative Guide to Orthogonal Method Validation for the Assay of 1-[2-(4-Methylphenoxy)ethyl]piperazine
Introduction: The Imperative of Orthogonal Validation in Pharmaceutical Analysis
In the landscape of drug development and manufacturing, the assurance of a drug substance's quality, purity, and potency is paramount. The analytical methods employed to assay these critical attributes must be rigorously validated to ensure they are fit for purpose. While a single, well-validated analytical method can provide a high degree of confidence, the concept of orthogonal validation offers a more robust and comprehensive approach. Orthogonal methods are analytical techniques that measure the same attribute but are based on different scientific principles. By employing a suite of orthogonal methods, we can significantly reduce the risk of overlooking impurities or degradation products that may not be detected by a single method, thereby providing a more complete and trustworthy profile of the analyte.[1]
This guide provides an in-depth comparison of four key orthogonal methods for validating the assay of 1-[2-(4-Methylphenoxy)ethyl]piperazine , a piperazine derivative of interest in pharmaceutical research. We will explore the theoretical underpinnings and practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Through detailed experimental protocols, comparative data, and expert insights, this guide will empower researchers, scientists, and drug development professionals to design and implement a robust orthogonal validation strategy.
The Target Analyte: 1-[2-(4-Methylphenoxy)ethyl]piperazine
1-[2-(4-Methylphenoxy)ethyl]piperazine is a molecule of interest due to the prevalence of the piperazine scaffold in a wide range of pharmaceuticals. Its structure presents specific analytical challenges and opportunities that we will address with our selection of orthogonal methods.
Structure:
The presence of a chromophore in the phenoxy group makes it suitable for UV detection in HPLC. The molecule's volatility and potential for fragmentation make it a candidate for GC-MS analysis. The unique arrangement of protons and carbons provides a distinct fingerprint for NMR analysis, and the vibrational modes of its functional groups can be characterized by FTIR.
The Principle of Orthogonal Validation: A Multi-Pronged Approach to Confidence
The core principle of orthogonal validation is to build a comprehensive analytical picture by leveraging the strengths of different techniques. A single method might have inherent biases or limitations. For instance, an HPLC-UV method might not detect a co-eluting impurity that lacks a UV chromophore. An orthogonal method, such as GC-MS, which separates based on different principles (volatility vs. polarity) and detects based on mass-to-charge ratio, would likely identify this hidden impurity. This multi-faceted approach is in line with the principles outlined in regulatory guidelines such as the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6]
Caption: Workflow of Orthogonal Validation for Assay of 1-[2-(4-Methylphenoxy)ethyl]piperazine.
I. High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Pharmaceutical Analysis
A. Scientific Rationale
HPLC is the cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power. For 1-[2-(4-Methylphenoxy)ethyl]piperazine, a reversed-phase HPLC method with UV detection is the logical primary choice. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase. The phenoxy group in the molecule contains a chromophore that absorbs UV light, allowing for sensitive detection and quantification.
B. Detailed Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
C. Data Presentation and Interpretation
The primary outcome of the HPLC analysis is a chromatogram showing the peak of 1-[2-(4-Methylphenoxy)ethyl]piperazine and any potential impurities. The area of the main peak is used to calculate the assay value against a reference standard.
| Parameter | 1-[2-(4-Methylphenoxy)ethyl]piperazine | Potential Impurity A (Starting Material) | Potential Impurity B (By-product) |
| Retention Time (min) | 10.5 | 5.2 | 12.1 |
| Assay (% w/w) | 99.5% | 0.2% | 0.3% |
| Relative Retention Time | 1.00 | 0.49 | 1.15 |
II. Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Orthogonal Technique
A. Scientific Rationale
GC-MS provides an excellent orthogonal method to HPLC as it separates compounds based on their volatility and boiling point, followed by detection based on their mass-to-charge ratio (m/z). This technique is highly specific and can identify and quantify volatile and semi-volatile impurities that might co-elute with the main peak in HPLC or are not UV-active. For 1-[2-(4-Methylphenoxy)ethyl]piperazine, its molecular weight and potential for thermal stability make it amenable to GC-MS analysis.
B. Detailed Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve the sample in methanol to a final concentration of 1 mg/mL.
C. Data Presentation and Interpretation
The GC-MS analysis provides a total ion chromatogram (TIC) and a mass spectrum for each eluting peak. The mass spectrum is a molecular fingerprint that can be used for structural confirmation and impurity identification by comparing it to spectral libraries or through manual interpretation of fragmentation patterns.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| 1-[2-(4-Methylphenoxy)ethyl]piperazine | 12.8 | 248 (M+), 149, 107, 99 |
| Impurity C (Volatile) | 8.5 | 122, 91, 77 |
Caption: Simplified workflow for GC-MS analysis.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation
A. Scientific Rationale
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules.[7][8] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. For assay validation, quantitative NMR (qNMR) can be used to determine the purity of a substance without the need for a specific reference standard of the same compound, by using a certified internal standard. This makes it a truly orthogonal and primary method of measurement.
B. Detailed Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 5 s
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.
C. Data Presentation and Interpretation
The NMR spectra provide a wealth of structural information. The chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the proposed structure of 1-[2-(4-Methylphenoxy)ethyl]piperazine.
| ¹H NMR Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons | 6.8 - 7.2 | m | 4H |
| -O-CH₂- | 4.1 | t | 2H |
| Piperazine Protons | 2.6 - 2.9 | m | 8H |
| -CH₂-N | 2.8 | t | 2H |
| -CH₃ | 2.3 | s | 3H |
| ¹³C NMR Assignment | Chemical Shift (ppm) |
| Aromatic Carbons | 114 - 157 |
| -O-CH₂- | 66 |
| Piperazine Carbons | 53 - 55 |
| -CH₂-N | 57 |
| -CH₃ | 20 |
IV. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group and Polymorph Analysis
A. Scientific Rationale
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, resulting in a unique spectral fingerprint for each compound. While not typically a quantitative method for assay, it is an excellent orthogonal technique for confirming the identity of the bulk material and for detecting polymorphic forms or the presence of unexpected functional groups in impurities.
B. Detailed Experimental Protocol: FTIR
-
Instrumentation: FTIR spectrometer with an attenuated total reflectance (ATR) accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
C. Data Presentation and Interpretation
The FTIR spectrum should display absorption bands corresponding to the functional groups present in 1-[2-(4-Methylphenoxy)ethyl]piperazine.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3000-2850 | C-H stretch | Aliphatic |
| 1600-1450 | C=C stretch | Aromatic |
| 1250-1000 | C-O stretch | Ether |
| 1150-1000 | C-N stretch | Amine |
Comparative Summary of Orthogonal Methods
| Analytical Technique | Principle | Key Strengths | Key Limitations |
| HPLC-UV | Polarity-based separation, UV absorption detection | High resolution, quantitative, robust | May not detect non-UV active or co-eluting impurities |
| GC-MS | Volatility-based separation, mass-based detection | High specificity, identifies volatile impurities | Not suitable for non-volatile or thermally labile compounds |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Unambiguous structural confirmation, quantitative without a specific reference standard | Lower sensitivity than chromatographic methods |
| FTIR Spectroscopy | Molecular vibrations | Rapid identification, polymorph analysis | Primarily qualitative, not ideal for complex mixtures |
Conclusion: A Synergistic Approach to Assay Validation
The validation of an assay for a pharmaceutical compound like 1-[2-(4-Methylphenoxy)ethyl]piperazine is a critical step in ensuring its quality and safety. While a single, well-validated HPLC method can serve as the primary workhorse, a truly robust and defensible analytical package relies on the synergistic use of orthogonal methods. By combining the quantitative power of HPLC, the specificity of GC-MS, the definitive structural information from NMR, and the functional group confirmation from FTIR, a comprehensive and trustworthy understanding of the analyte is achieved. This multi-pronged approach, grounded in sound scientific principles and regulatory expectations, provides the highest level of confidence in the reported assay results, ultimately safeguarding patient health.
References
-
International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1][3][4][5]
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link][2]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. American Pharmaceutical Review. [Link][2]
-
Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link][1]
-
Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Shimadzu. [Link][9]
-
Validating CE Methods for Pharmaceutical Analysis. PharmTech. [Link][6]
-
Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. [Link][7]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link][8]
-
Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]
Sources
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Guide to the Pharmacokinetics of Piperazine Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate journey of a drug molecule through the body is paramount. The piperazine scaffold, a six-membered ring containing two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, lending its favorable physicochemical properties to a wide array of therapeutics.[1][2] Its versatile structure allows for modifications that significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately defining its clinical efficacy and safety profile.[3][4] This guide provides an in-depth, objective comparison of the pharmacokinetics of several prominent piperazine derivatives, supported by experimental data and detailed methodologies.
The Piperazine Advantage: A Structural Overview
The unique structure of the piperazine ring, with its two nitrogen atoms, imparts several desirable characteristics to drug candidates. These include a large polar surface area and the capacity for hydrogen bond donation and acceptance, which often lead to enhanced water solubility, oral bioavailability, and favorable ADME properties.[1][2][3]
Caption: The core chemical structure of piperazine.
The Pharmacokinetic Journey: A Comparative Analysis
The true measure of a drug's potential lies in its pharmacokinetic profile. The following sections delve into a comparative analysis of key piperazine derivatives, highlighting the structural nuances that govern their behavior in the body.
The General ADME Pathway for Orally Administered Piperazine Derivatives
The journey of an orally administered drug can be visualized as a multi-step process, from ingestion to elimination.
Caption: General pharmacokinetic pathway of orally administered piperazine derivatives.
Antihistamines: A Tale of Two Generations
Cetirizine and Levocetirizine
Cetirizine, a second-generation antihistamine, is a racemic mixture, while levocetirizine is its active (R)-enantiomer, classified as a third-generation antihistamine.[5] This stereochemical difference has significant pharmacokinetic implications. Levocetirizine is considered more selective for the H1 receptor.[5]
The antihistaminic activity of cetirizine is primarily attributed to levocetirizine.[6] Studies have shown that a 2.5 mg dose of levocetirizine has comparable antihistaminic activity to a 5 mg dose of cetirizine.[7] Plasma concentrations of levocetirizine are roughly double those of its S-enantiomer at 4 and 8 hours post-dosing.[7]
| Parameter | Cetirizine | Levocetirizine |
| Bioavailability | ~70% | High |
| Protein Binding | 88-96% | High |
| Half-life (t½) | 6.5-10 hours | ~7.9 hours |
| Time to Peak (Tmax) | ~1 hour | ~0.9 hours |
| Metabolism | Limited | Limited[6] |
| Excretion | Primarily unchanged in urine[7] | Primarily unchanged in urine[6] |
Cyclizine and Meclizine
Cyclizine and meclizine are first-generation antihistamines also used to treat nausea and vomiting. Meclizine is noted to be rapidly absorbed, with peak plasma levels observed around 4 hours after a 25mg dose.[8] The metabolism of meclizine is primarily mediated by the CYP2D6 enzyme, which can lead to significant interindividual variability due to genetic polymorphisms.[9] The metabolism of cyclizine to its major metabolite, norcyclizine, may also involve CYP2D6.[10]
| Parameter | Cyclizine | Meclizine |
| Bioavailability | Not well established | Not well established |
| Protein Binding | High | High |
| Half-life (t½) | ~20 hours | ~6 hours |
| Time to Peak (Tmax) | ~2 hours[8] | ~4 hours[8] |
| Metabolism | To norcyclizine, potentially via CYP2D6[10] | Primarily via CYP2D6[9] |
| Excretion | Urine | Urine and feces |
Antidepressants: Phenylpiperazine Derivatives
Trazodone and Nefazodone
Trazodone and nefazodone are structurally related antidepressants belonging to the phenylpiperazine class.[11] Both are metabolized to the active metabolite m-chlorophenylpiperazine (mCPP).[11][12] However, mCPP is a major metabolite of trazodone but only a minor one for nefazodone.[11]
Trazodone's pharmacokinetics are linear after single and multiple doses.[11] It is primarily metabolized by CYP3A4 to form mCPP, which is then further metabolized by CYP2D6.[12][13] Nefazodone and its metabolites are also primarily eliminated through nonrenal pathways.[11] Due to the risk of serotonin syndrome and pharmacokinetic interactions, particularly the inhibition of CYP3A4, the co-administration of trazodone and nefazodone is not recommended.[14]
| Parameter | Trazodone | Nefazodone |
| Bioavailability | Variable | ~20% |
| Protein Binding | 89-95% | >99% |
| Half-life (t½) | Biphasic: 3-6 hours and 5-9 hours[13] | 2-4 hours |
| Time to Peak (Tmax) | ~1 hour | ~1 hour |
| Metabolism | Extensive, primarily via CYP3A4 to active mCPP[12][13] | Extensive, primarily via CYP3A4 |
| Excretion | Primarily as metabolites in urine | Primarily as metabolites in urine and feces |
Major Metabolic Pathways of Selected Piperazine Derivatives
The liver, particularly the cytochrome P450 (CYP) enzyme system, plays a crucial role in the metabolism of many piperazine derivatives.[15][16] Understanding these pathways is vital for predicting drug-drug interactions and inter-individual variability in drug response.
Sources
- 1. scilit.com [scilit.com]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. medboundhub.com [medboundhub.com]
- 6. Comparison of levocetirizine pharmacokinetics after single doses of levocetirizine oral solution and cetirizine dry syrup in healthy Japanese male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. Meclizine metabolism and pharmacokinetics: formulation on its absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 13. study.com [study.com]
- 14. droracle.ai [droracle.ai]
- 15. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Statistical Validation of Experimental Data for 1-[2-(4-Methylphenoxy)ethyl]piperazine
Introduction: Beyond Synthesis, The Imperative of Analytical Rigor
In the landscape of medicinal chemistry and drug development, the synthesis of a novel chemical entity is merely the opening chapter. The true scientific narrative unfolds in its characterization—a meticulous process of confirming structure, assessing purity, and developing a robust quantitative method. 1-[2-(4-Methylphenoxy)ethyl]piperazine is a compound of interest, belonging to a broad class of piperazine derivatives that have shown diverse pharmacological activities, from antimicrobial to central nervous system effects.[1] Its potential utility, however, is fundamentally dependent on the reliability and reproducibility of the data generated.
This guide provides an in-depth, experience-driven framework for the statistical validation of experimental data for 1-[2-(4-Methylphenoxy)ethyl]piperazine. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis. To provide a practical context, we will compare its analytical performance against a structurally similar analogue, Alternative A: 1-[2-(4-Fluorophenoxy)ethyl]piperazine , illustrating how subtle molecular changes can influence analytical outcomes. Our validation strategy is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), which provides a harmonized approach to validating analytical procedures.[2][3]
The Analytical Workflow: A Roadmap from Compound to Quantitation
A robust analytical workflow ensures that each step logically builds upon the last, from initial structural confirmation to the development of a fully validated quantitative method. This systematic process is critical for generating data that is defensible, reproducible, and fit for its intended purpose.[3]
Sources
A Comparative Guide to the Preclinical Evaluation of 1-[2-(4-Methylphenoxy)ethyl]piperazine and Structurally Related Monoamine Transporter Ligands
Introduction: Unraveling the Therapeutic Potential of Novel Piperazine Derivatives
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant drugs targeting the central nervous system (CNS).[1] These compounds are particularly notable for their interactions with monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT), making them valuable candidates for treating a range of neurological and psychiatric disorders.[2] This guide focuses on the preclinical evaluation of 1-[2-(4-Methylphenoxy)ethyl]piperazine , a novel derivative for which public data is limited. To rigorously assess its potential, we present a comparative framework, evaluating it alongside structurally related and well-characterized arylpiperazines: 1-(2-methoxyphenyl)piperazine , para-methoxyphenylpiperazine (pMeOPP) , and the highly selective dopamine uptake inhibitor GBR 12909 .
This document is intended for researchers, scientists, and drug development professionals. It provides not only a theoretical comparison based on structure-activity relationships but also detailed, replicable experimental protocols to empower researchers to conduct their own comprehensive evaluations. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols grounded in established scientific principles.
Comparative Analysis of Piperazine Derivatives
The subtle structural variations among these piperazine derivatives can lead to significant differences in their pharmacological profiles.[2] The nature and position of substituents on the phenyl ring, as well as the composition of the ethyl side chain, dictate the affinity and selectivity for various monoamine transporters and receptors.[3][4]
1-[2-(4-Methylphenoxy)ethyl]piperazine , the subject of this guide, possesses a 4-methylphenoxy group. The methyl group at the para position is expected to influence its electronic and steric properties, potentially modulating its interaction with target proteins. Based on the pharmacology of similar compounds, it is hypothesized to interact with DAT and SERT.
Comparator Compounds:
-
1-(2-methoxyphenyl)piperazine: A widely studied compound known for its high affinity for serotonin receptors, particularly the 5-HT1A subtype, and its role as a building block for various CNS-active agents.[1][5][6]
-
para-Methoxyphenylpiperazine (pMeOPP): Known for its stimulant effects, pMeOPP has been shown in vitro to inhibit the reuptake and induce the release of monoamine neurotransmitters.[7][8] It also acts as a nonselective serotonin receptor agonist.[7]
-
GBR 12909 (Vanoxerine): A high-affinity and selective dopamine reuptake inhibitor, making it an excellent tool for studying the dopaminergic system.[9][10]
The following table summarizes the known and hypothesized properties of these compounds.
| Compound | Structure | Known/Hypothesized Primary Targets | Key Pharmacological Characteristics |
| 1-[2-(4-Methylphenoxy)ethyl]piperazine | CN1CCN(CC1)CCOC2=CC=C(C=C2)C | Hypothesized: DAT, SERT | To be determined through experimentation. |
| 1-(2-methoxyphenyl)piperazine | COC1=CC=CC=C1N2CCNCC2 | 5-HT1A Receptor, α1-Adrenoceptors[1][6] | High affinity for 5-HT1A receptors; also interacts with dopaminergic receptors.[5] |
| para-Methoxyphenylpiperazine (pMeOPP) | COC1=CC=C(N2CCNCC2)C=C1 | Monoamine Transporters, Serotonin Receptors[7] | Inhibits reuptake and induces release of monoamines; nonselective serotonin receptor agonist.[7] |
| GBR 12909 | C1CN(CCN1CCOC(C2=CC=C(F)C=C2)C3=CC=C(F)C=C3)CCC4=CC=CC=C4 | Dopamine Transporter (DAT)[10] | High-affinity and selective dopamine reuptake inhibitor.[9] |
Experimental Protocols for Peer Review and Replication
To ensure scientific rigor and facilitate replication, the following detailed experimental protocols are provided. These assays are designed to elucidate the pharmacological profile of 1-[2-(4-Methylphenoxy)ethyl]piperazine and enable a direct comparison with the selected alternatives.
Synthesis of Piperazine Derivatives
A general synthetic route for novel piperazine derivatives often involves the nucleophilic substitution of a suitable piperazine with an appropriate alkyl halide. The synthesis of 1-(2-methoxyphenyl)piperazine, for instance, can be achieved by reacting 2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride.[11] A similar approach can be adapted for the synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine.
Step-by-Step Protocol:
-
To a solution of piperazine (1.0 eq) in a suitable solvent such as toluene, add a base like triethylamine (1.1 eq).
-
Add 1-(2-haloethoxy)-4-methylbenzene (1.0 eq) dropwise to the mixture.
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography.
-
After cooling, concentrate the solvent under reduced pressure.
-
Extract the residue with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude product by column chromatography to obtain the desired compound.[12]
In Vitro Pharmacological Evaluation
These assays are fundamental for determining the affinity of a compound for a specific receptor or transporter.[13]
Step-by-Step Protocol for DAT Binding:
-
Prepare cell membranes from a cell line stably expressing the human dopamine transporter (hDAT).
-
In a 96-well plate, incubate the cell membranes with a known concentration of a radioligand specific for DAT, such as [3H]GBR12935.
-
Add varying concentrations of the test compound (1-[2-(4-Methylphenoxy)ethyl]piperazine) or comparator compounds.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[3]
-
Calculate the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) from the resulting dose-response curves.
A similar protocol can be employed for SERT binding assays using a SERT-specific radioligand like [3H]-paroxetine.[14]
These functional assays measure the ability of a compound to inhibit the transport of neurotransmitters into cells.[13][15][16]
Step-by-Step Protocol for Dopamine Uptake Inhibition:
-
Culture cells stably expressing hDAT in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the test compound or comparator compounds.
-
Initiate the uptake by adding a solution containing a fixed concentration of radiolabeled dopamine ([3H]DA).
-
Incubate for a short period at 37°C to allow for dopamine uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value for the inhibition of dopamine uptake.[17]
This protocol can be adapted for serotonin uptake by using cells expressing hSERT and [3H]serotonin.
Comparative Data Summary
The following table provides a template for summarizing the experimental data obtained from the described in vitro assays.
| Compound | DAT Binding Affinity (Ki, nM) | SERT Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) | Serotonin Uptake Inhibition (IC50, nM) |
| 1-[2-(4-Methylphenoxy)ethyl]piperazine | To be determined | To be determined | To be determined | To be determined |
| 1-(2-methoxyphenyl)piperazine | Literature values | Literature values (e.g., 71.8 for SERT)[4] | Literature values | Literature values |
| para-Methoxyphenylpiperazine (pMeOPP) | Literature values | Literature values | Literature values | Literature values |
| GBR 12909 | Literature values (e.g., 1.1) | Literature values (e.g., 290) | Literature values (e.g., 5.0) | Literature values (e.g., 3000) |
Note: Literature values can vary depending on the specific assay conditions.
Inferred Signaling Pathways and Mechanism of Action
Based on the pharmacology of related piperazine derivatives, 1-[2-(4-Methylphenoxy)ethyl]piperazine is likely to exert its effects by modulating dopaminergic and serotonergic signaling in the synapse. By inhibiting DAT and/or SERT, it would increase the extracellular concentrations of dopamine and/or serotonin, thereby enhancing neurotransmission.
Conclusion and Future Directions
This guide provides a comprehensive framework for the peer review and replication of studies involving 1-[2-(4-Methylphenoxy)ethyl]piperazine. By comparing it with well-characterized piperazine derivatives and employing robust, detailed experimental protocols, researchers can accurately determine its pharmacological profile. The in vitro binding and uptake assays outlined here are critical first steps in characterizing this novel compound. Subsequent in vivo studies, such as microdialysis to measure extracellular neurotransmitter levels and behavioral assays to assess potential therapeutic effects, will be essential to fully elucidate its potential as a CNS-active agent. The data generated from these studies will be invaluable for guiding future drug development efforts in the ever-evolving landscape of neuropharmacology.
References
-
Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. Bioorganic & Medicinal Chemistry, 11(18), 3953-3963. [Link]
-
Synthesis of 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine. PrepChem. [Link]
-
Design and synthesis of long-chain arylpiperazines with mixed affinity for serotonin transporter (SERT) and 5-HT(1A) receptor. Journal of Pharmacy and Pharmacology, 57(10), 1333-1341. [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 329-335. [Link]
-
Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry, 47(21), 5143-5151. [Link]
-
para-Methoxyphenylpiperazine. Wikipedia. [Link]
-
N-(2-METHOXYPHENYL)PIPERAZINE. Inxight Drugs. [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.17.1-12.17.18. [Link]
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]
-
Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters, 27(24), 5434-5438. [Link]
-
Vanoxerine. National Institute on Drug Abuse. [Link]
-
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Il Farmaco, 62(10), 836-843. [Link]
-
Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors. Journal of Medicinal Chemistry, 63(15), 8239-8253. [Link]
-
5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences, 3(4), 1-13. [Link]
-
para-Methoxyphenylpiperazine. PsychonautWiki. [Link]
-
Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 34(10), 3055-3061. [Link]
-
para-Methoxyphenylpiperazine. Grokipedia. [Link]
- Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
Scale-Up Synthesis of the Dopamine Uptake Inhibitor GBR-12909. Organic Process Research & Development, 6(5), 618-621. [Link]
-
Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. The Journal of Physical Chemistry B, 125(37), 10696-10706. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience, 5(8), 688-701. [Link]
-
New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 39(25), 4929-4936. [Link]
-
Hybrid Dopamine Uptake Blocker–Serotonin Releaser Ligands: A New Twist on Transporter-Focused Therapeutics. ACS Medicinal Chemistry Letters, 5(6), 663-667. [Link]
-
Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Future Medicinal Chemistry, 1(6), 1065-1082. [Link]
-
modulation of cocaine-like behavioural activity by serotonin uptake inhibition relative to the effect. VCU Scholars Compass. [Link]
-
The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. ResearchGate. [Link]
-
1-(2-Methoxyphenyl)piperazine. Chemsrc. [Link]
-
In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 145-156. [Link]
-
An Overview of New Psychoactive Substances and the Outlets Supplying Them. ResearchGate. [Link]
Sources
- 1. 1-(2-methoxyphenyl)piperazine, HCl | Benchchem [benchchem.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of long-chain arylpiperazines with mixed affinity for serotonin transporter (SERT) and 5-HT(1A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(2-METHOXYPHENYL)PIPERAZINE [drugs.ncats.io]
- 6. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 8. para-Methoxyphenylpiperazine [medbox.iiab.me]
- 9. Vanoxerine National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 17. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-[2-(4-Methylphenoxy)ethyl]piperazine
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of 1-[2-(4-Methylphenoxy)ethyl]piperazine, a substituted piperazine derivative, is a critical final step that ensures the safety of laboratory personnel, protects the environment, and maintains regulatory compliance. This guide provides a detailed, science-backed protocol for its disposal, moving beyond a simple checklist to explain the rationale behind each procedural step.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 1-[2-(4-Methylphenoxy)ethyl]piperazine must always be the primary source of information, data from structurally similar piperazine derivatives indicate a consistent hazard profile. Piperazine and its analogues are often classified as irritants, and some can be corrosive or sensitizers.[1][2] They can cause skin irritation, serious eye damage, and may cause respiratory irritation.[3][4]
Therefore, the core principle of this disposal plan is to manage this substance as a hazardous chemical waste, preventing its release into the environment and minimizing personnel exposure.[5][6]
Key Precautionary Principles:
-
Avoid Sewer Disposal: Never dispose of 1-[2-(4-Methylphenoxy)ethyl]piperazine down the drain.[6][7] Many piperazine derivatives exhibit aquatic toxicity, and wastewater treatment facilities may not be equipped to neutralize such compounds.[8]
-
Prevent Incompatible Mixing: Piperazines are basic compounds. They can react exothermically with acids.[9] They are also incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[10] Mixing with such materials in a waste container can lead to dangerous reactions.
-
Segregation is Key: Always collect waste 1-[2-(4-Methylphenoxy)ethyl]piperazine in a dedicated and properly labeled waste container.[11][12]
Personal Protective Equipment (PPE): Your First Line of Defense
Handling any chemical waste requires a stringent adherence to safety protocols, starting with appropriate PPE. Based on the hazard profile of similar piperazine compounds, the following PPE is mandatory when handling 1-[2-(4-Methylphenoxy)ethyl]piperazine for disposal.[12][13]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles if there is a risk of splashing.[13]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for tears or punctures before use.[13]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, an impervious apron or suit may be necessary.[13]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[14]
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting, storing, and preparing 1-[2-(4-Methylphenoxy)ethyl]piperazine for final disposal by a licensed environmental services contractor.
Step 1: Waste Collection
-
Select a Compatible Container: Use the original container if it is in good condition. Otherwise, select a new, clean, and chemically compatible container, typically high-density polyethylene (HDPE). The container must have a secure, leak-proof closure.[5]
-
Dedicate the Container: This container should be exclusively for 1-[2-(4-Methylphenoxy)ethyl]piperazine and its directly contaminated materials (e.g., pipette tips, contaminated wipes). Do not mix with other waste streams.[12]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid 1-[2-(4-Methylphenoxy)ethyl]piperazine directly into the designated waste container.[11]
-
Liquid Waste (Solutions): If the compound is in solution, collect it in a compatible liquid waste container. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Contaminated Labware: Disposable items (gloves, wipes, etc.) that are contaminated should be placed in the solid waste container. Grossly contaminated items should be double-bagged before placement.
-
Step 2: Labeling and Storage
-
Proper Labeling: Immediately label the waste container.[15] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-[2-(4-Methylphenoxy)ethyl]piperazine"
-
An accurate list of all constituents by percentage if it is a mixture.
-
The date you first added waste to the container (the "Accumulation Start Date").
-
The name and department of the generating researcher.
-
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA).[16] This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory operator.
-
Away from incompatible materials, particularly acids and strong oxidizing agents.[2][12]
-
In a cool, dry, and well-ventilated location, away from heat or direct sunlight.[10]
-
Within a secondary containment system (e.g., a spill pallet or a large tub) to contain any potential leaks.[16]
-
Step 3: Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): Do not attempt to dispose of the chemical waste yourself. Contact your institution's EHS office or a certified hazardous waste disposal contractor to schedule a pickup.[6][13]
-
Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) for the compound to the disposal company. This ensures they have all the necessary information for safe transport and final disposal, which is typically high-temperature incineration.[8][13]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[8]
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large spills.[12] For solid spills, carefully sweep or scoop the material to avoid generating dust.[8]
-
Collect Waste: Place all contaminated absorbent material and collected solids into a designated hazardous waste container.[12]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Quantitative Data for Waste Management
The following table summarizes key data points, derived from information on piperazine and its derivatives, that are essential for logistical and transportation purposes by waste management professionals.
| Property | Value/Information | Source |
| UN Number | UN 2579 (for Piperazine, solid) | [17] |
| UN Proper Shipping Name | Piperazine | [17] |
| Transport Hazard Class | Class 8 (Corrosive) | [17] |
| Packing Group | III | [17] |
| Incompatibilities | Strong acids, Oxidizing agents, Acid anhydrides, Acid chlorides, Carbon dioxide | [2][10][18] |
Note: This data is for the parent compound, piperazine. The specific data for 1-[2-(4-Methylphenoxy)ethyl]piperazine should be confirmed from its own SDS.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-[2-(4-Methylphenoxy)ethyl]piperazine.
Caption: Decision workflow for the safe disposal of 1-[2-(4-Methylphenoxy)ethyl]piperazine.
References
- Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste.
- Cornell University. (n.d.). Disposal of Nonhazardous Laboratory Waste Chemicals.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- BenchChem. (2025). Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide.
- MED-FLEX. (2022, September 13).
- SCION Instruments. (2025, January 21).
- Rowan University. (n.d.).
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
- Pharos. (n.d.). Piperazine, 1-(4-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)-.
- Daniels Health. (2025, May 21).
- P2 InfoHouse. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management.
- TCI Chemicals. (2025, November 18).
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 1-(2-Hydroxyethyl)-4-methylpiperazine.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 1-(4-Methoxyphenyl)piperazine dihydrochloride.
- U.S. Environmental Protection Agency. (n.d.).
- Environmental Marketing Services. (2024, July 15).
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 1-Methyl-4-(4-piperidinyl)piperazine.
- Apollo Scientific. (n.d.).
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER).
- Sigma-Aldrich. (2025, May 17). SAFETY DATA SHEET: 1-(2,3-Dichlorophenyl)piperazine hydrochloride.
- Thermo Fisher Scientific. (2025, September 17).
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine.
- Key Organics. (2017, December 1). Safety Data Sheet: 1-[2-(2-methoxyphenoxy)ethyl]piperazine.
- Fisher Scientific. (2018, January 18).
- TCI Chemicals. (2025, March 28).
- Apollo Scientific. (n.d.). Safety Data Sheet: 1-[2-(2-Hydroxyethoxy)ethyl]piperazine.
- BenchChem. (2025). Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide.
- ChemicalBook. (2023, April 29). Chemical Safety Data Sheet: 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE.
- NOAA. (n.d.). PIPERAZINE - CAMEO Chemicals.
- Wikipedia. (n.d.). Piperazine.
- MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. keyorganics.net [keyorganics.net]
- 15. sites.rowan.edu [sites.rowan.edu]
- 16. connmaciel.com [connmaciel.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. Piperazine - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
